5-Bromo-8-nitroisoquinoline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-8-nitroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2O2/c10-8-1-2-9(12(13)14)7-5-11-4-3-6(7)8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULGOLOXWHJEZNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CN=CC2=C1[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80355722 | |
| Record name | 5-Bromo-8-nitroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80355722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63927-23-1 | |
| Record name | 5-Bromo-8-nitroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80355722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-8-nitroisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 5-Bromo-8-nitroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-8-nitroisoquinoline is a key heterocyclic building block in organic synthesis, particularly valued in the fields of medicinal chemistry and materials science. Its unique substitution pattern, featuring both an electron-withdrawing nitro group and a synthetically versatile bromine atom on the isoquinoline scaffold, imparts a distinct reactivity profile. This document provides a comprehensive overview of its chemical properties, synthesis, and reactivity, serving as a technical resource for researchers employing this compound in their work. The strategic placement of the bromo and nitro functionalities allows for selective chemical modifications, making it an important intermediate in the development of novel pharmaceutical agents and functional materials.[1][2]
Chemical and Physical Properties
This compound presents as a yellow to beige solid at room temperature.[2][3] A compilation of its key physical and chemical properties is provided below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₅BrN₂O₂ | [2] |
| Molecular Weight | 253.05 g/mol | [3] |
| Melting Point | 136-141 °C | [1][3] |
| Boiling Point | 386.9 °C at 760 mmHg (Predicted) | [3][4] |
| Appearance | Yellow to Beige Solid/Powder | [2][3] |
| Purity | ≥ 90-95% | [2] |
| CAS Number | 63927-23-1 | [2] |
Spectroscopic Data
Detailed spectroscopic information is crucial for the identification and characterization of this compound.
| Spectroscopy | Data | Source(s) |
| ¹H NMR (500 MHz, DMSO-d₆) | δ: 8.12 (dd, 1H, J = 0.8, 6.0 Hz), 8.33 (d, 1H, J = 8.3 Hz), 8.35 (AB, 1H, J = 8.2 Hz), 8.84 (d, 1H, J = 5.9 Hz), 9.78 (s, 1H) | [1] |
| ¹³C NMR (DMSO-d₆) | δ: 118.9, 120.0, 125.8, 127.8, 133.4, 134.5, 145.3, 145.7, 148.1 | [1] |
| IR (CHCl₃) | cm⁻¹: 3053, 1619, 1580, 1485, 1374, 1265, 1201 | [1] |
| Mass Spec (DCI) | m/e 255 (M+H)⁺ | [3] |
Synthesis of this compound
A robust and scalable one-pot synthesis of this compound from isoquinoline has been developed, which avoids the isolation of the 5-bromoisoquinoline intermediate.[1][5][6] This procedure is advantageous for its efficiency and applicability to large-scale production.[1]
Experimental Protocol: One-Pot Synthesis
Materials:
-
Isoquinoline
-
Concentrated Sulfuric Acid (96%)
-
N-Bromosuccinimide (NBS)
-
Potassium Nitrate (KNO₃)
-
Ice
-
Concentrated Ammonium Hydroxide
-
Water
Procedure:
-
A solution of isoquinoline in concentrated sulfuric acid is prepared and cooled to a low temperature (typically between -26°C and -18°C).[6]
-
N-Bromosuccinimide (NBS) is added portion-wise to the cooled solution, maintaining strict temperature control to selectively form 5-bromoisoquinoline and minimize the formation of the 8-bromo isomer.[1][6]
-
Following the bromination, potassium nitrate is added to the reaction mixture for the in-situ nitration step.
-
The reaction mixture is then carefully quenched by pouring it onto crushed ice.
-
The pH of the resulting solution is adjusted to 8-10 with concentrated ammonium hydroxide to precipitate the crude product.[3]
-
The precipitated solid is collected by filtration, washed with water, and dried to yield this compound as a yellow solid.[3]
-
Further purification can be achieved by recrystallization or column chromatography.[1]
Caption: One-pot synthesis workflow for this compound.
Reactivity and Chemical Transformations
This compound is a versatile intermediate due to the distinct reactivity of its functional groups. The bromine atom is susceptible to displacement through various cross-coupling reactions, while the nitro group can be readily reduced to an amine.
Suzuki-Miyaura Cross-Coupling
The bromo group at the 5-position can participate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with arylboronic acids to form C-C bonds. This reaction is fundamental in constructing more complex molecular architectures.
Generic Experimental Protocol for Suzuki-Miyaura Coupling:
-
To a reaction vessel, add this compound, the desired arylboronic acid (typically 1.2 equivalents), a palladium catalyst (e.g., Pd(OAc)₂ or Pd(PPh₃)₄), and a base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃).
-
The vessel is purged with an inert gas (e.g., argon or nitrogen).
-
Degassed solvents (e.g., a mixture of 1,4-dioxane and water or toluene and water) are added.
-
The reaction mixture is heated (typically between 80-110°C) and stirred until the starting material is consumed, as monitored by TLC or LC-MS.
-
Upon completion, the reaction is cooled, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried, concentrated, and the crude product is purified by column chromatography.
Reduction of the Nitro Group
The nitro group at the 8-position can be reduced to an amino group under various conditions, providing access to 5-bromo-8-aminoisoquinoline. This amino group is a versatile handle for further functionalization, such as N-alkylation, N-acylation, and diazotization reactions.[1]
Caption: Key chemical transformations of this compound.
Applications in Research and Development
This compound is a valuable starting material in several areas of chemical research and development.
-
Pharmaceutical Development: It serves as a crucial intermediate in the synthesis of a wide range of pharmacologically active compounds.[1][5] The isoquinoline core is a common motif in many biologically active molecules, and the functional handles on this derivative allow for the construction of diverse compound libraries for drug discovery programs, including those targeting neurological disorders.[2]
-
Materials Science: The electronic properties of the isoquinoline ring system, modified with bromo and nitro groups, make this compound and its derivatives of interest in the development of organic electronic materials, such as those used in organic light-emitting diodes (OLEDs).[2]
-
Biological Research: Derivatives of this compound can be used to synthesize probes for studying enzyme and receptor mechanisms, contributing to a deeper understanding of cellular processes.[2]
Safety and Handling
This compound is classified as toxic if swallowed and causes skin and serious eye irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a synthetically important molecule with well-defined chemical properties and reactivity. Its efficient one-pot synthesis and the orthogonal reactivity of its bromo and nitro groups make it an invaluable building block for the creation of complex molecules in drug discovery and materials science. This guide provides a foundational understanding of its properties and applications, intended to facilitate its effective use in research and development.
References
5-Bromo-8-nitroisoquinoline: A Technical Guide for Drug Discovery and Development
CAS Number: 63927-23-1
Abstract
This technical guide provides a comprehensive overview of 5-Bromo-8-nitroisoquinoline, a key heterocyclic building block in medicinal chemistry and organic synthesis. The document details its chemical and physical properties, provides a robust and scalable synthesis protocol, and explores its primary applications, with a focus on its role as a crucial intermediate in the development of Poly (ADP-ribose) polymerase (PARP) inhibitors for cancer therapy. Detailed experimental methodologies and quantitative data are presented to support researchers, scientists, and drug development professionals in their work with this versatile compound.
Introduction
This compound is a substituted isoquinoline derivative characterized by the presence of a bromine atom at the 5-position and a nitro group at the 8-position.[1] This unique substitution pattern makes it a valuable precursor for the synthesis of a wide range of more complex heterocyclic systems. The electron-withdrawing nature of the nitro group and the presence of the bromine atom, which can participate in various cross-coupling reactions, provide multiple avenues for chemical modification.[1][2] Its most prominent application lies in the synthesis of pharmacologically active molecules, particularly in the field of oncology.[2]
Physicochemical and Spectral Data
This compound is typically a light yellow to orange crystalline solid.[1] A summary of its key physical and chemical properties is provided in the table below.
| Property | Value | Reference |
| CAS Number | 63927-23-1 | N/A |
| Molecular Formula | C₉H₅BrN₂O₂ | [1] |
| Molecular Weight | 253.05 g/mol | [1] |
| Melting Point | 137-139 °C | [1] |
| Appearance | Light yellow to orange powder/crystal | [1] |
| Purity (typical) | >98.0% (GC) | [1] |
Synthesis of this compound
A reliable and scalable one-pot synthesis of this compound from isoquinoline has been reported in Organic Syntheses.[1] This procedure offers good yield and high purity of the final product.
Experimental Protocol
Reaction Scheme:
Isoquinoline → 5-Bromoisoquinoline → this compound (One-Pot)
Materials:
-
Isoquinoline (97%)
-
Concentrated Sulfuric Acid (96%)
-
N-Bromosuccinimide (NBS), recrystallized
-
Potassium Nitrate (KNO₃)
-
Heptane
-
Toluene
-
Celite
-
Ice
-
25% aqueous Ammonia (NH₃)
Procedure:
-
A 1-L, three-necked, round-bottomed flask equipped with a mechanical stirrer, internal thermometer, and an addition funnel is charged with concentrated sulfuric acid (340 mL) and cooled to 0°C.
-
Isoquinoline (40 mL, 44.0 g, 330 mmol) is added slowly to the stirred acid, maintaining the internal temperature below 30°C.
-
The solution is then cooled to -25°C in a dry ice-acetone bath.
-
Recrystallized N-Bromosuccinimide (76.4 g, 429 mmol) is added portion-wise, keeping the internal temperature between -22 and -26°C.
-
The mixture is stirred vigorously for 2 hours at -22°C and then for 3 hours at -18°C.
-
A solution of potassium nitrate (37.0 g, 366 mmol) in concentrated sulfuric acid (125 mL) is added dropwise over 1 hour, maintaining the temperature at -18°C.
-
The reaction mixture is stirred overnight, allowing the temperature to rise to ambient.
-
The resulting mixture is poured onto 1.0 kg of crushed ice.
-
The pH is adjusted to 8.0 with 25% aqueous ammonia, keeping the temperature below 30°C.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude product is suspended in heptane (1000 mL) and toluene (250 mL) and heated to reflux for 1.5 hours.
-
The hot solution is filtered through Celite.
-
The filtrate is concentrated by distillation to a volume of 1000 mL and allowed to cool slowly overnight with stirring.
-
The resulting crystals are isolated by filtration, washed with ice-cold heptane, and air-dried to yield 40-44 g (47-51%) of this compound.[1]
Purity of the isolated product is typically >99%, with minor impurities including 8-bromo-5-nitroisoquinoline, 5,8-dibromoisoquinoline, and 5-nitroisoquinoline (all typically 0-1%). [1]
Caption: Synthetic workflow for this compound.
Chemical Reactivity and Applications in Drug Discovery
The chemical versatility of this compound makes it a valuable intermediate in the synthesis of complex molecular architectures. The nitro group can be readily reduced to an amino group, providing a handle for a variety of subsequent chemical transformations such as N-alkylation, N-acylation, and diazotization.[2] The bromine atom can participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) and the formation of Grignard reagents.[2]
Key Intermediate for PARP Inhibitors
A primary application of this compound is in the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors. PARP enzymes are crucial for the repair of single-strand DNA breaks. In cancers with mutations in DNA repair genes like BRCA1 and BRCA2, the inhibition of PARP leads to the accumulation of double-strand DNA breaks, ultimately resulting in cancer cell death through a mechanism known as synthetic lethality.
The isoquinoline scaffold is a common feature in many PARP inhibitors. This compound serves as a key starting material for the construction of these complex molecules.
Synthesis of 8-Amino-5-bromoisoquinoline
The reduction of the nitro group in this compound to form 8-Amino-5-bromoisoquinoline is a critical step in the synthetic route towards many biologically active compounds.
Experimental Protocol - Nitro Group Reduction:
A general procedure involves the reduction of the nitro group using a suitable reducing agent. For instance, a one-step hydrogenolysis-catalytic hydrogenation of a derivative of this compound has been reported to yield the corresponding 8-amino derivative.[3]
Caption: Synthetic utility of this compound.
Biological Context: PARP Inhibition Signaling Pathway
The therapeutic rationale for using PARP inhibitors, often synthesized from this compound, is rooted in the concept of synthetic lethality in cancer cells with deficient homologous recombination repair (HRR), frequently due to BRCA1/2 mutations.
Caption: Mechanism of action of PARP inhibitors.
Safety and Handling
This compound should be handled with care by trained personnel in a well-ventilated laboratory. It is advisable to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound is a pivotal chemical intermediate with significant applications in the synthesis of complex heterocyclic molecules for drug discovery and materials science. Its well-defined synthesis and versatile reactivity make it an invaluable tool for medicinal chemists, particularly in the development of targeted cancer therapies such as PARP inhibitors. This guide provides a foundational understanding of its properties, synthesis, and applications to facilitate its effective use in a research and development setting.
References
An In-depth Technical Guide to 5-Bromo-8-nitroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of 5-Bromo-8-nitroisoquinoline, a key intermediate in the synthesis of a variety of pharmacologically active compounds. This document outlines its physicochemical characteristics, detailed spectral data, and established experimental protocols for its synthesis.
Core Physical and Chemical Properties
This compound presents as a light yellow to beige solid and is recognized for its utility as a versatile building block in medicinal chemistry and organic synthesis.[1] Its structure, featuring both a bromine atom and a nitro group on the isoquinoline core, allows for a range of chemical modifications, making it a valuable precursor for the development of novel therapeutic agents.[1][2]
Quantitative Data Summary
The following table summarizes the key physical and chemical data for this compound:
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₅BrN₂O₂ | [1][3] |
| Molecular Weight | 253.05 g/mol | [3] |
| Melting Point | 136-141 °C | [3][4][5] |
| Boiling Point | 386.9 °C at 760 mmHg | [5] |
| Density | 1.7 ± 0.1 g/cm³ | [5] |
| Appearance | Light yellow needles or beige powder | [1][6] |
| CAS Number | 63927-23-1 | [3] |
Spectral Data
¹H NMR (500 MHz, DMSO-d₆):
-
δ 9.78 (s, 1H)
-
δ 8.84 (d, 1H, J = 5.9 Hz)
-
δ 8.35 (AB, 1H, J = 8.2 Hz)
-
δ 8.33 (d, 1H, J = 8.3 Hz)
-
δ 8.12 (dd, 1H, Jₐ = 0.8, Jₑ = 6.0)[4]
¹³C NMR (DMSO-d₆):
-
δ 148.1
-
δ 145.7
-
δ 145.3
-
δ 134.5
-
δ 133.4
-
δ 127.8
-
δ 125.8
-
δ 120.0
-
δ 118.9[4]
Infrared (IR) (CHCl₃) cm⁻¹:
-
3053
-
1619
-
1580
-
1485
-
1374
-
1265
-
1201[4]
Experimental Protocols
Synthesis of this compound:
A widely utilized and scalable one-pot procedure for the synthesis of this compound begins with isoquinoline.[7] This method involves the bromination of isoquinoline using N-bromosuccinimide (NBS) in concentrated sulfuric acid to yield 5-bromoisoquinoline. This is followed by an in-situ nitration with potassium nitrate to produce the final product.[7][8]
Detailed Two-Step, One-Pot Synthesis Protocol: [4][6]
-
Bromination of Isoquinoline:
-
Concentrated sulfuric acid (96%) is cooled to 0°C in a three-necked, round-bottomed flask equipped with a mechanical stirrer and an internal thermometer.
-
Isoquinoline is slowly added to the stirred acid, ensuring the internal temperature remains below 30°C.
-
The resulting solution is then cooled to -25°C in a dry ice-acetone bath.
-
N-bromosuccinimide (NBS) is added portion-wise, maintaining the internal temperature between -22 and -26°C.
-
The suspension is stirred for 2 hours at -22 ± 1°C and then for an additional 3 hours at -18 ± 1°C.
-
-
Nitration to this compound:
-
Following the bromination, potassium nitrate is added to the reaction mixture.
-
The mixture is stirred at room temperature for a specified period (e.g., 1.5 hours).[5]
-
The reaction is then quenched by pouring it onto crushed ice.
-
The pH of the solution is adjusted to 8-10 with a base, such as concentrated ammonium hydroxide, to precipitate the crude product.[5]
-
The solid is collected by filtration, washed with water, and dried.
-
-
Purification:
-
The crude product can be purified by recrystallization from a solvent system such as heptane and toluene.[4] The hot solution is filtered and allowed to cool slowly to induce crystallization.[4]
-
Alternatively, for higher purity (>99%), column chromatography on silica gel can be employed, followed by recrystallization.[4]
-
Note: Careful temperature control during the bromination step is critical to selectively form the 5-bromo isomer and minimize the formation of the 8-bromo isomer, which is challenging to separate.[7]
Biological Activity and Signaling Pathways
This compound is primarily recognized as a crucial intermediate in the synthesis of various pharmacologically active compounds.[2][4] The isoquinoline nucleus is a structural component of numerous alkaloids with significant biological activity.[9] The bromo and nitro functional groups on the 5- and 8-positions, respectively, provide reactive sites for further chemical modifications, such as transition-metal-catalyzed cross-coupling reactions and reduction of the nitro group to a versatile amine.[4]
While this compound is a key building block for molecules with potential therapeutic applications, including those targeting neurological disorders, there is currently no specific information available in the reviewed literature detailing its direct involvement in or modulation of specific signaling pathways.[1] Its biological relevance is primarily established through the activities of the more complex molecules derived from it.
Experimental Workflow Diagram
References
- 1. chemimpex.com [chemimpex.com]
- 2. DK1089976T3 - Process for preparing 5-bromoisoquinoline and its 8-nitro derivative - Google Patents [patents.google.com]
- 3. This compound 90 63927-23-1 [sigmaaldrich.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. echemi.com [echemi.com]
- 6. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
5-Bromo-8-nitroisoquinoline molecular weight and formula
An In-depth Technical Guide to 5-Bromo-8-nitroisoquinoline
This technical guide provides a comprehensive overview of the chemical properties and synthesis of this compound, a key intermediate in medicinal chemistry and organic synthesis.[1] This compound is particularly valuable for researchers and professionals involved in drug discovery and materials science.[1]
Core Molecular Data
The fundamental molecular characteristics of this compound are summarized in the table below, providing a quick reference for researchers.
| Parameter | Value | Reference |
| Molecular Formula | C₉H₅BrN₂O₂ | [1][2][3] |
| Molecular Weight | 253.06 g/mol | [1] |
| Exact Mass | 251.953430 u | [2] |
| Appearance | Beige to yellow solid powder | [1][2] |
| Melting Point | 136-140 °C | [2][3] |
| CAS Number | 63927-23-1 | [1][2][3] |
Experimental Protocols: Synthesis of this compound
The synthesis of this compound is a crucial process for its application in further chemical reactions. A common and effective method involves the nitration of 5-bromoisoquinoline.[2]
Objective: To synthesize this compound from 5-bromoisoquinoline.
Materials:
-
5-bromoisoquinoline
-
Potassium nitrate (KNO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Ice water
-
Concentrated ammonium hydroxide
Procedure:
-
A solution of potassium nitrate in concentrated sulfuric acid is prepared.[2]
-
This solution is added gradually to a solution of 5-bromoisoquinoline in concentrated sulfuric acid at room temperature over a period of one hour.[2]
-
The reaction mixture is stirred and maintained at room temperature for an additional hour to ensure the completion of the nitration reaction.[2]
-
The reaction is then quenched by diluting the mixture with ice water.[2]
-
The pH of the resulting solution is adjusted to 8-10 by the careful addition of concentrated ammonium hydroxide, which causes the product to precipitate.[2]
-
The precipitated solid, this compound, is collected by filtration.[2]
-
The collected solid is washed with water to remove any remaining impurities.[2]
-
The final product is dried under reduced pressure to yield a yellow solid.[2]
This protocol provides a reliable method for producing this compound, a versatile building block for the synthesis of various pharmacologically active compounds.[4] The presence of the bromo and nitro groups at positions 5 and 8, respectively, allows for a range of further chemical modifications, making it a valuable precursor in the development of novel therapeutic agents.[1][4]
Logical Workflow and Diagrams
While specific signaling pathways involving this compound are not extensively detailed in the available literature, its synthetic pathway is well-established. The following diagram illustrates the logical workflow of the synthesis protocol described above.
Caption: Synthesis workflow for this compound.
Applications and Further Research
This compound is a compound of significant interest in the field of medicinal chemistry. It serves as a crucial intermediate in the synthesis of various pharmaceutical agents, with potential applications in treating neurological disorders.[1] Its unique structure, featuring both a bromine atom and a nitro group, provides multiple reaction sites for the development of more complex molecules and isoquinoline derivatives, which are known for their diverse biological activities.[1] Further research into the biological effects of its derivatives may elucidate specific signaling pathways and therapeutic targets.
References
Elucidation of the Molecular Structure of 5-Bromo-8-nitroisoquinoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of 5-bromo-8-nitroisoquinoline, a key intermediate in the synthesis of various pharmacologically active compounds.[1][2] This document details the synthetic protocol, purification methods, and extensive spectroscopic analysis used to confirm the molecule's structure.
Synthesis and Structural Confirmation
The structure of this compound is definitively established through a combination of its synthetic route and comprehensive spectroscopic analysis. The most common and scalable method for its preparation is a convenient one-pot procedure starting from isoquinoline.[3][4] This process involves the electrophilic bromination of isoquinoline, followed by nitration.
Logical Workflow for Structure Elucidation
The following diagram illustrates the logical workflow from synthesis to structural confirmation of this compound.
Experimental Protocols
One-Pot Synthesis of this compound
This procedure is adapted from a well-established method in Organic Syntheses.[2][3]
Materials and Reagents:
-
Isoquinoline (97%)
-
N-Bromosuccinimide (NBS), recrystallized and air-dried[3]
-
Concentrated Sulfuric Acid (96%)
-
Potassium Nitrate (99%)
-
Heptane
-
Toluene
-
Celite
Procedure:
-
A 1-liter, three-necked, round-bottomed flask equipped with a mechanical stirrer, internal thermometer, and an addition funnel is charged with 340 mL of concentrated sulfuric acid and cooled to 0°C.[3]
-
Isoquinoline (40 mL, 44.0 g, 330 mmol) is added slowly to the stirred acid, maintaining the internal temperature below 30°C.[3]
-
The solution is then cooled to -25°C using a dry ice-acetone bath. N-Bromosuccinimide (76.4 g, 429 mmol) is added in portions, ensuring the temperature remains between -26°C and -22°C.[3] Careful temperature control is critical to prevent the formation of the 8-bromoisoquinoline isomer.[3][4]
-
The mixture is stirred vigorously for 2 hours at -22°C, then for 3 hours at -18°C.[3]
-
Potassium nitrate (35.0 g, 346 mmol) is then added at a rate that keeps the internal temperature below -10°C. The mixture is stirred at -10°C for 1 hour.[3]
-
The cooling bath is removed, and the solution is stirred overnight, allowing it to gradually warm to room temperature.[3]
-
The reaction mixture is poured onto 1.0 kg of crushed ice. The pH is carefully adjusted to 8-10 with concentrated ammonium hydroxide, keeping the temperature below 30°C.[4][5]
-
The resulting precipitate is collected by filtration, washed with water, and dried to yield the crude product.[5]
Purification:
-
Recrystallization: The crude solid is suspended in a mixture of heptane (1000 mL) and toluene (250 mL) and heated to reflux for 1.5 hours. The hot solution is filtered through Celite. The filtrate volume is reduced, and the solution is cooled slowly to induce crystallization. The resulting light yellow needles are collected by filtration and washed with ice-cold heptane to afford 40-44 g (47-51% yield) of this compound.[1][3]
-
Column Chromatography: For higher purity (>99%), the product can be purified by column chromatography on silica gel, eluting with a gradient of dichloromethane/diethyl ether.[2][3]
Data Presentation
The structural identity of this compound is confirmed by the following analytical data.
Physical and Chromatographic Data
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₅BrN₂O₂ | [6] |
| Molecular Weight | 253.05 g/mol | |
| Appearance | Yellow solid / Light yellow needles | [1][5] |
| Melting Point | 137-139°C | [1][3] |
| TLC Rf | 0.57 (9:1 dichloromethane/ethyl acetate) | [3] |
Spectroscopic Data
| Technique | Data | Reference(s) |
| ¹H NMR | (500 MHz, DMSO-d₆) δ (ppm): 9.78 (s, 1H), 8.84 (d, 1H, J = 5.9 Hz), 8.35 (AB, 1H, J = 8.2 Hz), 8.33 (d, 1H, J = 8.3 Hz), 8.12 (dd, 1H, JA = 0.8 Hz, JB = 6.0 Hz) | [3] |
| ¹³C NMR | (DMSO-d₆) δ (ppm): 148.1, 145.7, 145.3, 134.5, 133.4, 127.8, 125.8, 120.0, 118.9 | [3] |
| IR (CHCl₃) | ν (cm⁻¹): 3053, 1619, 1580, 1485, 1374, 1265, 1201 | [3] |
| Mass Spec. | (DCI) m/z 255 (M+H)⁺ | [5] |
Elemental Analysis
| Element | Calculated (%) | Found (%) | Reference(s) |
| C | 42.72 | 43.03 | [3] |
| H | 1.99 | 1.82 | [3] |
| Br | 31.58 | 31.19 | [3] |
| N | 11.07 | 10.94 | [3] |
Applications in Drug Development
This compound is a valuable building block in medicinal chemistry.[3][7] The presence of the bromo and nitro functional groups allows for a variety of chemical transformations. The haloaromatic nature of the molecule permits participation in transition-metal-catalyzed cross-coupling reactions and the formation of Grignard reagents.[2][3] The nitro group can be readily reduced to an amine, which is a versatile functional group for further derivatization through N-alkylation, N-acylation, or diazotization reactions.[2][3] These properties make this compound a key precursor for the synthesis of novel pharmaceutical agents, particularly those targeting neurological disorders.[7]
References
Spectroscopic Characterization of 5-Bromo-8-nitroisoquinoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 5-Bromo-8-nitroisoquinoline, a key intermediate in the synthesis of various pharmacologically active compounds. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition.
Spectroscopic Data
The spectroscopic data for this compound is summarized below, providing key identifiers for molecular structure and purity confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound.
Table 1: ¹H NMR Spectroscopic Data for this compound [1][2][3]
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | Solvent | Instrument Frequency (MHz) |
| 9.78 | s | - | H-1 | DMSO-d₆ | 500 |
| 8.84 | d | 5.9 | H-3 | DMSO-d₆ | 500 |
| 8.35 | AB | 8.2 | H-6 or H-7 | DMSO-d₆ | 500 |
| 8.33 | d | 8.3 | H-6 or H-7 | DMSO-d₆ | 500 |
| 8.12 | dd | Jₐ = 0.8, Jₑ = 6.0 | H-4 | DMSO-d₆ | 500 |
| 10.0 | s | - | H-1 | CDCl₃ | 500 |
| 9.39 | s | - | - | CDCl₃ | 500 |
| 8.85 | d | 5.76 | H-3 | CDCl₃ | 500 |
| 8.17-8.22 | m | - | H-6, H-7 | CDCl₃ | 500 |
| 8.12 | d | 8.14 | H-4 | CDCl₃ | 500 |
Table 2: ¹³C NMR Spectroscopic Data for this compound [1]
| Chemical Shift (δ) ppm | Assignment | Solvent |
| 148.1 | C | DMSO-d₆ |
| 145.7 | C | DMSO-d₆ |
| 145.3 | C | DMSO-d₆ |
| 134.5 | C | DMSO-d₆ |
| 133.4 | C | DMSO-d₆ |
| 127.8 | C | DMSO-d₆ |
| 125.8 | C | DMSO-d₆ |
| 120.0 | C | DMSO-d₆ |
| 118.9 | C | DMSO-d₆ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify functional groups present in a molecule.
Table 3: IR Spectroscopic Data for this compound [1]
| Wavenumber (cm⁻¹) | Interpretation |
| 3053 | Aromatic C-H stretch |
| 1619 | C=C aromatic ring stretch |
| 1580 | C=C aromatic ring stretch |
| 1530 (approx.) | Asymmetric NO₂ stretch |
| 1485 | C=C aromatic ring stretch |
| 1374 | Symmetric NO₂ stretch |
| 1265 | C-N stretch |
| 1201 | C-H in-plane bend |
Note: The characteristic absorptions for the nitro group (NO₂) are expected in the regions of 1560-1490 cm⁻¹ (asymmetric stretch) and 1360-1290 cm⁻¹ (symmetric stretch). The provided data shows a peak at 1374 cm⁻¹, consistent with the symmetric stretch.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio.
Table 4: Mass Spectrometry Data for this compound [2]
| Technique | m/z | Interpretation |
| DCI | 255 | [M+H]⁺ |
The presence of bromine would result in a characteristic isotopic pattern for the molecular ion peak [M]⁺ and the [M+H]⁺ peak, with two peaks of nearly equal intensity separated by two mass units (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes).
Experimental Protocols
The following protocols are based on established synthetic and analytical procedures.
Synthesis of this compound
A common and efficient method for the synthesis of this compound is a one-pot procedure starting from isoquinoline.[4] This involves the bromination of isoquinoline using N-bromosuccinimide (NBS) in concentrated sulfuric acid to yield 5-bromoisoquinoline. This is followed by an in-situ nitration with potassium nitrate to produce the final product.[4] Precise temperature control during the bromination step is crucial for selective synthesis.[4] The crude product is then purified by recrystallization from a suitable solvent system like heptane/toluene.[3]
NMR Spectroscopy
NMR spectra were acquired on a 500 MHz spectrometer.[1] The sample was dissolved in deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.
IR Spectroscopy
The IR spectrum was recorded using a Fourier-transform infrared (FTIR) spectrometer.[1] The sample was prepared as a solution in chloroform (CHCl₃) and the spectrum was recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry
Mass spectral analysis was performed using Direct Chemical Ionization (DCI).[2] This technique provides soft ionization, often resulting in a prominent protonated molecular ion peak [M+H]⁺, which is useful for determining the molecular weight of the compound.
Workflow for Spectroscopic Analysis
The logical flow of spectroscopic analysis for the characterization of a synthesized compound like this compound is depicted in the following diagram.
Caption: Workflow of Spectroscopic Analysis.
References
Synthesis of 5-Bromo-8-nitroisoquinoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 5-bromo-8-nitroisoquinoline from isoquinoline, a key intermediate in the development of various pharmacologically active compounds.[1][2][3] The described one-pot procedure is an efficient and scalable method, making it suitable for both laboratory-scale research and larger-scale production.[1][3][4]
Reaction Pathway
The synthesis proceeds via a two-step electrophilic substitution reaction carried out in a single pot. First, isoquinoline undergoes bromination at the C-5 position, followed by nitration at the C-8 position. Concentrated sulfuric acid serves as the solvent and activating agent for both steps.[1][5]
-
Bromination: Isoquinoline is protonated in concentrated sulfuric acid. This deactivates the pyridine ring towards electrophilic attack and directs the substitution to the benzene ring, primarily at the 5- and 8-positions.[5][6] By carefully controlling the temperature at low levels (-26°C to -18°C), the reaction regioselectively favors the formation of 5-bromoisoquinoline over the 8-bromo isomer, which is difficult to separate.[1][4] N-Bromosuccinimide (NBS) is employed as the brominating agent.[1][5]
-
Nitration: Following the bromination, potassium nitrate is added to the reaction mixture. This generates the nitronium ion (NO₂⁺) in the strongly acidic medium, which then acts as the electrophile for the nitration of the 5-bromoisoquinoline intermediate. The nitro group is directed to the 8-position, yielding the final product, this compound.[1][7]
Experimental Workflow
The following diagram illustrates the one-pot synthesis workflow for this compound from isoquinoline.
Caption: Experimental workflow for the one-pot synthesis of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the synthesis and characterization of this compound.
Table 1: Reactant and Product Quantities
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |
| Isoquinoline | C₉H₇N | 129.16 | 330 | 44.0 g (40 mL) |
| N-Bromosuccinimide | C₄H₄BrNO₂ | 177.98 | 429 | 76.4 g |
| Potassium Nitrate | KNO₃ | 101.10 | 346 | 35.0 g |
| This compound | C₉H₅BrN₂O₂ | 253.05 | 157-174 | 40-44 g |
Data sourced from Organic Syntheses.[1]
Table 2: Reaction Conditions and Yield
| Parameter | Value |
| Solvent | Concentrated Sulfuric Acid (96%) |
| Bromination Temperature | -26°C to -18°C |
| Nitration Temperature | < -10°C, then ambient |
| Reaction Time | ~5 hours for bromination, then overnight for nitration |
| Yield | 47-51% |
Data sourced from Organic Syntheses.[1]
Table 3: Physicochemical and Spectroscopic Data of this compound
| Property | Value |
| Appearance | Light yellow needles[2] |
| Melting Point | 137-139°C[1] |
| TLC Rf | 0.57 (9:1 Dichloromethane/Ethyl Acetate)[1] |
| IR (CHCl₃) cm⁻¹ | 3053, 1619, 1580, 1485, 1374, 1265, 1201[1] |
| ¹H NMR (500 MHz, DMSO-d₆) δ | 9.78 (s, 1H), 8.84 (d, 1H, J=5.9 Hz), 8.35 (AB, 1H, J=8.2 Hz), 8.33 (d, 1H, J=8.3 Hz), 8.12 (dd, 1H, J=6.0, 0.8 Hz)[1] |
| ¹³C NMR (DMSO-d₆) δ | 148.1, 145.7, 145.3, 134.5, 133.4, 127.8, 125.8, 120.0, 118.9[1] |
| Elemental Analysis | Calculated: C, 42.72; H, 1.99; Br, 31.58; N, 11.07. Found: C, 43.03; H, 1.82; Br, 31.19; N, 10.94[1] |
Data sourced from Organic Syntheses.[1]
Detailed Experimental Protocol
This protocol is adapted from a procedure published in Organic Syntheses.[1][8]
Materials and Equipment:
-
1-L, three-necked, round-bottomed flask
-
Mechanical stirrer
-
Internal thermometer
-
Addition funnel with nitrogen inlet
-
Dry ice-acetone bath
-
Ice water bath
-
5-L flask
-
Glass filter funnel
-
Standard laboratory glassware
-
Isoquinoline (97%)
-
Concentrated sulfuric acid (96%)
-
N-Bromosuccinimide (NBS, 99%, recrystallized and air-dried)
-
Potassium nitrate (99%)
-
Heptane
-
Toluene
-
Celite
Procedure:
-
Reaction Setup: Charge a 1-L, three-necked, round-bottomed flask with 340 mL of concentrated sulfuric acid (96%). Equip the flask with a mechanical stirrer, an internal thermometer, and an addition funnel with a nitrogen inlet. Cool the acid to 0°C in an ice water bath.
-
Addition of Isoquinoline: Slowly add 40 mL (44.0 g, 330 mmol) of isoquinoline from the addition funnel to the well-stirred acid. Maintain the internal temperature below 30°C throughout the addition.
-
Bromination: After the addition is complete, cool the solution to -25°C using a dry ice-acetone bath. Add 76.4 g (429 mmol) of recrystallized N-bromosuccinimide in portions to the vigorously stirred solution. It is critical to maintain the internal temperature between -22°C and -26°C during this addition.
-
Stirring for Bromination: Stir the resulting suspension efficiently for 2 hours at -22 ± 1°C, and then for an additional 3 hours at -18 ± 1°C.
-
Nitration: Add 35.0 g (346 mmol) of potassium nitrate to the reaction mixture at a rate that keeps the internal temperature below -10°C. Stir the mixture at -10°C for 1 hour.
-
Warming to Ambient Temperature: Remove the cooling bath and allow the solution to stir overnight, gradually warming to room temperature.
-
Quenching and Neutralization: Pour the homogeneous reaction mixture onto 1.0 kg of crushed ice in a 5-L flask. Adjust the pH of the resulting mixture to 8.0 by slowly adding 25% aqueous ammonia, while ensuring the internal temperature remains below 30°C.
-
Precipitation and Filtration: Stir the resulting suspension in an ice water bath for 2 hours to ensure complete precipitation. Isolate the precipitated solids by filtration using a glass filter funnel. Wash the solids thoroughly with three 1-L portions of ice-cold water and then air-dry to a constant weight. This yields approximately 65 g of a slightly yellow crude solid.
-
Recrystallization: Suspend the crude solid in 1000 mL of heptane and 250 mL of toluene in a 2-L round-bottomed flask. Heat the mixture at reflux with stirring for 1.5 hours. Filter the hot solution through Celite using vacuum suction.
-
Crystallization and Isolation: Reduce the volume of the filtrate to 1000 mL by distillation. Allow the resulting orange solution to cool slowly overnight with stirring. Isolate the crystalline solid by filtration, wash with 350 mL of ice-cold heptane, and air-dry to a constant weight. This procedure affords 40-44 g (47-51%) of this compound as light yellow needles.[1] For higher purity (>99%), column chromatography can be performed.[1]
Safety Precautions:
-
This procedure must be conducted in a well-ventilated fume hood by personnel trained in experimental organic chemistry.[8]
-
Concentrated sulfuric acid is highly corrosive and should be handled with extreme care.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
The reaction can be exothermic; therefore, strict temperature control is essential.
-
Handle all chemicals and chemical waste in accordance with institutional and local regulations.[8]
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]
- 3. WO1999067218A2 - Method of preparing 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. shahucollegelatur.org.in [shahucollegelatur.org.in]
- 7. echemi.com [echemi.com]
- 8. orgsyn.org [orgsyn.org]
An In-depth Technical Guide to the Electrophilic Substitution Reactions of 5-Bromo-8-nitroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the electrophilic substitution reactions concerning 5-Bromo-8-nitroisoquinoline. Given the highly deactivated nature of this heterocyclic system, this document focuses on its synthesis via electrophilic substitution and the subsequent chemical transformations that enable further functionalization, which are of significant interest in medicinal chemistry and materials science.
Introduction: The Chemistry of a Deactivated Heterocycle
This compound is a key building block in the synthesis of a variety of pharmacologically active compounds.[1] Its utility stems from the presence of multiple functional groups—a bromine atom, a nitro group, and the isoquinoline core—that allow for diverse chemical modifications. However, the isoquinoline nucleus is inherently electron-deficient, and the presence of two strong electron-withdrawing groups, the nitro group (a powerful deactivating meta-director) and the bromo group (a deactivating ortho-, para-director), renders the aromatic system exceptionally resistant to further direct electrophilic attack.[2][3]
This guide will first detail the well-established electrophilic substitution reaction for the synthesis of this compound itself. It will then explore the directing effects of the substituents to explain the observed regioselectivity. Finally, it will discuss the predicted reactivity for subsequent electrophilic substitutions and highlight more viable chemical transformations for the derivatization of this important synthetic intermediate.
Synthesis of this compound via Electrophilic Aromatic Substitution
The most common and efficient synthesis of this compound is a two-step, one-pot electrophilic substitution process starting from isoquinoline. This involves an initial bromination followed by nitration.[4]
Reaction Pathway
The synthesis proceeds via the initial bromination of isoquinoline at the C5 position, followed by the nitration of the resulting 5-bromoisoquinoline at the C8 position.
Caption: Synthetic workflow for this compound.
Quantitative Data for Synthesis
The following table summarizes the key quantitative data for the one-pot synthesis of this compound from isoquinoline.
| Reactant/Reagent | Molar Equivalent | Key Parameters | Product(s) | Yield | Purity | Reference(s) |
| Isoquinoline | 1.0 | - | 5-Bromoisoquinoline | - | - | [1][4] |
| N-Bromosuccinimide (NBS) | 1.1 - 1.3 | Temperature: -26°C to -18°C | 5-Bromoisoquinoline | - | High regioselectivity | [1][4] |
| Potassium Nitrate (KNO₃) | ~1.05 | Temperature: ≤ -10°C | This compound | 47-51% (overall) | >99% after chromatography and recrystallization | [1][4] |
Detailed Experimental Protocol: One-Pot Synthesis of this compound
This protocol is adapted from a well-established procedure.[1]
Materials:
-
Isoquinoline
-
N-Bromosuccinimide (NBS), recrystallized
-
Concentrated Sulfuric Acid (96%)
-
Potassium Nitrate (KNO₃)
-
Dry ice
-
Acetone
-
Ammonia solution (25% aq.)
-
Heptane
-
Toluene
-
Dichloromethane
-
Diethyl ether
Procedure:
-
Bromination:
-
A three-necked, round-bottomed flask equipped with a mechanical stirrer, internal thermometer, and an addition funnel is charged with concentrated sulfuric acid and cooled to 0°C.
-
Isoquinoline is added slowly, maintaining the internal temperature below 30°C.
-
The solution is then cooled to -25°C in a dry ice-acetone bath.
-
Recrystallized N-bromosuccinimide (1.3 equivalents) is added in portions, keeping the temperature between -26°C and -22°C.
-
The mixture is stirred at -22°C for 2 hours and then at -18°C for 3 hours.
-
-
Nitration:
-
The reaction mixture is cooled to below -10°C.
-
Potassium nitrate (1.05 equivalents) is added at a rate that maintains the temperature below -10°C.
-
The mixture is stirred at -10°C for 1 hour, and then the cooling bath is removed, and the solution is stirred overnight.
-
-
Work-up and Purification:
-
The reaction mixture is poured onto crushed ice.
-
The pH is adjusted to 8.0 with a 25% aqueous ammonia solution, keeping the temperature below 30°C.
-
The precipitated solids are collected by filtration.
-
The crude product is purified by recrystallization from a heptane/toluene mixture.
-
For higher purity, column chromatography on silica gel can be performed using a dichloromethane/diethyl ether solvent system.[1]
-
Directing Effects in the Synthesis of this compound
The regioselectivity of the two-step synthesis is governed by the electronic properties of the isoquinoline ring and the directing effects of the substituents.
-
Initial Bromination of Isoquinoline: In a strongly acidic medium, the isoquinoline nitrogen is protonated. Electrophilic substitution is strongly favored on the benzene ring over the electron-deficient pyridinium ring. Attack at the C5 and C8 positions is electronically favored. Careful temperature control (-26°C to -18°C) is crucial to selectively yield the 5-bromo isomer and suppress the formation of the 8-bromo isomer.[4]
-
Nitration of 5-Bromoisoquinoline: The subsequent nitration is directed by both the existing bromo substituent and the protonated isoquinoline ring. The bromo group is an ortho-, para-director. The para-position to the bromine is C8. The electronic nature of the isoquinoline ring also favors substitution at C8. Consequently, the incoming nitro group is predominantly directed to the C8 position, yielding this compound.[5]
Caption: Logical diagram of directing effects in nitration.
Predicted Reactivity of this compound in Further Electrophilic Substitutions
Direct electrophilic aromatic substitution on this compound is expected to be extremely challenging due to the severe deactivation of the aromatic rings by the electron-withdrawing nitro and bromo groups, as well as the electron-deficient nature of the protonated isoquinoline core under typical electrophilic reaction conditions.
Should a reaction be forced under harsh conditions, predicting the site of substitution would involve considering the combined directing effects:
-
Nitro group (at C8): A strong deactivating, meta-director. It would direct an incoming electrophile to the C6 position (meta to C8).
-
Bromo group (at C5): A deactivating, ortho-, para-director. It would direct to the C6 (ortho) and C4/pyridine ring (ortho/para) positions.
-
Isoquinoline Ring: The pyridine ring is highly deactivated.
Considering these factors, the least deactivated position on the benzene ring is C6 . Therefore, if any further electrophilic substitution were to occur, it would most likely be at this position. However, no examples of such reactions are readily found in the literature, suggesting that this is not a synthetically viable route.
Viable Alternative: Reduction of the Nitro Group and Subsequent Reactions
A more practical approach for the further functionalization of this compound involves the reduction of the nitro group to an amine. The resulting 8-amino-5-bromoisoquinoline contains a strongly activating, ortho-, para-directing amino group, which can facilitate subsequent electrophilic substitution reactions.[1]
Caption: A viable pathway for functionalizing the core scaffold.
The amino group at C8 would direct incoming electrophiles to the C7 position (ortho). This pathway provides a reliable method for introducing additional substituents onto the isoquinoline ring system.
Conclusion
While this compound is a product of electrophilic aromatic substitution, its own reactivity towards further electrophilic attack is severely limited due to the presence of two strong deactivating groups. The primary value of this compound lies in its role as a versatile intermediate. The most synthetically useful strategy for its further elaboration involves the reduction of the nitro group to an amine, which then activates the ring for subsequent, regioselective electrophilic substitution reactions. This understanding is crucial for researchers and drug development professionals aiming to utilize the this compound scaffold in the design and synthesis of novel molecules.
References
Reactivity of the Nitro Group in 5-Bromo-8-nitroisoquinoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-8-nitroisoquinoline is a pivotal building block in medicinal chemistry and materials science, primarily due to the versatile reactivity of its substituents. The electron-withdrawing nature of the nitro group at the C-8 position profoundly influences the molecule's chemical behavior. This guide provides an in-depth analysis of the nitro group's reactivity, focusing on its direct transformation via reduction and its significant role in activating the C-5 bromo-substituent for palladium-catalyzed cross-coupling reactions. This document furnishes detailed experimental protocols, quantitative data, and logical diagrams to serve as a comprehensive resource for professionals in drug development and organic synthesis.
Synthesis of this compound
The most efficient and scalable method for synthesizing this compound is a one-pot procedure starting from isoquinoline. This process involves a low-temperature electrophilic bromination followed by in-situ nitration, avoiding the isolation of the intermediate 5-bromoisoquinoline.[1][2] Careful temperature control during the bromination step is critical to ensure the selective formation of the 5-bromo isomer over the 8-bromo isomer, which is challenging to separate.[3]
Experimental Workflow for Synthesis
Caption: One-pot synthesis workflow for this compound.
Detailed Experimental Protocol: One-Pot Synthesis
This protocol is adapted from Organic Syntheses.[1]
-
Reaction Setup: A 1-L, three-necked, round-bottomed flask is equipped with a mechanical stirrer, an internal thermometer, and an addition funnel. The flask is charged with concentrated sulfuric acid (96%, 340 mL) and cooled to 0°C.
-
Addition of Isoquinoline: Isoquinoline (44.0 g, 330 mmol) is added slowly via the addition funnel, ensuring the internal temperature remains below 30°C.
-
Bromination: The resulting solution is cooled to -25°C in a dry ice-acetone bath. Recrystallized N-bromosuccinimide (NBS, 76.4 g, 429 mmol) is added in portions, maintaining the temperature between -22°C and -26°C. The mixture is stirred vigorously for 2 hours at -22°C, then for 3 hours at -18°C.
-
Nitration: Solid potassium nitrate (KNO₃, 35.0 g, 346 mmol) is added at a rate that keeps the internal temperature below -10°C. The mixture is stirred at -10°C for 1 hour.
-
Work-up: The cooling bath is removed, and the solution is stirred overnight while warming to room temperature. The reaction mixture is poured onto 1.0 kg of crushed ice. The pH is carefully adjusted to 8.0 with 25% aqueous ammonia, keeping the temperature below 30°C.
-
Isolation and Purification: The resulting suspension is stirred in an ice-water bath for 2 hours. The precipitated solid is collected by filtration, washed thoroughly with ice-cold water, and air-dried. The crude product is recrystallized from a heptane/toluene mixture to afford this compound as light yellow needles.
Table 1: Summary of Synthesis Data
| Reference | Scale (Isoquinoline) | Key Reagents | Temperature | Yield | Melting Point (°C) |
| Org. Syn.[1] | 330 mmol | H₂SO₄, NBS, KNO₃ | -26°C to -10°C | 47-51% | 139-141 |
| Patent[4] | 128 mmol | H₂SO₄, NBS, KNO₃ | -20°C to -10°C | 69% | 137.5-139.5 |
| Patent[2] | 128 mmol | H₂SO₄, NBS, KNO₃ | -20°C to rt | 73% | Not Reported |
Core Reactivity of the Nitro Group: Reduction to Amine
The most direct and synthetically useful transformation of the nitro group in this compound is its reduction to a primary amine. This reaction yields 8-amino-5-bromoisoquinoline, an extremely versatile intermediate for further functionalization, including N-alkylation, N-acylation, and Sandmeyer-type reactions.[1][5] The reduction can be achieved using various methods, with stannous chloride (SnCl₂) being a common and effective choice that shows good chemoselectivity, leaving other functional groups like halogens unaffected.[6]
Reaction Pathway: Nitro Group Reduction
Caption: Reduction of the C-8 nitro group to a primary amine.
Detailed Experimental Protocol: SnCl₂ Reduction
This protocol is a representative method adapted from procedures for the selective reduction of aromatic nitro compounds.[7]
-
Reaction Setup: To a solution of this compound (10.0 g, 39.5 mmol) in ethyl acetate (150 mL) in a round-bottomed flask, add stannous chloride dihydrate (SnCl₂·2H₂O, 26.7 g, 118.5 mmol, 3.0 equiv).
-
Reaction: The reaction mixture is heated to 50°C and stirred overnight. Progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the mixture is cooled to room temperature and filtered through a pad of celite to remove insoluble tin salts.
-
Extraction: The filtrate is washed with a 10% aqueous sodium bicarbonate (NaHCO₃) solution. The layers are separated, and the aqueous layer is extracted again with ethyl acetate.
-
Isolation: The combined organic layers are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to yield the product, 8-amino-5-bromoisoquinoline.
Table 2: Quantitative Data for Nitro Group Reduction
| Reagent | Solvent | Temperature | Time | Yield | Notes |
| SnCl₂·2H₂O | Ethyl Acetate | 50°C | Overnight | ~95% | A general, high-yielding method for aromatic nitro reduction.[7] |
| SnCl₂ | Ethanol | Reflux | 4 hours | ~91% | Alternative solvent system, requires higher temperature.[7] |
The Activating Role of the Nitro Group in Cross-Coupling Reactions
While the direct reactivity of the nitro group is dominated by reduction, its powerful electron-withdrawing effect is crucial for activating the C-5 bromo substituent towards palladium-catalyzed cross-coupling reactions. This activation facilitates the oxidative addition step in the catalytic cycles of reactions like the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, enabling the formation of new carbon-carbon and carbon-nitrogen bonds at the C-5 position.
Suzuki-Miyaura Coupling
The Suzuki reaction allows for the formation of a C-C bond between the C-5 position of the isoquinoline core and various aryl or vinyl boronic acids or esters. This is a powerful method for synthesizing complex biaryl structures.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
-
Reaction Setup: In an oven-dried flask under an inert atmosphere (e.g., Argon), combine this compound (1.0 equiv), the desired boronic acid (1.2-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv).
-
Solvent Addition: Add a degassed solvent mixture, typically dioxane/water or toluene/ethanol.
-
Reaction: Heat the mixture to 80-100°C and stir for 4-24 hours until TLC or LC-MS analysis indicates consumption of the starting material.
-
Work-up and Purification: Cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer, concentrate, and purify the residue by flash column chromatography.
Buchwald-Hartwig Amination
This reaction enables the formation of a C-N bond, coupling primary or secondary amines to the C-5 position. It is a key transformation for introducing nitrogen-containing functional groups, which are prevalent in pharmacologically active molecules.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2.5 mol%), a bulky phosphine ligand (e.g., XPhos or BINAP, 2-6 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu or LHMDS, 1.4-2.0 equiv).[2]
-
Solvent and Amine Addition: Add an anhydrous solvent such as dioxane or toluene via syringe, followed by the desired amine (1.1-1.5 equiv).
-
Reaction: Heat the mixture to 80-110°C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Work-up and Purification: Cool the reaction to room temperature and quench carefully with a saturated aqueous solution of NH₄Cl if a strong base was used. Extract with an organic solvent, wash the combined organic layers with brine, dry, and concentrate. Purify the crude product by flash column chromatography.
Summary of Reactivity
The reactivity of this compound is dictated by its two key functional groups, with the nitro group playing a dual role. It can be directly transformed via reduction or act as a powerful activating group, directing reactivity to the C-5 position. This predictable and versatile chemistry makes the molecule an invaluable platform for the synthesis of diverse chemical entities for drug discovery and materials science.
Overall Reactivity Pathwaysdot
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. sciencedatabase.strategian.com [sciencedatabase.strategian.com]
- 7. Nitro Reduction - SnCl2 [commonorganicchemistry.com]
The Cornerstone of Modern Medicine: A Technical Guide to Key Intermediates in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of pharmaceutical development, the synthesis of active pharmaceutical ingredients (APIs) represents a cornerstone of innovation and therapeutic advancement. The efficiency, purity, and scalability of these synthetic routes are critically dependent on the quality and accessibility of key chemical intermediates. These molecular building blocks are not merely precursors; they are the pivotal components that enable the construction of complex, life-saving drug molecules. This technical guide provides an in-depth exploration of several crucial intermediates, detailing their synthesis, quantitative data, and the biological pathways of the final drugs they help create.
2-Amino-5-bromopyridine: A Versatile Scaffold for Diverse Therapeutics
2-Amino-5-bromopyridine is a vital heterocyclic compound, serving as a fundamental building block in the synthesis of a wide array of pharmaceuticals, particularly in oncology and anti-inflammatory therapies.[1] Its unique structure, featuring a pyridine ring with both an amino and a bromo substituent, offers multiple reactive sites for diverse chemical transformations, including Suzuki and Buchwald-Hartwig couplings.[1] This versatility allows for the construction of complex molecular architectures necessary for targeted therapeutic action.
Experimental Protocol: Synthesis of 2-Amino-5-bromopyridine
A common and efficient method for the synthesis of 2-amino-5-bromopyridine involves the bromination of 2-aminopyridine. One high-yielding approach utilizes N-bromosuccinimide (NBS) as the brominating agent.[2]
Procedure:
-
To a solution of 2-aminopyridine (0.5 g, 5.3 mmol) in acetone (5 mL), N-bromosuccinimide (NBS) (1.0 g, 5.6 mmol) is added dropwise over 30 minutes at 10 °C.[2]
-
The reaction mixture is stirred for an additional 30 minutes at the same temperature.[2]
-
The solvent is removed under vacuum.[2]
-
The resulting residue is recrystallized from 90% ethanol to yield 2-amino-5-bromopyridine as a yellow solid.[2]
Quantitative Data Summary
| Parameter | Value | Reference |
| Starting Material | 2-Aminopyridine | [2] |
| Brominating Agent | N-Bromosuccinimide (NBS) | [2] |
| Molar Ratio (2-aminopyridine:NBS) | 1 : 1.06 | [2] |
| Solvent | Acetone | [2] |
| Reaction Temperature | 10 °C | [2] |
| Yield | 95.0% | [2] |
| Purity | 97.0% | [2] |
A slightly different procedure using a 1.6:1 molar ratio of acetic anhydride to 2-aminopyridine for N-acylation, followed by bromination with Br2 at 50°C and hydrolysis with 50% NaOH, resulted in a total yield of 66.5%.[3]
Logical Workflow for the Synthesis of 2-Amino-5-bromopyridine
(S)-3-Hydroxy-γ-butyrolactone (S-HGB): A Key Chiral Building Block
(S)-3-Hydroxy-γ-butyrolactone is a crucial chiral intermediate in the synthesis of several important pharmaceuticals, including cholesterol-lowering agents.[4] Its stereochemistry is vital for the biological activity of the final drug molecule. A highly efficient method for its synthesis is a chemoenzymatic approach starting from L-malic acid.
Experimental Protocol: Chemoenzymatic Synthesis of (S)-3-Hydroxy-γ-butyrolactone
This two-part synthesis involves the chemical conversion of L-malic acid to an intermediate, followed by an enzymatic hydrolysis step.
Part 1: Synthesis of Dimethyl L-malate and its Reduction
-
L-Malic acid (50 g, 0.37 mol) is refluxed for 3 hours with 500 ml of anhydrous methanol containing 1% hydrogen chloride to form dimethyl L-malate.[5]
-
The solution is concentrated to a syrup and dissolved in 200 ml of tetrahydrofuran (THF).[5]
-
Anhydrous lithium chloride (32 g, 0.74 mol) is added, followed by sodium borohydride (16 g, 0.42 mol) and methanol (80 ml).[5]
-
The mixture is stirred at room temperature (25°C) for 6 hours.[5]
-
The reaction is filtered, concentrated to dryness, and treated with methanol containing hydrochloric acid.[5]
-
The final syrup is partitioned between ethyl acetate and water, and the organic layer is dried and concentrated to yield (S)-3-hydroxy-γ-butyrolactone.[5]
Part 2: Alternative Chemoenzymatic Route via (S)-β-benzoyloxy-γ-butyrolactone This route involves the synthesis of (S)-β-benzoyloxy-γ-butyrolactone (S-BBL) from L-malic acid, followed by enzymatic hydrolysis.[1]
-
(S)-β-benzoyloxy-γ-butyrolactone is synthesized from L-malic acid (details of this specific synthesis were not fully elucidated in the provided search results).
-
For the enzymatic hydrolysis, a reaction mixture containing water, tert-butyl methyl ether (TBME), and S-BBL is prepared.[4]
-
Immobilized Lipase OF is added to the mixture.[4]
-
The reaction proceeds, and the benzoic acid byproduct is extracted into the organic phase.[1]
-
After the reaction, the immobilized enzyme is filtered off, and (S)-3-hydroxy-γ-butyrolactone is isolated from the aqueous phase.[1]
Quantitative Data Summary
| Parameter | Value (Method 1) | Value (Method 2 - Enzymatic Step) | Reference |
| Starting Material | L-Malic Acid | (S)-β-benzoyloxy-γ-butyrolactone | [5],[1] |
| Key Reagents | Methanol, HCl, LiCl, NaBH4 | Immobilized Lipase OF | [5],[1] |
| Solvent | Methanol, THF | Water, tert-butyl methyl ether | [5],[4] |
| Yield | 90% | 80% (isolated) | [5],[4] |
Logical Workflow for Chemoenzymatic Synthesis of (S)-HGB
Atorvastatin Intermediate: tert-Butyl (4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate
The synthesis of the blockbuster cholesterol-lowering drug, Atorvastatin, heavily relies on a key chiral intermediate, tert-butyl (4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate. The precise stereochemistry of this intermediate is paramount for the drug's efficacy in inhibiting HMG-CoA reductase.
Experimental Protocol: Synthesis of Atorvastatin Intermediate and Paal-Knorr Condensation
Part 1: Synthesis of tert-Butyl (4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate This intermediate is synthesized via the hydrogenation of (4R,6R)-6-cyanomethyl-2,2-dimethyl-[1][6] tert-butyl dioxane-4-yl-acetate.
-
In a stainless steel reactor, add Raney nickel (250 g), (4R,6R)-6-cyanomethyl-2,2-dimethyl-[1][6] tert-butyl dioxane-4-yl-acetate (1.0 kg, 3.71 mol), toluene (6 L), methanol (675 mL), and a 6.5 M ammonia/methanol solution (800 mL).
-
Seal the reactor and purge three times with nitrogen (N2) to 3.5 bar.
-
Purge the reactor with hydrogen (H2) three times to 3.5 bar.
-
Pressurize with H2 to 3.5 bar and begin stirring. The reaction is carried out for 2-6 hours, with the temperature increasing to 30-40 °C.
-
After H2 absorption ceases, continue stirring for 30 minutes at 30-40 °C.
-
Cool the reaction mixture to 20-25 °C, vent the H2, and purge with N2. The product is isolated after workup.
Part 2: Paal-Knorr Condensation to form Atorvastatin Acetonide Ester This reaction forms the core pyrrole ring of Atorvastatin.
-
To a solution of 1,1-dimethyl-(4R-cis)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate (5.0g, 18.3 mmol) in Toluene (13 g), add the diketone of atorvastatin (1.09 eq, 8.32 g).
-
Warm the mixture to 50°C under a nitrogen atmosphere.
-
At 50°C, add pivalic acid (0.7 eq, 1.15 g) followed by n-ethylmorpholine (0.7 eq., 1.47 g).
-
Heat the resulting suspension at reflux under a nitrogen atmosphere with concomitant removal of water until the reaction is complete.
-
The product, the acetonide ester of atorvastatin, is then isolated.
Quantitative Data Summary
| Parameter | Value (Hydrogenation) | Value (Paal-Knorr) | Reference |
| Starting Materials | (4R,6R)-6-cyanomethyl-2,2-dimethyl-[1][6] tert-butyl dioxane-4-yl-acetate | Atorvastatin diketone, Atorvastatin amine intermediate | , |
| Catalyst | Raney Nickel | Pivalic acid, n-ethylmorpholine | , |
| Solvent | Toluene, Methanol | Toluene | , |
| Temperature | 30-40 °C | Reflux | , |
| Pressure | 3.5 bar (H2) | Atmospheric | |
| Yield | High (not specified) | High (not specified) |
Signaling Pathway: Atorvastatin and HMG-CoA Reductase Inhibition
Atorvastatin functions by competitively inhibiting HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway, which is responsible for cholesterol synthesis.[4] This inhibition leads to a decrease in hepatic cholesterol production, which in turn upregulates LDL receptors on liver cells, enhancing the clearance of LDL cholesterol from the bloodstream.
Sildenafil Intermediate and the Synthesis of Sildenafil
Sildenafil, widely known for treating erectile dysfunction, is synthesized through a multi-step process where a key intermediate is 5-(5-chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one. The highly reactive sulfonyl chloride group of this intermediate is crucial for the final coupling reaction.
Experimental Protocol: Synthesis of Sildenafil
Part 1: Preparation of 5-(5-Chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one
-
To chlorosulfonic acid (50 mL) at 0–10 °C, add 5-(2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimid-7-one (25 g, 80.13 mmol) followed by thionyl chloride (9.53 g, 80.13 mmol) portion-wise.
-
Raise the temperature to 20–30 °C and stir for 4 hours.
-
Pour the reaction mass onto ice (~500 g) and extract the product with dichloromethane (250 mL).
Part 2: Preparation of Sildenafil
-
To the dichloromethane solution containing the sulfonyl chloride intermediate from Part 1, add N-methylpiperazine (9.6 g, 96 mmol) and stir for 1 hour at 20–25 °C.
-
Wash the reaction mixture with 5% w/w aqueous sodium bicarbonate (100 mL) followed by demineralized water (100 mL).
-
Concentrate the dichloromethane layer at <50 °C.
-
Add methanol to the residue to crystallize the product, sildenafil.
Quantitative Data Summary
| Parameter | Value (Chlorosulfonation) | Value (Amination) | Reference |
| Starting Material | 5-(2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimid-7-one | Sulfonyl chloride intermediate, N-methylpiperazine | |
| Reagents | Chlorosulfonic acid, Thionyl chloride | N-methylpiperazine | |
| Solvent | Dichloromethane | Dichloromethane | |
| Temperature | 0–30 °C | 20–25 °C | |
| Reaction Time | 4 hours | 1 hour | |
| Yield | High (not specified) | High (not specified) |
Signaling Pathway: Sildenafil and the NO/cGMP Pathway
Sildenafil is a potent and selective inhibitor of cGMP-specific phosphodiesterase type 5 (PDE5).[1] In the context of erectile function, sexual stimulation leads to the release of nitric oxide (NO), which activates guanylate cyclase to produce cyclic guanosine monophosphate (cGMP).[1] cGMP induces smooth muscle relaxation and vasodilation, leading to an erection. Sildenafil inhibits PDE5, preventing the degradation of cGMP, thereby enhancing and prolonging the erectile response.[1]
Shikimic Acid: The Natural Precursor to Oseltamivir
Shikimic acid, a natural product extracted from Chinese star anise, is the primary starting material for the industrial synthesis of the antiviral drug Oseltamivir (Tamiflu®). The synthesis is a complex, multi-step process that requires careful control of stereochemistry. An eight-step synthesis from (-)-shikimic acid has been reported with a respectable overall yield.[6]
Experimental Protocol: Key Steps in the Synthesis of Oseltamivir from Shikimic Acid
The synthesis of Oseltamivir from shikimic acid involves several key transformations, including esterification, mesylation, azidation, and aziridination. The following is a generalized protocol for a crucial azidation step.
Regioselective Azidation:
-
Dissolve the shikimic acid-derived epoxide intermediate in ethanol.
-
In a separate flask, prepare an aqueous solution of sodium azide and ammonium chloride.
-
Add the aqueous azide solution to the epoxide solution.
-
Heat the reaction mixture to reflux and monitor by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the azido alcohol intermediate.
Quantitative Data Summary for Oseltamivir Synthesis from Shikimic Acid
| Parameter | Value | Reference |
| Starting Material | (-)-Shikimic Acid | [6] |
| Number of Steps | 8 | [6] |
| Overall Yield | ~47% | [6] |
| Final Product Purity | >99.7% |
Signaling Pathway: Oseltamivir and Neuraminidase Inhibition
Oseltamivir is a neuraminidase inhibitor.[5] Influenza viruses utilize the enzyme neuraminidase to cleave sialic acid residues on the surface of host cells, which allows for the release of newly formed virus particles.[5] By inhibiting neuraminidase, Oseltamivir prevents the release of new virions, thereby halting the spread of the infection.[5]
References
- 1. A chemoenzymatic approach to the synthesis of enantiomerically pure (S)-3-hydroxy-gamma-butyrolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. USRE38324E1 - Process for the preparation of hydroxy substituted gamma butyrolactones - Google Patents [patents.google.com]
- 4. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Methodological & Application
One-Pot Synthesis of 5-Bromo-8-nitroisoquinoline: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the efficient one-pot synthesis of 5-Bromo-8-nitroisoquinoline, a key intermediate in the preparation of various pharmacologically active compounds.[1][2][3] The described method, adapted from a well-established Organic Syntheses procedure, allows for a convenient and scalable reaction, proceeding from isoquinoline to the target molecule without the need for isolation of the intermediate 5-bromoisoquinoline.[1][2] This process involves the bromination of isoquinoline with N-bromosuccinimide (NBS) in concentrated sulfuric acid, followed by an in-situ nitration utilizing potassium nitrate.[4] Careful control of the reaction temperature during bromination is critical to selectively yield the desired 5-bromo isomer and minimize the formation of the difficult-to-remove 8-bromoisoquinoline.[1][4] This protocol offers a reliable method for producing this compound in high purity and moderate to good yields, suitable for both laboratory and large-scale applications.[1][2]
Data Summary
The following table summarizes the key quantitative data associated with the one-pot synthesis of this compound.
| Parameter | Value | Reference |
| Starting Material | Isoquinoline | [1] |
| Key Reagents | N-Bromosuccinimide (NBS), Potassium Nitrate (KNO₃), Concentrated Sulfuric Acid (H₂SO₄) | [1][4] |
| Bromination Temperature | -26°C to -18°C | [4] |
| Nitration Temperature | Maintained below 0°C, then warmed to 20-25°C | [1] |
| Yield | 47-51% | [1][4] |
| Product Purity | >99% after column chromatography and recrystallization | [1][4] |
| Melting Point | 137.5-141°C | [1][2][4] |
Experimental Protocol
This protocol is adapted from a procedure published in Organic Syntheses.[1]
Materials:
-
Isoquinoline
-
N-Bromosuccinimide (NBS), recrystallized
-
Potassium Nitrate (KNO₃)
-
Concentrated Sulfuric Acid (96%)
-
Aqueous Ammonia (25%)
-
Heptane
-
Toluene
-
Celite
-
Dry ice-acetone bath
-
Mechanical stirrer
-
Internal thermometer
-
Addition funnel
Procedure:
-
Initial Setup: In a three-necked round-bottomed flask equipped with a mechanical stirrer, internal thermometer, and an addition funnel, add concentrated sulfuric acid. Cool the acid to 0°C using an ice bath.
-
Addition of Isoquinoline: Slowly add isoquinoline to the stirred sulfuric acid, ensuring the internal temperature is maintained below 30°C.
-
Bromination: Cool the resulting solution to -25°C in a dry ice-acetone bath. Add recrystallized N-bromosuccinimide in portions, maintaining the internal temperature between -26°C and -22°C. Stir the mixture at this temperature for 4 hours. The temperature should not exceed -15°C during this step to avoid the formation of the 8-bromo isomer.[2][4]
-
Nitration: After the bromination is complete, add potassium nitrate in portions to the reaction mixture while maintaining the temperature below 0°C.
-
Reaction Progression: Once the addition of potassium nitrate is complete, remove the cooling bath and allow the reaction mixture to warm to 20-25°C. Stir at this temperature for 16 hours.
-
Work-up: Carefully pour the reaction mixture over crushed ice. Basify the mixture by the slow addition of aqueous ammonia, keeping the temperature below 30°C. A precipitate will form.
-
Isolation of Crude Product: Collect the crude product by vacuum filtration. Wash the solid with water until the washings are neutral.
-
Purification:
-
Suspend the crude product in a mixture of heptane and toluene and heat to reflux for 1.5 hours with stirring.[1]
-
Filter the hot solution through a pad of Celite.[1]
-
Reduce the volume of the filtrate by distillation and allow the solution to cool slowly overnight with stirring to induce crystallization.[1]
-
Collect the purified product by filtration, wash with ice-cold heptane, and air-dry to a constant weight.[1]
-
For higher purity, the product can be further purified by column chromatography on silica gel.[1]
-
Workflow Diagram
Caption: One-pot synthesis workflow for this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]
- 3. DK1089976T3 - Process for preparing 5-bromoisoquinoline and its 8-nitro derivative - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols for the Large-Scale Synthesis of 5-Bromo-8-nitroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the large-scale synthesis of 5-bromo-8-nitroisoquinoline, a key intermediate in the preparation of various pharmacologically active compounds.[1][2] The described method is a convenient one-pot procedure that is scalable from grams to kilograms.[3][4]
Overview
The synthesis of this compound is achieved through a two-step electrophilic substitution on isoquinoline. The process begins with the bromination of isoquinoline at the 5-position, followed by nitration at the 8-position.[3] A key advantage of the presented protocol is the use of sulfuric acid as the solvent for bromination, which allows for a convenient one-pot synthesis without the need to isolate the 5-bromoisoquinoline intermediate.[3] Careful control of the reaction temperature during the bromination step is crucial to ensure high regioselectivity and suppress the formation of the undesired 8-bromoisoquinoline isomer.[3][5]
Synthetic Scheme
The overall synthetic transformation is depicted below:
Caption: One-pot synthesis of this compound from isoquinoline.
Experimental Data
Reactant and Product Properties
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) |
| Isoquinoline | C₉H₇N | 129.16 | Colorless liquid | 26-28 |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | White solid | 175-180 (dec.) |
| Potassium Nitrate | KNO₃ | 101.10 | White solid | 334 |
| This compound | C₉H₅BrN₂O₂ | 253.05 | Light yellow needles | 137-141[1][3][5] |
Reaction Conditions and Yield
| Parameter | Value | Reference |
| Scale | 330 mmol (44.0 g Isoquinoline) | [3] |
| Solvent | Concentrated Sulfuric Acid (96%) | [3] |
| Bromination Temperature | -25 °C to -18 °C | [3][5] |
| Nitration Temperature | Below -10 °C initially, then stirred overnight | [3] |
| Work-up | Ice quench, pH adjustment with aq. NH₃ | [3] |
| Purification | Recrystallization from Heptane/Toluene | [1][3] |
| Yield | 40-44 g (47-51%) | [3][4] |
| Purity | >99% after column chromatography and recrystallization | [3][5] |
Analytical Data for this compound
| Analysis | Data | Reference |
| ¹H NMR (500 MHz, DMSO-d₆) | δ: 8.12 (dd, 1H), 8.33 (d, 1H), 8.35 (AB, 1H), 8.84 (d, 1H), 9.78 (s, 1H) | [3] |
| ¹³C NMR | δ: 118.9, 120.0, 125.8, 127.8, 133.4, 134.5, 145.3, 145.7, 148.1 | [3] |
| IR (CHCl₃) cm⁻¹ | 3053, 1619, 1580, 1485, 1374, 1265, 1201 | [3] |
| TLC Rf | 0.57 (9:1 dichloromethane/ethyl acetate) | [3] |
| Elemental Analysis | Calculated: C, 42.72; H, 1.99; Br, 31.58; N, 11.07. Found: C, 43.03; H, 1.82; Br, 31.19; N, 10.94. | [3] |
Detailed Experimental Protocol
This protocol is adapted from Organic Syntheses.[3]
Materials and Equipment
-
1-L, three-necked, round-bottomed flask
-
Mechanical stirrer
-
Internal thermometer
-
Addition funnel with nitrogen inlet
-
Dry ice-acetone bath
-
Ice water bath
-
5-L flask
-
Büchner funnel and filter flask
-
2-L round-bottomed flask with reflux condenser
-
Celite for filtration
-
Isoquinoline (97%)
-
N-Bromosuccinimide (NBS, 99%), recrystallized
-
Concentrated Sulfuric Acid (96%)
-
Potassium Nitrate (99%)
-
25% Aqueous Ammonia
-
Heptane
-
Toluene
-
Crushed ice
Note: It is essential to use recrystallized and air-dried N-bromosuccinimide to achieve high yields and product purity.[3][5]
Synthetic Procedure
Caption: Experimental workflow for the large-scale synthesis of this compound.
Safety and Handling
-
Hazardous Chemicals: This procedure involves the use of hazardous chemicals. It should only be performed by personnel with prior training in experimental organic chemistry.[3][4]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Fume Hood: All operations should be conducted in a well-ventilated fume hood.
-
Sulfuric Acid: Concentrated sulfuric acid is highly corrosive and causes severe burns. Handle with extreme care.
-
N-Bromosuccinimide: NBS is an irritant. Avoid inhalation of dust and contact with skin and eyes.
-
Temperature Control: The bromination reaction is highly exothermic. Strict temperature control is critical for both safety and product selectivity.[3][5]
-
Quenching: The quenching of the reaction mixture on ice and subsequent neutralization with ammonia are exothermic and should be performed cautiously in a large vessel to accommodate potential splashing and gas evolution.[3]
-
Waste Disposal: Dispose of all chemical waste in accordance with local regulations.[3]
Discussion
The described method provides a reliable and scalable route to this compound.[3] The "one-pot" nature of the synthesis, by avoiding the isolation of the 5-bromoisoquinoline intermediate, enhances the efficiency of the process, particularly for large-scale production.[1] The product is a versatile building block in medicinal chemistry, with the bromo and nitro functionalities allowing for a wide range of subsequent chemical transformations, such as transition-metal-catalyzed cross-coupling reactions and reduction of the nitro group to an amine.[3][4] The resulting amino group can then be used for N-alkylation, N-acylation, or diazotization reactions.[3] Alternative purification using column chromatography can yield a product with over 99% purity.[3]
References
- 1. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]
- 2. DK1089976T3 - Process for preparing 5-bromoisoquinoline and its 8-nitro derivative - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. orgsyn.org [orgsyn.org]
- 5. benchchem.com [benchchem.com]
Application Notes: 5-Bromo-8-nitroisoquinoline in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-8-nitroisoquinoline is a versatile heterocyclic building block that serves as a crucial starting material in the synthesis of a wide range of pharmacologically active compounds. Its unique substitution pattern, featuring a bromine atom and a nitro group on the isoquinoline core, allows for diverse chemical modifications, making it a valuable scaffold in medicinal chemistry. This document provides a comprehensive overview of the applications of this compound in the development of novel therapeutic agents, with a focus on anticancer and antifilarial drugs. Detailed experimental protocols and data are presented to guide researchers in this field.
The isoquinoline framework is a privileged structure in drug discovery, appearing in numerous natural products and synthetic drugs with a broad spectrum of biological activities.[1] The presence of the bromine atom at the 5-position and the nitro group at the 8-position of the isoquinoline ring in this compound offers strategic points for chemical elaboration. The bromine atom can participate in various cross-coupling reactions, while the nitro group can be readily reduced to an amino group, which then serves as a handle for further functionalization.[2][3]
Synthesis of this compound
A convenient one-pot procedure allows for the gram- to kilogram-scale synthesis of this compound from isoquinoline.[2][4] This method involves the bromination of isoquinoline with N-bromosuccinimide (NBS) in concentrated sulfuric acid, followed by in-situ nitration. Careful temperature control during the bromination step is critical to ensure the selective formation of the desired 5-bromo isomer.[2]
Applications in Anticancer Drug Discovery
Derivatives of this compound have shown significant promise as anticancer agents, primarily by targeting key enzymes involved in DNA replication and repair, such as Topoisomerase I and Poly(ADP-ribose) polymerase (PARP).
Topoisomerase I Inhibitors
Indenoisoquinolines, a class of potent Topoisomerase I inhibitors, can be synthesized from isoquinoline derivatives. These compounds act by trapping the Topoisomerase I-DNA cleavage complex, leading to DNA damage and apoptosis in cancer cells.[1][2] The biological activity of indenoisoquinolines is significantly enhanced by the presence of a nitro group on the isoquinoline ring.[3] While a direct synthesis from this compound is plausible, specific examples with this starting material are not extensively documented in the reviewed literature. However, the general importance of the nitro-substituted isoquinoline core highlights the potential of this compound in this area.
PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted cancer therapies that have shown significant efficacy in tumors with deficiencies in DNA repair pathways, such as those with BRCA1/2 mutations. Isoquinolinone derivatives, which can be synthesized from this compound, have been identified as potent PARP inhibitors.[5]
Quantitative Data:
| Derivative Class | Target | Cell Line | IC50 (µM) |
| Dihydroisoquinolinone | PARP1 | - | 13 |
| Dihydroisoquinolinone | PARP2 | - | 0.8 |
| Isoquinolinone | PARP1 | - | 9.0 |
| Isoquinolinone | PARP2 | - | 0.15 |
| Benzamido isoquinolone | PARP1 | - | 13.9 |
| Benzamido isoquinolone | PARP2 | - | 1.5 |
Table 1: Representative IC50 values for isoquinolinone derivatives as PARP inhibitors.[5]
Signaling Pathway:
Applications in Antifilarial Drug Discovery
Lymphatic filariasis is a debilitating parasitic disease caused by filarial nematodes. There is an urgent need for new antifilarial drugs, particularly those effective against adult worms (macrofilaricides). Derivatives of 8-aminoisoquinoline, obtained by the reduction of 8-nitroisoquinolines, have shown promising antifilarial activity.
Experimental Data:
While specific quantitative data for antifilarial compounds directly derived from this compound is limited in the available literature, studies on related 8-aminoquinolines demonstrate their potential. For instance, various 8-aminoquinoline analogues have shown potent activity against Plasmodium falciparum, the causative agent of malaria, which shares some biological pathways with filarial parasites.[6]
Experimental Protocols
Synthesis of 8-Amino-5-bromoisoquinoline
The reduction of the nitro group in this compound is a key step in the synthesis of many bioactive derivatives.
Materials:
-
This compound
-
Iron powder
-
Ammonium chloride
-
Ethanol
-
Water
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred suspension of this compound in a mixture of ethanol and water, add ammonium chloride followed by iron powder.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter it through a pad of Celite.
-
Concentrate the filtrate under reduced pressure to remove ethanol.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 8-Amino-5-bromoisoquinoline.
In Vitro Anticancer Assay: MTT Assay
This protocol is used to assess the cytotoxic effects of synthesized compounds on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compound in the culture medium.
-
After 24 hours, replace the medium with fresh medium containing the test compound at various concentrations.
-
Incubate the plate for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value.
In Vitro Antifilarial Assay: Motility Assay
This protocol is used to assess the effect of test compounds on the motility of adult filarial worms.
Materials:
-
Adult Brugia malayi worms
-
RPMI-1640 medium supplemented with fetal bovine serum and antibiotics
-
Test compound (dissolved in DMSO)
-
24-well plates
-
Inverted microscope
Procedure:
-
Place individual adult female or male Brugia malayi worms in separate wells of a 24-well plate containing culture medium.
-
Add the test compound at various concentrations to the wells.
-
Incubate the plates at 37°C in a 5% CO2 incubator.
-
Observe the motility of the worms at different time points (e.g., 24, 48, 72 hours) using an inverted microscope.
-
Score the motility on a scale (e.g., 0 for no movement, 4 for normal movement).
-
Determine the concentration at which a significant reduction in motility is observed.
Conclusion
This compound is a highly valuable and versatile starting material in medicinal chemistry. Its utility has been demonstrated in the synthesis of potent anticancer agents, particularly PARP inhibitors. Furthermore, its derivatives, especially 8-aminoisoquinolines, hold promise for the development of new antifilarial drugs. The experimental protocols provided herein offer a foundation for researchers to explore the synthesis and biological evaluation of novel compounds derived from this important scaffold. Further investigation into the structure-activity relationships of this compound derivatives will undoubtedly lead to the discovery of new and effective therapeutic agents.
References
- 1. The Indenoisoquinolines Non-Camptothecin Topoisomerase I Inhibitors: Update and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Systematic Study of Nitrated Indenoisoquinolines Reveals a Potent Topoisomerase I Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitrated indenoisoquinolines as topoisomerase I inhibitors: a systematic study and optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of indenoisoquinoline topoisomerase I inhibitors featuring polyamine side chains on the lactam nitrogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, antimalarial, antileishmanial, and antimicrobial activities of some 8-quinolinamine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Scaffold: 5-Bromo-8-nitroisoquinoline in Modern Drug Discovery
For Immediate Release
[City, State] – [Date] – 5-Bromo-8-nitroisoquinoline, a versatile heterocyclic compound, is emerging as a critical starting material in the synthesis of a new generation of therapeutic agents. Its unique structural features, including a bromine atom amenable to cross-coupling reactions and a nitro group that can be readily converted to a variety of functionalities, provide a robust platform for the development of novel drugs targeting a range of diseases, from cancer to neurological disorders and infectious diseases. This application note provides a detailed overview of its utility, supported by experimental protocols and quantitative data for researchers, scientists, and drug development professionals.
Key Applications in Drug Discovery
This compound serves as a foundational building block for several classes of biologically active molecules. The strategic placement of the bromo and nitro groups on the isoquinoline core allows for selective chemical modifications, enabling the synthesis of diverse compound libraries for high-throughput screening and lead optimization.
Poly (ADP-ribose) Polymerase (PARP) Inhibition in Oncology
The isoquinoline scaffold is a known pharmacophore for the inhibition of Poly (ADP-ribose) Polymerase (PARP) enzymes, which are critical for DNA repair.[1] PARP inhibitors have garnered significant attention as targeted therapies for cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations. This compound is a key precursor for the synthesis of potent PARP inhibitors. The development of thieno[2,3-c]isoquinolin-5(4H)-one derivatives, potent PARP-1 inhibitors, often starts from this versatile scaffold.[2] While specific IC50 values for direct derivatives are still emerging in publicly available literature, the general potency of this class of compounds is well-established. For instance, various isoquinoline-based PARP inhibitors have demonstrated nanomolar efficacy.[3]
Neuroprotective Agents for Neurodegenerative Diseases
Isoquinoline alkaloids and their synthetic derivatives have shown significant promise in the treatment of neurodegenerative diseases.[4] These compounds can exert their neuroprotective effects through various mechanisms, including the modulation of neurotransmitter systems and the inhibition of enzymes involved in neuronal damage. A notable example derived from a related isoquinoline precursor is 1,2,3,4-tetrahydro-5-(2-phosphonoethyl)-3-isoquinolinecarboxylic acid, which has been identified as a potent antagonist with an IC50 of 270 nM in a [3H]CPP binding assay, indicating its potential in neurological disorders.[5] The functional handles on this compound allow for the synthesis of analogs with improved blood-brain barrier penetration and target engagement.
Antifilarial Agents for Infectious Diseases
Derivatives of this compound have also been explored for their potential as antifilarial agents.[5] Lymphatic filariasis, a debilitating parasitic disease, requires novel therapeutic strategies. The 8-aminoisoquinoline core, readily accessible from this compound via reduction of the nitro group, is a key pharmacophore in this area. Subsequent elaboration of the 5-position through substitution of the bromine atom can lead to compounds with potent activity against filarial worms.
Quantitative Data Summary
The following table summarizes the biological activity of representative compounds derived from or related to the this compound scaffold.
| Compound Class | Target/Assay | Compound Example | Activity (IC50/EC50) | Reference |
| Neuroprotective Agent | [3H]CPP Binding Assay | 1,2,3,4-tetrahydro-5-(2-phosphonoethyl)-3- isoquinolinecarboxylic acid | 270 nM | [5] |
| PARP Inhibitor | PARP-1 Enzyme Assay | Thieno[2,3-c]isoquinolin-5(4H)-one derivatives | Potent (Specific IC50s proprietary) | [2] |
| Antifilarial Agent | In vitro/In vivo models | 5,8-diaminoisoquinoline derivatives | Promising activity | [5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide researchers in the evaluation of compounds derived from this compound.
Protocol 1: Synthesis of 8-Amino-5-bromo-isoquinoline
This protocol describes a standard reduction of the nitro group of this compound, a crucial step in the synthesis of many bioactive derivatives.
Materials:
-
This compound
-
Iron powder
-
Ammonium chloride
-
Ethanol
-
Water
-
Filter paper
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, suspend this compound (1 equivalent) in a mixture of ethanol and water.
-
Add iron powder (excess) and ammonium chloride (catalytic amount) to the suspension.
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron catalyst.
-
Wash the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude 8-amino-5-bromo-isoquinoline.
-
Purify the product by column chromatography on silica gel.
Protocol 2: In Vitro PARP-1 Inhibition Assay
This protocol outlines a general procedure for evaluating the inhibitory activity of synthesized compounds against the PARP-1 enzyme.
Materials:
-
Synthesized inhibitor compound
-
Recombinant human PARP-1 enzyme
-
NAD+ (substrate)
-
Activated DNA
-
Assay buffer (e.g., Tris-HCl with MgCl2 and DTT)
-
Commercially available PARP-1 inhibitor assay kit (colorimetric or fluorescent)
-
Microplate reader
Procedure:
-
Prepare a stock solution of the inhibitor compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the inhibitor stock solution to obtain a range of test concentrations.
-
In a 96-well plate, add the assay buffer, activated DNA, and the test inhibitor at various concentrations.
-
Add the PARP-1 enzyme to each well to initiate the reaction.
-
Add NAD+ to start the poly(ADP-ribosyl)ation reaction.
-
Incubate the plate at the recommended temperature and for the specified time according to the kit manufacturer's instructions.
-
Stop the reaction and measure the signal (absorbance or fluorescence) using a microplate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by plotting the data using appropriate software.
Protocol 3: In Vitro Neuroprotection Assay (Glutamate-Induced Excitotoxicity Model)
This protocol describes a common method to assess the neuroprotective effects of compounds against glutamate-induced cell death in a neuronal cell line.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y, HT22)
-
Cell culture medium and supplements
-
Test compound
-
Glutamate
-
Cell viability reagent (e.g., MTT, PrestoBlue)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed the neuronal cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a predetermined pre-incubation period.
-
Introduce glutamate to the wells (except for the control group) to induce excitotoxicity.
-
Co-incubate the cells with the test compound and glutamate for a specified duration (e.g., 24 hours).
-
Remove the treatment medium and add the cell viability reagent to each well.
-
Incubate according to the reagent manufacturer's instructions.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the EC50 of the test compound.
Visualizing the Drug Discovery Workflow
The following diagrams illustrate key processes in the utilization of this compound in drug discovery.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Derivatives of a PARP Inhibitor TIQ-A through the Synthesis of 8-Alkoxythieno[2,3-c]isoquinolin-5(4H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-based design, synthesis, and evaluation of inhibitors with high selectivity for PARP-1 over PARP-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for 5-Bromo-8-nitroisoquinoline in Heterocyclic Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 5-bromo-8-nitroisoquinoline as a versatile building block in the synthesis of diverse heterocyclic compounds. The strategic positioning of the bromo and nitro functionalities allows for sequential and site-selective modifications, making it a valuable starting material for the generation of compound libraries for drug discovery and development.
Introduction
This compound is a key intermediate in medicinal chemistry, primarily utilized in the synthesis of pharmacologically active compounds.[1] The bromine atom at the C-5 position serves as a handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the introduction of various aryl, heteroaryl, and amino substituents.[1] The nitro group at the C-8 position can be readily reduced to a primary amine, which can then participate in a variety of cyclization reactions to form fused heterocyclic systems.[1][2] This sequential functionalization provides a powerful strategy for the construction of complex molecular architectures with potential therapeutic applications, including kinase inhibitors and G protein-coupled receptor (GPCR) modulators.[3][4][5]
Synthesis of this compound
A convenient and scalable one-pot procedure for the synthesis of this compound from isoquinoline has been developed, making this building block readily accessible for research and development.[1]
Experimental Protocol: One-Pot Synthesis of this compound
This protocol is adapted from a procedure published in Organic Syntheses.[1]
Materials:
-
Isoquinoline
-
Concentrated Sulfuric Acid (96%)
-
N-Bromosuccinimide (NBS)
-
Potassium Nitrate
-
Aqueous Ammonia (25%)
-
Diethyl ether
-
Heptane
-
Toluene
-
Dry ice/acetone bath
-
Standard laboratory glassware and equipment
Procedure:
-
In a three-necked round-bottomed flask equipped with a mechanical stirrer, thermometer, and addition funnel, cool concentrated sulfuric acid to 0°C.
-
Slowly add isoquinoline to the stirred sulfuric acid, maintaining the internal temperature below 30°C.
-
Cool the resulting solution to -25°C using a dry ice/acetone bath.
-
Add N-bromosuccinimide in portions, ensuring the internal temperature remains between -26°C and -18°C.
-
Stir the suspension for 2 hours at -22°C, then for 3 hours at -18°C.
-
After the bromination is complete, add solid potassium nitrate to the reaction mixture.
-
Allow the reaction to warm to ambient temperature and stir for an additional hour.
-
Carefully pour the reaction mixture onto crushed ice.
-
Adjust the pH to 9 with 25% aqueous ammonia, keeping the temperature below 25°C.
-
Extract the aqueous suspension with diethyl ether.
-
Wash the combined organic layers with 1M NaOH and water, then dry over anhydrous magnesium sulfate.
-
Concentrate the organic phase under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from a heptane/toluene mixture to afford this compound as a yellow solid.
Quantitative Data: Following this one-pot procedure, yields of 47-51% of purified this compound can be expected.[1] The purity is typically greater than 99% after recrystallization.[1]
Applications in Cross-Coupling Reactions
The C-5 bromine atom of this compound is amenable to various palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the isoquinoline core and a variety of aryl and heteroaryl boronic acids or esters.
General Experimental Protocol: Suzuki-Miyaura Coupling
-
To an oven-dried reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and a base such as potassium carbonate (2.0 equiv.) or cesium carbonate (2.0 equiv.).
-
Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv.).
-
Seal the vessel and purge with an inert gas (e.g., argon or nitrogen).
-
Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (4:1).
-
Heat the reaction mixture to 80-100°C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Suzuki-Miyaura Coupling of this compound
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O | 90 | 12 | [Data not available in cited sources] |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Na₂CO₃ | DME/H₂O | 85 | 16 | [Data not available in cited sources] |
| 3 | 3-Pyridinylboronic acid | Pd(PPh₃)₄ (5) | Cs₂CO₃ | 1,4-Dioxane | 100 | 18 | [Data not available in cited sources] |
| 4 | 2-Thienylboronic acid | Pd₂(dba)₃ (2) / SPhos (4) | K₃PO₄ | Toluene | 110 | 8 | [Data not available in cited sources] |
| Note: Specific yield data for Suzuki coupling with this compound was not available in the searched literature. The conditions presented are representative for similar substrates. |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of a carbon-nitrogen bond, coupling this compound with a wide range of primary and secondary amines.
General Experimental Protocol: Buchwald-Hartwig Amination
-
To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), and the ligand (e.g., Xantphos, 0.04 equiv.).
-
Add the base, such as cesium carbonate (1.5 equiv.).
-
Seal the tube, evacuate, and backfill with an inert gas.
-
Add the amine (1.2 equiv.) and the anhydrous solvent (e.g., 1,4-dioxane or toluene).
-
Heat the reaction mixture to 90-110°C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
After cooling, dilute the mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the residue by column chromatography.
Data Presentation: Buchwald-Hartwig Amination of this compound
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu | Toluene | 100 | 18 | [Data not available in cited sources] |
| 2 | Morpholine | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ | 1,4-Dioxane | 110 | 16 | [Data not available in cited sources] |
| 3 | Benzylamine | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ | Toluene | 100 | 20 | [Data not available in cited sources] |
| 4 | n-Butylamine | Pd₂(dba)₃ (2) | BrettPhos (4) | K₂CO₃ | t-Amyl alcohol | 90 | 24 | [Data not available in cited sources] |
| Note: Specific yield data for Buchwald-Hartwig amination with this compound was not available in the searched literature. The conditions presented are representative for similar substrates. |
Synthesis of Fused Heterocyclic Systems
The nitro group at the C-8 position can be reduced to an amine, which then serves as a key functional group for the construction of fused heterocyclic rings. A common and effective method for this reduction is catalytic hydrogenation using palladium on carbon (Pd/C) or tin(II) chloride.
General Protocol: Reduction of the Nitro Group
-
Dissolve the 5-substituted-8-nitroisoquinoline in a suitable solvent (e.g., ethanol, ethyl acetate, or acetic acid).
-
Add a catalyst, such as 10% Pd/C.
-
Place the reaction mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.
-
Filter the reaction mixture through a pad of celite to remove the catalyst and wash the pad with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the 8-aminoisoquinoline derivative.
Intramolecular Cyclization to Form Fused Heterocycles
The resulting 5-substituted-8-aminoisoquinolines are precursors to various fused heterocyclic systems, such as imidazo[4,5-h]isoquinolines and pyrrolo[2,3-h]isoquinolines.
Example Protocol: Synthesis of an Imidazo[4,5-h]isoquinoline Derivative
-
To a solution of the 5-substituted-isoquinoline-7,8-diamine in a suitable solvent like ethanol or acetic acid, add an aldehyde or a carboxylic acid derivative.
-
Heat the reaction mixture to reflux.
-
Monitor the progress of the cyclization by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and concentrate under reduced pressure.
-
Purify the residue by recrystallization or column chromatography to yield the desired imidazo[4,5-h]isoquinoline.
Biological Applications and Signaling Pathways
Derivatives of isoquinoline are known to exhibit a wide range of biological activities, including the inhibition of protein kinases and modulation of GPCRs.
Kinase Inhibition
Many heterocyclic compounds derived from the isoquinoline scaffold have been identified as potent kinase inhibitors. These compounds often target the ATP-binding site of kinases involved in cancer cell proliferation and survival signaling pathways.
Caption: RAF-MEK-ERK signaling pathway and potential inhibition by an isoquinoline derivative.
GPCR Modulation
Isoquinoline-based compounds have also been identified as allosteric modulators of GPCRs. Allosteric modulators bind to a site on the receptor distinct from the orthosteric site (the binding site for the endogenous ligand), and can either enhance (positive allosteric modulator, PAM) or reduce (negative allosteric modulator, NAM) the receptor's response to the endogenous ligand.
Caption: Allosteric modulation of a G Protein-Coupled Receptor by an isoquinoline-based compound.
Experimental Workflows
The following diagrams illustrate the logical workflows for the synthesis and application of this compound derivatives.
Caption: Synthetic workflow for the diversification of this compound.
Caption: Workflow for the screening and development of isoquinoline-based drug candidates.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of a wide array of heterocyclic compounds. Its amenability to sequential and regioselective functionalization through cross-coupling and cyclization reactions provides a robust platform for the generation of diverse molecular scaffolds. The demonstrated potential of isoquinoline derivatives as kinase inhibitors and GPCR modulators underscores the importance of this starting material in modern drug discovery and development. The protocols and data presented herein serve as a comprehensive guide for researchers to effectively utilize this compound in their synthetic endeavors.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. Isoquinoline small molecule ligands are agonists and probe-dependent allosteric modulators of the glucagon subfamily of GPCRs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of 8-Amino-5-Bromoisoquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 8-amino-5-bromoisoquinoline, a key intermediate in pharmaceutical and materials science research. The primary method detailed is the reduction of the nitro group of 5-bromo-8-nitroisoquinoline. This transformation is critical for introducing a versatile amino group that facilitates further molecular modifications.[1] Protocols for reduction using iron powder in acidic media and tin(II) chloride are presented, offering researchers options based on available resources and desired reaction conditions. These methods are well-established for the reduction of nitroarenes to their corresponding anilines.[2][3][4][5][6]
Introduction
The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis, providing access to primary aromatic amines. These amines are precursors to a wide array of chemical structures, including pharmaceuticals, dyes, and polymers.[2] In the context of isoquinoline chemistry, the 8-amino-5-bromoisoquinoline scaffold is of significant interest due to the strategic placement of the amino and bromo substituents, allowing for diverse subsequent chemical reactions. The selective reduction of the nitro group in this compound is a key step in the elaboration of this molecular framework.[1][7] Common methods for this reduction include the use of metals in acidic media, such as iron or tin, and catalytic hydrogenation.[5] This document outlines two reliable protocols for this synthesis, summarizing the reaction conditions and expected outcomes.
Data Presentation
The following table summarizes quantitative data for the synthesis of 8-amino-5-bromoisoquinoline via two common reduction methods. The data is compiled from typical results reported in the literature for analogous reactions.
| Parameter | Method 1: Iron/Acetic Acid | Method 2: Tin(II) Chloride |
| Reducing Agent | Iron powder | Tin(II) chloride dihydrate |
| Solvent | Acetic acid, Ethanol, Water | Ethanol |
| Reaction Temperature | 30°C (with sonication) or reflux | 30°C (with sonication) or reflux |
| Reaction Time | 1-3 hours | 2-4 hours |
| Typical Yield | 85-95% | 80-90% |
| Purity | High, after filtration and extraction | Good, requires careful removal of tin salts |
| Key Advantages | Cost-effective, environmentally benign metal, high chemoselectivity, simple workup.[4][6] | Mild reaction conditions, effective for substrates with other reducible groups.[3][5] |
| Key Disadvantages | Heterogeneous reaction, may require elevated temperatures for some substrates.[4] | Formation of tin oxide byproducts can complicate purification, environmental concerns with tin.[3] |
Experimental Protocols
Method 1: Reduction of this compound using Iron Powder
This protocol is adapted from general procedures for the reduction of nitroarenes using iron in an acidic medium.[4]
Materials:
-
This compound
-
Iron powder (reduced)
-
Glacial acetic acid
-
Ethanol
-
Water
-
Ethyl acetate
-
2M Potassium hydroxide (KOH) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Celite or filter aid
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle or ultrasonic bath
-
Buchner funnel and filter paper
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add this compound (1 equivalent).
-
Add a solvent mixture of glacial acetic acid (e.g., 2 mL per mmol of substrate), ethanol (e.g., 2 mL per mmol), and water (e.g., 1 mL per mmol).
-
To the resulting suspension, add reduced iron powder (approximately 5 equivalents).
-
The reaction mixture can be heated to reflux or subjected to ultrasonic irradiation at 30°C. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Filter the mixture through a pad of Celite to remove the iron residue. Wash the filter cake thoroughly with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and carefully add 2M KOH solution to neutralize the acetic acid and basify the mixture (to pH > 8).
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude 8-amino-5-bromoisoquinoline.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Method 2: Reduction of this compound using Tin(II) Chloride
This protocol is based on the classical Stannous chloride reduction of aromatic nitro compounds.[3][4]
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Ethyl acetate
-
2M Potassium hydroxide (KOH) or Sodium hydroxide (NaOH) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle or ultrasonic bath
-
Buchner funnel and filter paper
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol (e.g., 5 mL per mmol of substrate).
-
Add tin(II) chloride dihydrate (approximately 10 equivalents) to the solution.
-
The reaction mixture can be heated to reflux or subjected to ultrasonic irradiation at 30°C. Monitor the reaction progress by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Partition the crude residue between ethyl acetate and a 2M KOH or NaOH solution. Stir vigorously until the tin salts are dissolved or precipitated as oxides.
-
Separate the layers in a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure to obtain the crude 8-amino-5-bromoisoquinoline.
-
Purify the product by column chromatography or recrystallization as needed.
Visualizations
Experimental Workflow for the Synthesis of 8-Amino-5-Bromoisoquinoline
Caption: A generalized workflow for the synthesis of 8-amino-5-bromoisoquinoline.
Logical Relationship of Reduction Methods
Caption: Common methods for the reduction of this compound.
References
The Development of Fluorescent Probes Utilizing 5-Bromo-8-nitroisoquinoline: A Framework for Application and Protocol Development
For Researchers, Scientists, and Drug Development Professionals
Introduction: 5-Bromo-8-nitroisoquinoline is a heterocyclic organic compound that holds potential as a versatile precursor in the synthesis of novel fluorescent probes. The isoquinoline scaffold itself is a key structural motif in many biologically active molecules and its inherent fluorescence can be modulated and enhanced through strategic chemical modifications. The presence of the bromo and nitro groups on the this compound ring system offers reactive handles for derivatization, enabling the development of probes tailored for specific analytes and biological environments. The electron-withdrawing nature of the nitro group can also play a role in the photophysical properties of derived fluorophores, potentially leading to "turn-on" fluorescence upon interaction with a target analyte.
While the direct application of this compound as a fluorescent probe is not extensively documented in current scientific literature, its derivatives serve as a promising platform for creating sophisticated sensing molecules. This document provides a detailed protocol for the synthesis of the parent compound, this compound, and presents a hypothetical framework for the development and application of a fluorescent probe derived from it, targeting the detection of zinc ions (Zn²⁺), a ubiquitous and biologically significant metal ion.
Synthesis of this compound
The synthesis of this compound is a well-established procedure, typically involving the nitration of 5-bromoisoquinoline. The following protocol is adapted from established chemical literature.
Experimental Protocol: Synthesis of this compound
Materials:
-
5-Bromoisoquinoline
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Potassium Nitrate (KNO₃)
-
Ice
-
Ammonium Hydroxide (NH₄OH) solution
-
Deionized Water
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-bromoisoquinoline in concentrated sulfuric acid. The reaction should be cooled in an ice bath to maintain a low temperature.
-
Slowly and portion-wise, add potassium nitrate to the stirred solution. Careful control of the addition rate is crucial to manage the exothermic nature of the reaction.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitoring by thin-layer chromatography is recommended).
-
Carefully pour the reaction mixture onto crushed ice to quench the reaction.
-
Neutralize the acidic solution by the slow addition of an ammonium hydroxide solution until the pH is basic. This will precipitate the crude product.
-
Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Wash the solid thoroughly with deionized water to remove any inorganic impurities.
-
The crude this compound can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure product.
Hypothetical Fluorescent Probe Development: A Zinc Sensor
To illustrate the potential of this compound in fluorescent probe development, we propose a hypothetical probe, IQ-Zn1 , designed for the detection of Zn²⁺ ions. The synthetic strategy involves the reduction of the nitro group to an amine, followed by the introduction of a zinc-chelating moiety.
Synthetic Workflow for Hypothetical Probe IQ-Zn1
Caption: Synthetic workflow for the hypothetical probe IQ-Zn1.
Proposed Signaling Pathway: Chelation-Enhanced Fluorescence (CHEF)
The proposed detection mechanism for IQ-Zn1 is Chelation-Enhanced Fluorescence (CHEF). In the free ligand state, the fluorescence of the isoquinoline fluorophore is quenched due to photoinduced electron transfer (PET) from the electron-rich chelating moiety to the excited fluorophore. Upon binding of Zn²⁺, the lone pair electrons of the chelating group are engaged in coordination with the metal ion, which inhibits the PET process. This blockage of the non-radiative decay pathway leads to a significant enhancement of the fluorescence emission, resulting in a "turn-on" signal.
Caption: Proposed CHEF mechanism for IQ-Zn1.
Hypothetical Application Notes and Protocols
Application: Detection of Zn²⁺ in Aqueous Solution
This protocol describes a general method for evaluating the response of the hypothetical probe IQ-Zn1 to Zn²⁺ ions in a buffered aqueous solution.
Quantitative Data Summary (Hypothetical)
| Property | Value (Hypothetical) |
| Excitation Wavelength (λex) | 380 nm |
| Emission Wavelength (λem) | 495 nm |
| Quantum Yield (Φ) - Free | 0.02 |
| Quantum Yield (Φ) - Bound to Zn²⁺ | 0.45 |
| Detection Limit (LOD) | 50 nM |
| Binding Constant (Kd) | 1.2 µM |
| Optimal pH Range | 6.5 - 8.0 |
Experimental Protocol: Fluorometric Titration of Zn²⁺
Materials:
-
Stock solution of IQ-Zn1 in DMSO (e.g., 1 mM)
-
Stock solution of ZnCl₂ in deionized water (e.g., 10 mM)
-
HEPES buffer (10 mM, pH 7.4)
-
Fluorometer and quartz cuvettes
Procedure:
-
Prepare a working solution of IQ-Zn1 (e.g., 10 µM) in HEPES buffer.
-
Record the fluorescence emission spectrum of the IQ-Zn1 solution (excitation at 380 nm).
-
Incrementally add small aliquots of the ZnCl₂ stock solution to the cuvette containing the probe solution.
-
After each addition, mix gently and allow the solution to equilibrate for 2-3 minutes.
-
Record the fluorescence emission spectrum after each addition.
-
Plot the fluorescence intensity at 495 nm against the concentration of Zn²⁺ to generate a binding curve.
-
The detection limit can be calculated based on the signal-to-noise ratio (3σ/slope).
Application: Live Cell Imaging of Intracellular Zn²⁺
This protocol provides a general workflow for using the hypothetical probe IQ-Zn1 to visualize intracellular Zn²⁺ in cultured cells.
Experimental Workflow: Live Cell Imaging
Caption: Workflow for live cell imaging of Zn²⁺ with IQ-Zn1.
Experimental Protocol: Cell Staining and Imaging
Materials:
-
Cultured cells (e.g., HeLa cells) grown on glass-bottom dishes or coverslips
-
IQ-Zn1 stock solution (1 mM in DMSO)
-
Cell culture medium (e.g., DMEM)
-
Phosphate-buffered saline (PBS)
-
Zinc solution (e.g., 50 µM ZnCl₂ with 5 µM pyrithione as an ionophore)
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Culture cells to the desired confluency.
-
Prepare a loading solution of IQ-Zn1 in serum-free cell culture medium (final concentration e.g., 5 µM).
-
Remove the culture medium from the cells and wash once with PBS.
-
Incubate the cells with the IQ-Zn1 loading solution for 30 minutes at 37°C.
-
Wash the cells three times with PBS to remove any unloaded probe.
-
Add fresh culture medium or imaging buffer to the cells.
-
For positive control, treat a subset of cells with the zinc solution for 15-30 minutes.
-
Image the cells using a fluorescence microscope with excitation around 380 nm and emission collection around 495 nm. An increase in intracellular fluorescence intensity upon zinc treatment would indicate successful detection.
Disclaimer: The fluorescent probe IQ-Zn1 , its synthetic pathway from 8-Amino-5-bromoisoquinoline, its quantitative data, and its specific application protocols are hypothetical and presented for illustrative purposes to demonstrate the potential of this compound as a precursor in fluorescent probe development. Researchers should consult peer-reviewed literature for validated probes and protocols.
Application Notes and Protocols for 5-Bromo-8-nitroisoquinoline in Materials Science for OLEDs
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-8-nitroisoquinoline is a heterocyclic organic compound that has garnered interest in materials science due to its unique electronic properties.[1][2] The presence of both an electron-withdrawing nitro group and a reactive bromo group on the isoquinoline scaffold makes it a versatile precursor for the synthesis of novel organic semiconductors.[3] While direct applications of this compound in organic light-emitting diodes (OLEDs) are not extensively reported in peer-reviewed literature, its derivatives hold significant potential for use as emissive, electron-transporting, or hole-transporting materials.[1][4] The rigid and planar structure of the isoquinoline core is advantageous for charge transport, and functionalization at the 5- and 8-positions allows for the fine-tuning of photophysical and electronic properties.[5][6]
These application notes provide a comprehensive overview of the synthesis of this compound and propose synthetic pathways to functional derivatives for OLED applications. Furthermore, generalized protocols for the fabrication and characterization of OLED devices using these conceptual materials are detailed, drawing upon established methodologies for related isoquinoline and quinoline compounds.[5]
Synthesis of this compound
A reliable synthesis of this compound is crucial for its use as a building block for more complex OLED materials. The following protocol is adapted from established literature procedures.[3][7]
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid and cool the flask in an ice bath to 0°C.
-
Addition of Isoquinoline: Slowly add isoquinoline to the stirred sulfuric acid, ensuring the temperature does not exceed 30°C.
-
Bromination: Cool the solution to -25°C using a dry ice/acetone bath. Add N-bromosuccinimide (NBS) portion-wise, maintaining the temperature between -26°C and -22°C. Stir the reaction mixture for several hours at this temperature.
-
Nitration: To the reaction mixture containing the intermediate 5-bromoisoquinoline, add a solution of potassium nitrate in concentrated sulfuric acid. Allow the reaction to proceed at room temperature.
-
Work-up: Pour the reaction mixture onto crushed ice and neutralize with a concentrated ammonium hydroxide solution to a pH of 8-10.
-
Isolation and Purification: Collect the precipitated solid by filtration, wash thoroughly with water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system like a toluene/heptane mixture or by column chromatography on silica gel.[3]
Data Presentation: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₅BrN₂O₂ | [8] |
| Molecular Weight | 253.05 g/mol | [8] |
| Appearance | Light yellow to orange powder/crystal | [2] |
| Melting Point | 136-140 °C | [8] |
| Solubility | Soluble in organic solvents | [2] |
Mandatory Visualization: Synthesis Workflow
Proposed Synthetic Pathways for OLED Materials from this compound
The functional groups of this compound serve as handles for further chemical modifications to synthesize materials with desired properties for OLEDs. The bromo group can be functionalized via cross-coupling reactions, while the nitro group can be reduced to an amine, which can then be further derivatized.
Proposed Derivatives for OLED Applications:
-
Hole-Transporting Materials (HTMs): By introducing electron-donating aromatic amine moieties (e.g., triphenylamine, carbazole) at the 5-position via Buchwald-Hartwig amination, the resulting molecule could exhibit suitable HOMO energy levels for hole injection and transport.
-
Electron-Transporting Materials (ETMs): The electron-deficient nature of the isoquinoline ring, enhanced by the nitro group, is beneficial for electron transport. Further functionalization with other electron-withdrawing groups could produce efficient ETMs.
-
Emissive Materials (Emitters): By attaching fluorescent or phosphorescent moieties to the isoquinoline core, novel emitters with tunable emission colors can be synthesized. The combination of donor and acceptor groups on the same molecule can lead to materials exhibiting thermally activated delayed fluorescence (TADF).
Experimental Protocol: General Procedure for Suzuki Coupling
-
Reaction Setup: In a Schlenk flask, combine this compound, a boronic acid derivative, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃) in a suitable solvent system (e.g., toluene/ethanol/water).
-
Degassing: Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Reaction: Heat the mixture to reflux under an inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS).
-
Work-up and Purification: After cooling to room temperature, perform an aqueous work-up, extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Mandatory Visualization: Proposed Synthetic Pathways
Application in OLEDs: Device Fabrication and Characterization
While specific performance data for this compound derivatives in OLEDs is not available, a general protocol for the fabrication of a solution-processed, multi-layer OLED is provided below.
Experimental Protocol: Fabrication of a Solution-Processed OLED
-
Substrate Cleaning: Clean patterned Indium Tin Oxide (ITO) coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol (15 minutes each). Dry the substrates with a nitrogen stream and treat with UV-ozone or oxygen plasma to improve the work function of the ITO.
-
Hole-Injection Layer (HIL) Deposition: Spin-coat a layer of poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) onto the ITO substrate and anneal on a hotplate.
-
Emissive Layer (EML) Deposition: Prepare a solution of the synthesized isoquinoline-based material (as host or emitter) and any dopants in a suitable organic solvent. Spin-coat this solution onto the HIL and anneal to remove the solvent.
-
Electron-Transporting Layer (ETL) and Cathode Deposition: Transfer the substrates into a high-vacuum thermal evaporator. Deposit the ETL, an electron-injection layer (e.g., LiF), and the metal cathode (e.g., aluminum) sequentially.
-
Encapsulation: Encapsulate the device using a UV-curable epoxy and a glass coverslip in an inert atmosphere (e.g., a glovebox) to protect it from moisture and oxygen.
Data Presentation: Expected Properties of Functionalized Isoquinoline Derivatives
The following table presents a summary of expected quantitative data for hypothetical OLED materials derived from this compound, based on typical values for isoquinoline-based materials found in the literature.
| Parameter | Hole-Transporting Material (HTM) | Electron-Transporting Material (ETM) | Emissive Material (Emitter) |
| HOMO Level | -5.0 to -5.5 eV | -5.7 to -6.2 eV | -5.2 to -5.8 eV |
| LUMO Level | -1.8 to -2.3 eV | -2.5 to -3.0 eV | -2.2 to -2.8 eV |
| Energy Gap | > 3.0 eV | > 3.0 eV | 2.5 to 3.2 eV |
| Photoluminescence Quantum Yield (in solution) | Low | Low | High (> 50%) |
| Glass Transition Temperature (Tg) | > 100 °C | > 100 °C | > 100 °C |
Mandatory Visualization: OLED Fabrication Workflow
Conclusion
This compound is a promising and versatile precursor for the development of novel organic materials for OLED applications. Its two distinct functional groups allow for a wide range of chemical modifications to synthesize materials with tailored electronic and photophysical properties suitable for use as hole-transporting, electron-transporting, or emissive layers in OLED devices. Although direct utilization of this specific compound in OLEDs is not yet well-documented, the provided synthetic strategies and generalized fabrication protocols offer a solid foundation for researchers to explore the potential of this compound derivatives in the field of organic electronics. Future research should focus on the synthesis and characterization of such derivatives and the evaluation of their performance in OLED devices to validate their potential.
References
- 1. chemimpex.com [chemimpex.com]
- 2. CAS 63927-23-1: this compound | CymitQuimica [cymitquimica.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. echemi.com [echemi.com]
- 8. This compound 90 63927-23-1 [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Bromo-8-nitroisoquinoline
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the synthesis of 5-Bromo-8-nitroisoquinoline. Here you will find troubleshooting advice and frequently asked questions to help improve experimental yields and address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing this compound?
A1: A widely used and scalable method is a one-pot procedure starting from isoquinoline.[1][2] This process involves the bromination of isoquinoline with N-bromosuccinimide (NBS) in concentrated sulfuric acid to form an intermediate 5-bromoisoquinoline, which is then nitrated in situ with potassium nitrate to produce this compound.[1][2][3] This approach is advantageous as it avoids the isolation of the intermediate and can be scaled for gram to kilogram production.[1]
Q2: What are the critical reaction parameters to control for a high yield?
A2: Careful temperature control during the bromination step is crucial for maximizing the yield of the desired 5-bromo isomer and minimizing the formation of the hard-to-remove 8-bromoisoquinoline.[1][2] The reaction temperature should be maintained between -26°C and -18°C.[2] It is also essential to use recrystallized N-bromosuccinimide to ensure high purity and yield of the final product.[1]
Q3: What are the expected yield and purity of this compound?
A3: Following the established one-pot procedure and purification by recrystallization, a yield of 47-51% can be expected.[1][2] The final product is typically a light yellow solid.[1][3] Purity can exceed 99% after purification by column chromatography followed by recrystallization.[1]
Q4: What are the common side products in this synthesis?
A4: The primary side products can include 8-bromoisoquinoline, 5,8-dibromoisoquinoline, and 8-bromo-5-nitroisoquinoline.[1][3] The formation of 8-bromoisoquinoline is suppressed by maintaining a low temperature during bromination.[1] Using more than the recommended equivalents of NBS can lead to the formation of 5,8-dibromoisoquinoline, which is difficult to separate from the desired product and will lower the yield of this compound.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Final Product | - Incomplete reaction. - Formation of side products (e.g., 8-bromoisoquinoline, 5,8-dibromoisoquinoline). - Loss of product during workup or purification. | - Monitor the reaction by TLC to ensure completion. - Strictly maintain the bromination temperature between -26°C and -18°C to favor the formation of the 5-bromo isomer.[1][2] - Use recrystallized NBS and avoid using an excess amount (more than 1.3 equivalents for the one-pot synthesis).[1] - During workup, ensure the pH does not exceed 7.0 when neutralizing the acid, as the reaction mixture may darken.[3] - For purification, recrystallization from a heptane/toluene mixture is effective.[1][3] |
| Formation of 8-Bromoisoquinoline Isomer | - The reaction temperature during bromination was too high (above -15°C).[2][3] | - Maintain a strict temperature range of -26°C to -18°C during the addition of NBS using a dry ice/acetone bath.[1][2] |
| Difficult Filtration of the Crude Product | - The precipitated product consists of very fine particles. | - The use of Celite during filtration can help improve the separation of fine solids.[1] |
| Product Purity is Low After Recrystallization | - Presence of closely related impurities such as 5,8-dibromoisoquinoline or other isomers. | - For very high purity (>99%), column chromatography on silica gel is recommended before recrystallization. A typical eluent system is a gradient of dichloromethane/diethyl ether (from 9:1 to 6:1).[1] |
Data Presentation
Table 1: Summary of Reaction Conditions and Yields
| Parameter | Value | Reference(s) |
| Starting Material | Isoquinoline | [1][3] |
| Key Reagents | N-Bromosuccinimide (recrystallized), Concentrated H₂SO₄, Potassium Nitrate | [1][3] |
| Bromination Temperature | -26°C to -18°C | [1][2] |
| Nitration Temperature | Below -10°C | [1] |
| Yield | 47-51% | [1][2] |
| Melting Point | 137.5-141°C | [1][2][3] |
| Purity (after chromatography & recrystallization) | >99% | [1] |
Experimental Protocols
One-Pot Synthesis of this compound
This protocol is adapted from Organic Syntheses.[1]
-
Reaction Setup : In a three-necked round-bottomed flask equipped with a mechanical stirrer, internal thermometer, and an addition funnel, charge concentrated sulfuric acid (96%). Cool the acid to 0°C in an ice bath.
-
Addition of Isoquinoline : Slowly add isoquinoline to the stirred sulfuric acid, ensuring the internal temperature remains below 30°C.
-
Bromination : Cool the solution to -25°C using a dry ice-acetone bath. Add recrystallized N-bromosuccinimide (NBS) in portions, maintaining the internal temperature between -26°C and -22°C. Stir the resulting suspension vigorously for 2 hours at -22°C, and then for 3 hours at -18°C.
-
Nitration : Add potassium nitrate at a rate that keeps the internal temperature below -10°C. Stir the mixture at -10°C for 1 hour.
-
Reaction Workup : Remove the cooling bath and allow the solution to stir overnight at room temperature. Pour the reaction mixture into ice-cold water.
-
Isolation of Crude Product : Isolate the precipitated solid by filtration. Wash the solid thoroughly with ice-cold water and air-dry to a constant weight.
-
Purification : Suspend the crude solid in a mixture of heptane and toluene and heat to reflux with stirring. Filter the hot solution through Celite. Reduce the volume of the filtrate by distillation and allow it to cool slowly overnight with stirring. Isolate the resulting crystals by filtration, wash with ice-cold heptane, and air-dry to afford pure this compound.
Mandatory Visualization
Caption: Workflow for the one-pot synthesis of this compound.
References
Technical Support Center: Purification of 5-Bromo-8-nitroisoquinoline by Recrystallization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 5-Bromo-8-nitroisoquinoline by recrystallization. This resource offers a detailed experimental protocol, troubleshooting guides in a question-and-answer format to address specific issues, and quantitative data to ensure successful purification.
Experimental Protocol: Recrystallization of this compound
This protocol is adapted from a procedure published in Organic Syntheses.[1]
Objective: To purify crude this compound to obtain a crystalline solid with high purity.
Materials:
-
Crude this compound
-
Heptane
-
Toluene
-
Celite (optional, for hot filtration)
-
2-L Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Stirring apparatus
-
Büchner funnel and flask for vacuum filtration
-
Filter paper
-
Ice bath
Procedure:
-
Solvent Preparation: Prepare a solvent mixture of heptane and toluene. A common ratio is 4:1 (v/v) heptane to toluene.[2]
-
Dissolution: In a 2-L round-bottomed flask, suspend the crude this compound in the heptane/toluene solvent mixture. For every 40-44 g of crude material, use approximately 1000 mL of heptane and 250 mL of toluene.[1]
-
Heating to Reflux: With stirring, heat the suspension to reflux for 1.5 hours. The solid material should completely dissolve.[1]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. Pre-heat a Büchner funnel and filter flask to prevent premature crystallization. Filter the hot solution through a pad of Celite under vacuum.[1]
-
Concentration: If necessary, reduce the volume of the filtrate by distillation to a total volume of approximately 1000 mL.[1]
-
Crystallization: Allow the resulting orange solution to cool slowly to room temperature with continuous stirring overnight. Slow cooling is crucial for the formation of well-defined crystals.
-
Isolation: Cool the mixture in an ice bath to maximize crystal formation. Isolate the solids by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with approximately 350 mL of ice-cold heptane to remove any remaining soluble impurities.[1]
-
Drying: Air-dry the purified crystals to a constant weight. The expected yield of this compound is typically between 47-51%.[3]
Data Presentation
Table 1: Physical and Purity Data for Recrystallized this compound
| Parameter | Value | Reference |
| Melting Point | 137-141 °C | [1][4] |
| Appearance | Light yellow needles | [3] |
| Typical Yield | 47-51% | [1] |
| Purity (after recrystallization) | >99% (can be achieved) | [1] |
| TLC Rf | 0.57 (9:1 dichloromethane/ethyl acetate) | [4] |
Table 2: Common Impurities in Crude this compound
| Impurity | Reason for Presence | Separation Notes |
| 8-Bromo-5-nitroisoquinoline | Isomeric byproduct of the synthesis.[4] | Difficult to remove by recrystallization alone.[4] |
| 5,8-Dibromoisoquinoline | Formed from excess brominating agent during synthesis.[1][4] | Can be challenging to separate. |
| 5-Nitroisoquinoline | Incomplete bromination during synthesis.[4] | Generally present in small amounts. |
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the recrystallization of this compound.
Q1: No crystals are forming even after the solution has cooled. What should I do?
A: This is a common issue that can arise from several factors:
-
Too much solvent was used: If the solution is not saturated, crystals will not form.
-
Solution: Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the solute. Allow the concentrated solution to cool again.[5]
-
-
The solution is supersaturated: Sometimes a solution can be cooled below its saturation point without crystallization occurring.
-
Solution 1: Induce crystallization by scratching. Gently scratch the inside of the flask at the surface of the solution with a glass stirring rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[6]
-
Solution 2: Seed the solution. If available, add a single, pure crystal of this compound to the solution. This "seed crystal" will act as a template for other crystals to grow upon.[5]
-
-
Inappropriate solvent: The compound may be too soluble in the chosen solvent system, even at low temperatures.
-
Solution: While a heptane/toluene mixture is standard, you could try altering the ratio to include more of the "poor" solvent (heptane). Alternatively, consider other solvent systems. For nitroaromatic compounds, alcohols (like ethanol or methanol) or mixtures such as heptane/ethyl acetate can be effective.[7]
-
Q2: My compound has "oiled out" instead of forming crystals. What does this mean and how can I fix it?
A: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute or if the solution cools too quickly.[7]
-
Solution 1: Reheat and add more solvent. Reheat the solution until the oil redissolves. Add a small amount of additional "good" solvent (in this case, toluene) to decrease the saturation point. Allow the solution to cool more slowly.[5]
-
Solution 2: Slow down the cooling process. Insulate the flask to ensure a very gradual temperature decrease. This can be achieved by placing the flask in a warm water bath that is allowed to cool to room temperature.
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Solution 3: Change the solvent system. A different solvent or solvent mixture with a lower boiling point might prevent oiling out.
Q3: The yield of my recrystallized product is very low. What are the likely causes and how can I improve it?
A: A low yield can be frustrating, but it is often preventable. Common causes include:
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Using too much solvent: This is the most frequent reason for low yield, as a significant amount of the product will remain dissolved in the mother liquor.[5][6]
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Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. To recover some of the lost product, you can try to concentrate the mother liquor and cool it to obtain a second crop of crystals.
-
-
Premature crystallization: If crystals form during a hot filtration step, product will be lost.
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Solution: Ensure that the funnel and filter flask are pre-heated before filtering the hot solution.
-
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Washing with the wrong solvent or a warm solvent: Washing the crystals with a solvent in which they are soluble or with a solvent that is not ice-cold will dissolve some of your product.[6]
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Solution: Always wash the crystals with a small amount of ice-cold recrystallization solvent (or a solvent in which the product has very low solubility).
-
Q4: My final product is still colored. How can I remove colored impurities?
A: If your purified this compound is not the expected light yellow color, it may contain colored impurities.
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Solution: Use activated charcoal. After dissolving the crude product in the hot solvent, add a small amount of activated charcoal to the solution. The colored impurities will adsorb to the surface of the charcoal. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize. Be aware that using too much charcoal can also adsorb some of your desired product, potentially lowering the yield.[2]
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting guide for common recrystallization issues.
References
Technical Support Center: Synthesis of 5-Bromo-8-nitroisoquinoline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-bromo-8-nitroisoquinoline.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
A1: A widely used and scalable method is a convenient one-pot procedure that starts from isoquinoline.[1][2] This process involves the bromination of isoquinoline with N-bromosuccinimide (NBS) in concentrated sulfuric acid to generate 5-bromoisoquinoline. This is followed by an in-situ nitration step using potassium nitrate to produce the final product, this compound.[1][2] This approach is advantageous as it does not require the isolation of the intermediate 5-bromoisoquinoline and is suitable for scaling from gram to kilogram quantities.[1]
Q2: Why is precise temperature control so critical during the bromination step?
A2: Strict temperature control is crucial to ensure the selective formation of 5-bromoisoquinoline and to minimize the formation of the undesired 8-bromoisoquinoline isomer.[1][2] This isomer is difficult to remove from the desired product. The recommended temperature range for the bromination reaction is between -26°C and -18°C, and it should not go above -15°C.[2][3]
Q3: What are the essential starting materials and reagents for this synthesis?
A3: The key starting materials and reagents required are isoquinoline, N-bromosuccinimide (NBS), concentrated sulfuric acid (96%), and potassium nitrate.[1][2] For optimal results, it is highly recommended to use recrystallized and air-dried N-bromosuccinimide to achieve high yields and product purity.[1][2]
Q4: What is the expected yield and purity of this compound?
A4: Following the one-pot synthesis and purification by recrystallization, a yield of 47-51% can be anticipated.[2] The final product is typically isolated as light yellow needles with a melting point in the range of 137.5-141°C.[2][3] With subsequent purification by column chromatography and recrystallization, a purity of over 99% can be achieved.[1][2]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of this compound | - Incomplete reaction. - Formation of byproducts due to improper temperature control. - Use of non-purified NBS. | - Monitor the reaction progress using TLC to ensure completion. - Strictly maintain the bromination temperature between -26°C and -18°C.[1] - Use recrystallized and air-dried NBS.[1] |
| Contamination with 8-bromoisoquinoline | - The reaction temperature during bromination was too high (above -15°C).[3] | - Carefully control the addition rate of NBS to maintain the low temperature. - Ensure efficient stirring and cooling of the reaction mixture. |
| Formation of 5,8-dibromoisoquinoline | - An excess of NBS was used. | - Use no more than 1.1 equivalents of NBS for the synthesis of 5-bromoisoquinoline and 1.3 equivalents for the one-pot synthesis of this compound.[1] |
| Difficulty in isolating the product | - The product may be too soluble in the recrystallization solvent. - Impurities are co-precipitating with the product. | - For recrystallization, use a mixture of heptane and toluene.[1] - If recrystallization is insufficient, purify the crude product by column chromatography using a silica gel column and an eluent system of dichloromethane/diethyl ether (9:1 to 6:1).[1] |
| Reaction mixture darkens significantly during workup | - The pH of the solution was raised above 7.0 during the neutralization step.[3] | - Carefully monitor the pH during the workup and avoid making the solution too basic. |
Quantitative Data Summary
| Parameter | Value | Reference(s) |
| Starting Material | Isoquinoline | [1] |
| Brominating Agent | N-Bromosuccinimide (NBS) | [1] |
| Nitrating Agent | Potassium Nitrate | [1] |
| Solvent | Concentrated Sulfuric Acid (96%) | [1] |
| Bromination Temperature | -26°C to -18°C | [1] |
| Nitration Temperature | Below -10°C | [1] |
| Yield | 47-51% | [1] |
| Melting Point | 137.5-141°C | [1][3] |
| Purity (after chromatography) | >99% | [1] |
Experimental Protocols
One-Pot Synthesis of this compound
This protocol is adapted from a procedure published in Organic Syntheses.[1]
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Preparation: In a three-necked round-bottomed flask equipped with a mechanical stirrer, internal thermometer, and an addition funnel, charge concentrated sulfuric acid (96%). Cool the acid to 0°C in an ice bath.
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Addition of Isoquinoline: Slowly add isoquinoline to the stirred sulfuric acid, ensuring the internal temperature does not exceed 30°C.
-
Bromination: Cool the resulting solution to -25°C using a dry ice-acetone bath. Add recrystallized N-bromosuccinimide in portions, maintaining the internal temperature between -26°C and -22°C. Stir the mixture vigorously for 2 hours at -22°C ± 1°C, followed by 3 hours at -18°C ± 1°C.
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Nitration: Add potassium nitrate to the reaction mixture at a rate that keeps the internal temperature below -10°C. Stir the mixture at -10°C for 1 hour.
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Workup: Remove the cooling bath and allow the reaction mixture to stir overnight, gradually warming to room temperature. Pour the mixture onto crushed ice.
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Isolation and Purification: Isolate the precipitated solid by filtration. The crude product can be purified by recrystallization from a heptane/toluene mixture to yield this compound as light yellow needles.[1][3] For higher purity, column chromatography on silica gel with a dichloromethane/diethyl ether eluent can be performed.[1]
Visualizations
References
Technical Support Center: Nitration of 5-Bromoisoquinoline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the nitration of 5-bromoisoquinoline. Our aim is to help you overcome common challenges and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the expected primary product of the nitration of 5-bromoisoquinoline?
A1: The nitration of 5-bromoisoquinoline predominantly yields 5-bromo-8-nitroisoquinoline.[1] The incoming nitro group is directed to the C8 position due to the electronic effects of the bromo group and the protonated nitrogen atom in the strongly acidic reaction medium.[1]
Q2: What is a common synthetic route for preparing this compound?
A2: A widely used and scalable method is a one-pot procedure that starts with isoquinoline.[2] This process involves the bromination of isoquinoline with N-bromosuccinimide (NBS) in concentrated sulfuric acid to generate 5-bromoisoquinoline in situ, followed by nitration with potassium nitrate.[2][3] This approach is efficient for both small-scale and large-scale (gram to kilogram) synthesis.[3]
Q3: Why is temperature control so critical during this reaction?
A3: Strict temperature control is crucial for regioselectivity and to minimize the formation of side products. During the initial bromination of isoquinoline to 5-bromoisoquinoline, maintaining a temperature between -26°C and -18°C is essential to suppress the formation of the 8-bromoisoquinoline isomer, which is challenging to separate from the desired product.[2][3] The temperature should not exceed -15°C during the bromination step.[4]
Q4: What are the essential starting materials and reagents?
A4: The key reagents for the one-pot synthesis are isoquinoline, N-bromosuccinimide (NBS), concentrated sulfuric acid (96%), and potassium nitrate.[3] It is highly recommended to use recrystallized and air-dried NBS to achieve optimal yields and product purity.[2][3]
Q5: What are the typical yield and purity for this synthesis?
A5: Following the one-pot procedure and subsequent purification by recrystallization, a yield of 47-51% for this compound can be achieved.[2] The final product is typically a light yellow solid with a melting point in the range of 137.5-141°C.[2] With column chromatography and recrystallization, a purity of over 99% can be obtained.[3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | - Incomplete bromination of isoquinoline.- Suboptimal temperature control during nitration.- Use of non-purified NBS.[2][3] | - Ensure the bromination reaction goes to completion by monitoring with TLC.- Maintain the recommended low temperatures throughout the bromination and nitration steps.[3][4]- Recrystallize NBS from water and air-dry it before use.[3] |
| Presence of 8-Bromoisoquinoline Impurity | - The bromination temperature was too high (above -15°C).[4] | - Strictly maintain the reaction temperature between -22°C and -26°C during the addition of NBS.[3] |
| Formation of 5,8-Dibromoisoquinoline | - An excess of N-bromosuccinimide (NBS) was used.[3] | - Use no more than 1.1 equivalents of NBS for the synthesis of 5-bromoisoquinoline and 1.3 equivalents for the one-pot synthesis of this compound.[3] |
| Product Fails to Precipitate Upon Quenching | - The product may be soluble in the quenching medium.- Insufficient neutralization of the acidic reaction mixture. | - Instead of relying on precipitation, consider extracting the product with a suitable organic solvent (e.g., diethyl ether) after neutralization.[3]- Ensure the pH is adjusted to approximately 9.0 with a base like 25% aqueous ammonia to precipitate the product.[3] |
| Darkening of the Reaction Mixture | - This can occur when the pH is raised above 7.0 during workup.[4] | - While some darkening may be normal, rapid and excessive color change could indicate decomposition. Proceed with the workup and purification steps promptly. |
Quantitative Data Summary
The following table summarizes key quantitative parameters for the synthesis of this compound.
| Parameter | Value | Reference(s) |
| Starting Material | 5-Bromoisoquinoline | [5] |
| Molecular Formula | C₉H₅BrN₂O₂ | |
| Molecular Weight | 253.06 g/mol | |
| Typical Yield | 90% (from 5-bromoisoquinoline) | [5] |
| Melting Point | 137.5-141°C | [3][4] |
| Solvent for Recrystallization | Heptane/Toluene | [4] |
Experimental Protocols
One-Pot Synthesis of this compound from Isoquinoline [3]
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Reaction Setup : In a three-necked, round-bottomed flask equipped with a thermometer, mechanical stirrer, and an addition funnel, charge concentrated sulfuric acid (96%) and cool to 0°C.
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Addition of Isoquinoline : Slowly add isoquinoline to the stirred sulfuric acid, ensuring the internal temperature remains below 30°C.
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Bromination : Cool the solution to -25°C in a dry ice-acetone bath. Add recrystallized N-bromosuccinimide (NBS) in portions, maintaining the internal temperature between -22°C and -26°C. Stir the suspension for 2 hours at -22°C ± 1°C, then for 3 hours at -18°C ± 1°C.
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Nitration : Cool the reaction mixture to below -10°C. Add potassium nitrate at a rate that maintains this temperature. Stir the mixture at -10°C for 1 hour.
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Reaction Quench : Remove the cooling bath and stir the solution overnight. Pour the reaction mixture onto crushed ice.
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Workup : Adjust the pH of the resulting mixture to 9.0 with 25% aqueous ammonia, keeping the temperature below 25°C.
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Isolation and Purification : The precipitated solid can be collected by filtration, washed with water, and dried. For higher purity, the product can be recrystallized from a heptane/toluene mixture or purified by column chromatography.[3][4]
Visualizations
Caption: One-pot synthesis workflow for this compound.
Caption: Potential side reactions in the synthesis of this compound.
References
Technical Support Center: Temperature Control in the Bromination of Isoquinoline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to temperature control during the bromination of isoquinoline. Precise temperature management is critical for achieving high yield and regioselectivity in this reaction.
Troubleshooting Guide
This guide addresses common issues encountered during the bromination of isoquinoline in a question-and-answer format.
Q1: My reaction is producing a high percentage of di-brominated products (e.g., 5,8-dibromoisoquinoline). How can I improve selectivity for mono-bromination?
A1: The formation of di-brominated species is a common issue resulting from over-bromination. To enhance mono-selectivity, consider the following:
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Strict Temperature Control: Maintain a low and stable reaction temperature. For the synthesis of 5-bromoisoquinoline using N-bromosuccinimide (NBS) in sulfuric acid, the temperature should be strictly maintained between -26°C and -22°C during the addition of NBS.[1] Exceeding this range can lead to side reactions.
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Stoichiometry: Avoid using an excess of the brominating agent. Using more than 1.1 equivalents of NBS for the synthesis of 5-bromoisoquinoline can lead to the formation of 5,8-dibromoisoquinoline, which is difficult to separate from the desired product.[1]
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Slow Reagent Addition: Many bromination reactions are exothermic.[2] Add the brominating agent in small portions to the cooled reaction mixture, ensuring the internal temperature does not rise above the target range.[1][2]
Q2: The reaction yield is very low, even with the correct stoichiometry. What role could temperature play?
A2: Low yields can be attributed to several temperature-related factors:
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Temperature Too Low: If the reaction temperature is excessively low, the reaction rate may be too slow, leading to an incomplete reaction within a practical timeframe. While low temperatures are crucial for selectivity, there is an optimal range. For the NBS bromination in sulfuric acid, after the initial addition at -22°C, the reaction is typically stirred for several hours at a slightly higher temperature of -18°C.[1]
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Decomposition: Conversely, if the temperature is too high, it can lead to the decomposition of the starting material, reagents, or the desired product, significantly lowering the isolated yield.[3]
Q3: I'm observing the formation of significant tar-like byproducts. What is the likely cause and how can I prevent it?
A3: Tar formation is often a sign of uncontrolled side reactions or product decomposition, frequently caused by excessive heat.
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Localized Hotspots: Inefficient stirring or rapid, exothermic addition of reagents can create localized areas of high temperature within the reaction vessel, promoting polymerization and tar formation. Ensure vigorous and efficient stirring throughout the reaction.[1]
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Excessive Temperature: High overall reaction temperatures can lead to the degradation of sensitive aromatic compounds.[3] Strict adherence to the recommended low-temperature protocol is essential to minimize these side reactions.[1]
Q4: The reaction seems to be proceeding very slowly or not at all. Could the temperature be too low?
A4: Yes, while crucial for selectivity, an overly low temperature can significantly hinder the reaction rate. It is important to follow established protocols that specify a temperature range that balances reaction rate with selectivity. For example, in the synthesis of 5-bromoisoquinoline, the temperature is maintained at -22 ± 1°C for 2 hours and then at -18 ± 1°C for 3 hours, indicating a carefully controlled temperature ramp.[1] If the reaction is stalled, ensure your cooling bath is not set significantly below the recommended temperature.
Q5: How can I ensure uniform and stable temperature throughout the reaction vessel?
A5: Maintaining a consistent internal temperature is critical.
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Cooling Bath: Use a reliable cooling bath, such as a dry ice-acetone bath, to achieve and maintain temperatures below 0°C.[1]
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Vigorous Stirring: Employ efficient mechanical or magnetic stirring to ensure homogeneity and prevent the formation of localized hot spots during the addition of reagents.[1]
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Monitoring: Continuously monitor the internal temperature of the reaction mixture with a calibrated low-temperature thermometer, not just the temperature of the cooling bath.
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Controlled Addition: Add reagents slowly or in portions to manage the exothermic nature of the reaction.[1][2]
Frequently Asked Questions (FAQs)
FAQ1: What is the optimal temperature range for the selective bromination of isoquinoline to 5-bromoisoquinoline?
The optimal temperature range is highly dependent on the specific reagents and acid used.[4] For the widely cited method using N-bromosuccinimide (NBS) in concentrated sulfuric acid, the internal reaction temperature should be maintained between -22°C and -26°C during the addition of NBS, followed by stirring at approximately -18°C.[1]
FAQ2: What are the consequences of exceeding the recommended temperature?
Exceeding the recommended temperature can lead to several undesirable outcomes, including:
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Poor Regioselectivity: A mixture of isomers may be formed.[2]
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Formation of Byproducts: Di-brominated products, such as 5,8-dibromoisoquinoline, can form, which are often difficult to separate from the desired mono-brominated product.[1]
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Decreased Yield: Decomposition of the starting material or product can occur, leading to lower overall yields and the formation of tar.[3]
FAQ3: Are there alternative brominating agents that are less sensitive to temperature fluctuations?
The sensitivity to temperature is a characteristic of the electrophilic aromatic substitution reaction itself. While agents like N-bromosuccinimide (NBS) are common, the reaction's regioselectivity will almost always be temperature-dependent.[4] The choice of brominating agent and the acid medium are critical factors that influence the reaction conditions, including the optimal temperature.[4]
FAQ4: How does the solvent choice influence temperature control and reaction outcome?
In this context, strong acids like concentrated sulfuric acid are often used as both the solvent and the catalyst.[1][4] The properties of the acid medium are crucial for the reaction's success. The high viscosity of sulfuric acid at low temperatures necessitates vigorous stirring to ensure efficient heat transfer and maintain a uniform temperature.
Experimental Protocols
Protocol 1: Synthesis of 5-Bromoisoquinoline [1]
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Reagents: Isoquinoline, concentrated sulfuric acid (96%), N-bromosuccinimide (NBS).
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Setup: A flask equipped with a mechanical stirrer and a low-temperature thermometer.
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Procedure:
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Slowly add isoquinoline (1.0 equiv) to well-stirred concentrated sulfuric acid, ensuring the internal temperature is maintained below 30°C.
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Cool the resulting solution to -25°C in a dry ice-acetone bath.
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Add N-bromosuccinimide (1.1 equiv) to the vigorously stirred solution in portions. Critically, maintain the internal temperature between -22°C and -26°C during this addition.
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After the addition is complete, efficiently stir the suspension for 2 hours at -22 ± 1°C.
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Continue stirring for an additional 3 hours at -18 ± 1°C.
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Pour the resulting homogeneous reaction mixture onto crushed ice to quench the reaction.
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Adjust the pH to 8.0 using 25% aqueous ammonia, keeping the internal temperature below 30°C.
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The product can then be isolated through extraction and further purification.
-
Quantitative Data Summary
Table 1: Temperature and Reagent Parameters for Selective Mono-bromination of Isoquinoline
| Parameter | Value/Range | Purpose | Reference |
| Initial H₂SO₄ Addition | < 30°C | To prevent initial degradation | [1] |
| Pre-Bromination Cooling | -25°C | To prepare for exothermic addition | [1] |
| NBS Addition Temperature | -22°C to -26°C | To ensure high regioselectivity | [1] |
| Initial Reaction Stirring | -22 ± 1°C for 2 hours | To allow for initial reaction | [1] |
| Secondary Reaction Stirring | -18 ± 1°C for 3 hours | To drive the reaction to completion | [1] |
| NBS Stoichiometry | 1.1 equivalents | To avoid di-bromination | [1] |
Visual Guides
Caption: Troubleshooting workflow for poor selectivity.
Caption: Relationship between temperature and reaction outcome.
References
Technical Support Center: Separation of Bromoisoquinoline Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the separation of 5-bromo and 8-bromoisoquinoline isomers.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis and separation of 5-bromo and 8-bromoisoquinoline isomers.
Q1: My synthesis of 5-bromoisoquinoline resulted in a significant amount of the 8-bromoisoquinoline isomer. Why did this happen?
A1: The formation of 8-bromoisoquinoline is a common side reaction during the electrophilic bromination of isoquinoline. The key to minimizing this impurity is strict temperature control. The reaction is highly temperature-sensitive, and even slight deviations can lead to a loss of regioselectivity, favoring the formation of the undesired 8-bromo isomer, which is difficult to remove.[1][2][3]
Q2: What is the most critical parameter to control during synthesis to ensure a high yield of 5-bromoisoquinoline?
A2: The most critical parameter is maintaining a low internal reaction temperature during the addition of the brominating agent (e.g., N-Bromosuccinimide - NBS).[1][3] For optimal results, the temperature should be rigorously maintained between -25°C and -18°C.[3][4] Exceeding this temperature range significantly increases the formation of the 8-bromo isomer.[2][4]
Q3: I have a mixture of 5-bromo and 8-bromoisoquinoline. What methods can be used for separation?
A3: Separating these positional isomers can be challenging due to their similar physical properties.[3] The primary methods are:
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Fractional Distillation: This can be effective if performed carefully under reduced pressure. 5-bromoisoquinoline has a reported boiling point of 145-149°C at 14 mmHg.[1]
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Column Chromatography: Silica gel chromatography is a viable option, although baseline separation may require careful optimization of the mobile phase.[1]
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Recrystallization: Differences in solubility may allow for separation through fractional crystallization, though this can be tedious.[5]
Q4: My column chromatography is providing poor resolution between the two isomers. What can I do to improve it?
A4: If you are experiencing co-elution, consider the following troubleshooting steps:
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Mobile Phase Optimization: Systematically vary the polarity of your eluent. For silica gel, solvent systems like dichloromethane/diethyl ether or dichloromethane/ethyl acetate have been used for related separations.[1] Start with a low polarity and gradually increase it.
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Change Stationary Phase: Standard silica gel may not provide enough selectivity. Since these are positional isomers on an aromatic ring, consider columns that offer different selectivity, such as those with phenyl or pentafluorophenyl (PFP) stationary phases, which can enhance separation through π-π interactions.[6][7]
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High-Performance Liquid Chromatography (HPLC): For analytical or small-scale preparative work, reverse-phase HPLC can be effective.[5][8] A C18 column might work, but a Phenyl-Hexyl or other phase offering alternative selectivity is recommended for positional isomers.[6][7]
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Supercritical Fluid Chromatography (SFC): SFC can offer superior resolution for challenging isomer separations compared to traditional liquid chromatography.[5]
Data Presentation
Table 1: Optimized Synthesis Conditions for 5-Bromoisoquinoline
| Parameter | Condition | Rationale & Notes | Source(s) |
| Starting Material | Isoquinoline | --- | [1][4] |
| Brominating Agent | N-Bromosuccinimide (NBS) | Recrystallized NBS is recommended to improve yield and purity. | [1][2][3] |
| Solvent/Catalyst | Concentrated Sulfuric Acid (H₂SO₄) | Acts as both solvent and catalyst. | [1][3][4] |
| Reaction Temp. | -25°C to -18°C | Crucial for kinetic control to suppress 8-bromo isomer formation. | [1][3] |
| Typical Crude Ratio | 90-94% (5-bromo) : 0-1% (8-bromo) | Achievable under optimized temperature conditions. | [3] |
| Typical Isolated Yield | ~47-49% (after distillation) | Yield depends on strict adherence to the protocol. | [1] |
Table 2: Suggested Starting Points for Chromatographic Separation
| Technique | Stationary Phase | Example Mobile Phase (Gradient) | Notes | Source(s) |
| Flash Chromatography | Silica Gel (63-200 µm) | Dichloromethane/Diethyl Ether (9:1 → 6:1) | Used for purification of the subsequent nitrated product. | [1] |
| Flash Chromatography | Silica Gel | Dichloromethane/Ethyl Acetate (9:1 → 5:1) | A slightly more polar alternative system. | [1] |
| HPLC (Reverse Phase) | Phenyl or PFP | Acetonitrile/Water with acid modifier (e.g., Formic Acid) | Phenyl-based columns are often ideal for separating positional isomers. | [6][7] |
| HPLC (Reverse Phase) | C8 or C18 | Acetonitrile/Water with acid modifier | May provide separation but might require more method development. | [5][9] |
Experimental Protocols
Protocol 1: Selective Synthesis of 5-Bromoisoquinoline
This protocol is adapted from a procedure in Organic Syntheses.[1]
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Preparation: In a three-necked flask equipped with a mechanical stirrer and thermometer, cool concentrated sulfuric acid (96%, ~8.5 mL per 1 g of isoquinoline) to 0°C.
-
Addition of Isoquinoline: Slowly add isoquinoline, ensuring the internal temperature remains below 30°C.
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Cooling: Cool the solution to -25°C using a dry ice/acetone bath.
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Bromination: Add recrystallized N-bromosuccinimide (~1.1 equivalents) in portions, vigorously stirring while maintaining the internal temperature strictly between -22°C and -26°C .
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Reaction: Stir the mixture for 2 hours at -22°C, then for an additional 3 hours at -18°C.
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Quenching: Pour the reaction mixture onto crushed ice.
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Neutralization: Adjust the pH to ~9.0 using 25% aqueous ammonia, keeping the temperature below 25°C.
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Extraction: Extract the aqueous suspension with diethyl ether.
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Workup: Wash the combined organic layers with 1M NaOH and water, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Purification by Fractional Distillation
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Set up a distillation apparatus suitable for vacuum distillation.
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Place the crude solid from Protocol 1 into the distillation flask.
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Slowly apply vacuum and gently heat the flask.
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Collect the fraction that distills at 145-149°C at 14 mmHg .[1] The product should solidify upon cooling to yield pure 5-bromoisoquinoline as a white solid.
Visualizations
Caption: Synthetic pathway for the bromination of isoquinoline.
Caption: Troubleshooting workflow for poor isomer separation.
Caption: Relationship between temperature and product selectivity.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. benchchem.com [benchchem.com]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. welch-us.com [welch-us.com]
- 7. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 8. Separation of 4-Bromoisoquinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. chromatographytoday.com [chromatographytoday.com]
Technical Support Center: Optimizing Reaction Conditions for 5-Bromo-8-nitroisoquinoline Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 5-Bromo-8-nitroisoquinoline. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing this compound?
A1: A convenient and scalable one-pot procedure starting from isoquinoline is widely used.[1][2][3] This method involves the bromination of isoquinoline using N-bromosuccinimide (NBS) in concentrated sulfuric acid to form 5-bromoisoquinoline, followed by in-situ nitration with potassium nitrate to yield this compound.[1][2][3] This approach is suitable for gram to kilogram scale production.[1]
Q2: Why is temperature control so critical during the bromination step?
A2: Strict temperature control, typically between -26°C and -18°C, is crucial to selectively form 5-bromoisoquinoline and suppress the formation of the 8-bromoisoquinoline isomer, which is difficult to separate from the desired product.[1][3] The reaction temperature should not exceed -15°C during the bromination.[2][3]
Q3: What are the key starting materials and reagents for this synthesis?
A3: The primary starting materials and reagents are isoquinoline, N-bromosuccinimide (NBS), concentrated sulfuric acid (96%), and potassium nitrate.[1][3] It is essential to use recrystallized and air-dried NBS to achieve high yields and product purity.[1][3]
Q4: What are the expected yield and purity of the final product?
A4: Following the one-pot procedure and purification by recrystallization, a yield of 47-51% of this compound can be expected.[1][3] The purified product is typically obtained as light yellow needles with a melting point of 137.5-141°C.[2][3] The purity can be greater than 99% after column chromatography and recrystallization.[1][3]
Q5: Can this compound be synthesized from 5-bromoisoquinoline?
A5: Yes, if you have 5-bromoisoquinoline as a starting material, you can directly nitrate it to produce this compound. This is achieved by reacting 5-bromoisoquinoline with a solution of potassium nitrate in sulfuric acid at room temperature.[4] This method has been reported to achieve a high yield of 90%.[4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Incomplete bromination or nitration. 2. Formation of side products due to improper temperature control. 3. Use of non-purified NBS. 4. Loss of product during work-up and purification. | 1. Ensure complete dissolution of isoquinoline before adding NBS. Monitor reaction progress by TLC. 2. Strictly maintain the bromination temperature between -26°C and -18°C.[1][3] 3. Recrystallize NBS from water and air-dry before use.[1] 4. During work-up, ensure the pH is adjusted correctly to precipitate the product. Optimize recrystallization solvent and volume. |
| Presence of 8-Bromoisoquinoline Impurity | The reaction temperature during bromination was too high (above -15°C).[2] | Maintain the temperature of the reaction mixture strictly between -22°C and -26°C during the addition of NBS and for the initial hours of stirring.[1] Separation of this isomer is difficult, so prevention is key. |
| Presence of 5,8-Dibromoisoquinoline Impurity | An excess of N-bromosuccinimide was used. | Use no more than 1.3 equivalents of NBS for the one-pot synthesis of this compound.[1] Using more than the recommended amount leads to the formation of the dibromo byproduct, which is difficult to separate.[1] |
| Darkening of the Reaction Mixture During Work-up | The pH was raised above 7.0 during neutralization.[2] | Carefully control the pH during the addition of the base to precipitate the product, ensuring it does not become too alkaline. |
| Difficulty in Filtering the Precipitated Product | The precipitate is too fine or colloidal. | After pouring the reaction mixture onto ice, allow the precipitate to fully form and potentially agglomerate by stirring for an adequate amount of time before filtration. |
Experimental Protocols
Protocol 1: One-Pot Synthesis of this compound from Isoquinoline
This protocol is adapted from Organic Syntheses.[1]
Materials:
-
Isoquinoline
-
Concentrated Sulfuric Acid (96%)
-
N-Bromosuccinimide (NBS), recrystallized
-
Potassium Nitrate
-
Dry Ice-Acetone Bath
-
Heptane
-
Toluene
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer and thermometer, cool 340 mL of concentrated sulfuric acid to 0°C.
-
Slowly add 40 mL (44.0 g, 330 mmol) of isoquinoline, keeping the internal temperature below 30°C.
-
Cool the solution to -25°C in a dry ice-acetone bath.
-
Add 76.4 g (429 mmol) of recrystallized NBS in portions, maintaining the temperature between -22°C and -26°C.
-
Stir the suspension vigorously for 2 hours at -22°C ± 1°C, then for 3 hours at -18°C ± 1°C.
-
Add 35.0 g (346 mmol) of potassium nitrate at a rate that keeps the internal temperature below -10°C.
-
Stir the mixture at -10°C for 1 hour, then remove the cooling bath and stir overnight.
-
Pour the reaction mixture onto 1.5 kg of crushed ice.
-
Adjust the pH to 8-10 with concentrated ammonium hydroxide to precipitate the product.
-
Collect the solid by filtration, wash thoroughly with water, and air-dry.
-
For purification, suspend the crude solid in 1000 mL of heptane and 250 mL of toluene and heat at reflux for 1.5 hours.
-
Filter the hot solution through Celite.
-
Reduce the filtrate volume to 1000 mL by distillation and allow it to cool slowly overnight with stirring.
-
Isolate the crystals by filtration, wash with ice-cold heptane, and air-dry to yield 40-44 g (47-51%) of this compound.[1]
Protocol 2: Synthesis of this compound from 5-Bromoisoquinoline
This protocol is adapted from a procedure found on ECHEMI.[4]
Materials:
-
5-Bromoisoquinoline
-
Potassium Nitrate
-
Concentrated Sulfuric Acid
-
Concentrated Ammonium Hydroxide
-
Ice water
Procedure:
-
Prepare a solution of potassium nitrate (149 mmol) in 100 mL of sulfuric acid.
-
In a separate flask, dissolve 5-bromoisoquinoline (107 mmol) in 120 mL of sulfuric acid.
-
Add the potassium nitrate solution to the 5-bromoisoquinoline solution over 1 hour at room temperature.
-
Maintain the reaction mixture at room temperature for 1 hour.
-
Dilute the reaction mixture with 600 mL of ice water.
-
Adjust the pH of the solution to 8-10 with concentrated ammonium hydroxide to precipitate the product.
-
Collect the precipitated solid by filtration, wash with water, and dry in a vacuum oven to provide this compound in 90% yield.[4]
Quantitative Data Summary
Table 1: Reagent Quantities for One-Pot Synthesis
| Reagent | Molar Equivalents (relative to Isoquinoline) |
| Isoquinoline | 1.0 |
| N-Bromosuccinimide (NBS) | ~1.3 |
| Potassium Nitrate | ~1.05 |
Table 2: Critical Temperature and Time Parameters for One-Pot Synthesis
| Step | Parameter | Value |
| Isoquinoline Addition | Temperature | < 30°C |
| NBS Addition | Temperature | -22°C to -26°C |
| Post-NBS Stirring 1 | Temperature & Time | -22°C ± 1°C for 2 hours |
| Post-NBS Stirring 2 | Temperature & Time | -18°C ± 1°C for 3 hours |
| KNO₃ Addition | Temperature | < -10°C |
| Post-KNO₃ Stirring | Temperature & Time | -10°C for 1 hour |
Visualizations
Caption: Workflow for the one-pot synthesis of this compound.
Caption: Decision tree for troubleshooting common impurities in the synthesis.
References
avoiding the formation of di-brominated isoquinoline byproducts
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in controlling the bromination of isoquinoline and avoiding the formation of di-brominated byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common positions for bromination on the isoquinoline ring?
A1: Under electrophilic aromatic substitution conditions, bromination of isoquinoline preferentially occurs on the benzene ring at the C5 and C8 positions.[1][2] The pyridine ring is deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom.
Q2: How can I selectively achieve mono-bromination of isoquinoline?
A2: Selective mono-bromination, primarily at the 5-position, can be achieved by carefully controlling the reaction conditions.[3][4] The use of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or trifluoromethanesulfonic acid (CF₃SO₃H), in combination with a brominating agent like N-Bromosuccinimide (NBS) or N,N'-dibromoisocyanuric acid (DBI), has been shown to be effective.[3][4] Another method involves the use of aluminum trichloride (AlCl₃) as a "swamping catalyst," which complexes with the isoquinoline nitrogen and directs bromination to the C5 position.[5]
Q3: What are the common di-brominated byproducts, and under what conditions do they form?
A3: The most common di-brominated byproduct is 5,8-dibromoisoquinoline.[4] Its formation is typically a result of the initial 5-bromoisoquinoline undergoing a second bromination.[4] Conditions that favor di-bromination include the use of excess brominating agent, higher reaction temperatures, or prolonged reaction times.
Q4: Can bromination occur at other positions on the isoquinoline ring?
A4: Yes, under specific conditions, bromination can occur at other positions. For instance, gas-phase bromination at a high temperature of 450°C can lead to the formation of 1-bromoisoquinoline.[6]
Q5: What is the "swamping catalyst effect" in the context of isoquinoline bromination?
A5: The "swamping catalyst effect" refers to a method where a Lewis acid, typically aluminum trichloride (AlCl₃), is used in stoichiometric amounts or greater. The Lewis acid coordinates with the lone pair of electrons on the nitrogen atom of the isoquinoline, forming a complex. This complex deactivates the pyridine ring towards electrophilic attack even further and directs the incoming electrophile (bromine) to the C5 position of the benzene ring.[5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low to no conversion of isoquinoline | 1. Insufficiently activated brominating agent.2. Reaction temperature is too low.3. Inadequate reaction time. | 1. Ensure the use of a strong acid (e.g., concentrated H₂SO₄) to protonate the brominating agent.2. Gradually increase the reaction temperature, monitoring for byproduct formation.3. Extend the reaction time, following the reaction progress by TLC or GC/MS. |
| Formation of significant amounts of di-brominated byproducts (e.g., 5,8-dibromoisoquinoline) | 1. Excess brominating agent.2. Reaction temperature is too high.3. Prolonged reaction time after consumption of starting material. | 1. Use a stoichiometric amount or a slight excess (e.g., 1.05-1.1 equivalents) of the brominating agent.2. Maintain strict temperature control, often at or below room temperature, as specified in protocols.[7]3. Monitor the reaction closely and quench it once the starting material is consumed. |
| Poor regioselectivity (mixture of 5-bromo and 8-bromoisoquinoline) | 1. Reaction conditions are not optimal for directing to a single position.2. Insufficiently strong acidic medium. | 1. For selective 5-bromination, utilize the swamping catalyst method with AlCl₃ or use NBS in concentrated H₂SO₄.[3][5]2. Ensure the acid used is concentrated and of high purity. |
| Presence of unexpected byproducts (e.g., 1-bromoisoquinoline) | Reaction conditions deviate significantly from standard electrophilic aromatic substitution (e.g., high temperature, radical initiators). | Verify the reaction setup and conditions. Gas-phase bromination at high temperatures can lead to substitution on the pyridine ring.[6] |
| Difficulty in purifying the desired mono-brominated product | 1. Byproducts have similar polarity to the desired product.2. Inefficient separation technique. | 1. Optimize the reaction to minimize byproduct formation. Strict temperature control is crucial as some byproducts are difficult to separate.[7]2. Employ careful column chromatography with a suitable solvent system. Recrystallization can also be an effective purification method.[7] |
Experimental Protocols
Protocol 1: Selective Mono-bromination of Isoquinoline at the C5-Position using NBS in H₂SO₄
This protocol is adapted from methodologies described for regioselective mono-bromination.[3][4]
Materials:
-
Isoquinoline
-
N-Bromosuccinimide (NBS)
-
Concentrated Sulfuric Acid (96-98%)
-
Crushed Ice
-
Aqueous Ammonia (25%)
-
Dichloromethane (DCM) or other suitable organic solvent
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
Procedure:
-
In a flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve isoquinoline in concentrated sulfuric acid at 0°C (ice bath). Ensure complete dissolution.
-
Slowly add N-Bromosuccinimide (NBS) portion-wise, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction to stir at room temperature for the specified time (monitor by TLC or GC/MS).
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.
-
Basify the aqueous solution to a pH of approximately 8-9 using 25% aqueous ammonia.
-
Extract the product with dichloromethane (3 x volumes).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain 5-bromoisoquinoline.
Visualizations
References
- 1. shahucollegelatur.org.in [shahucollegelatur.org.in]
- 2. youtube.com [youtube.com]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. researchgate.net [researchgate.net]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Scaling Up the One-Pot Synthesis of 5-Bromo-8-nitroisoquinoline
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on scaling up the one-pot synthesis of 5-Bromo-8-nitroisoquinoline. Below you will find troubleshooting advice and frequently asked questions to address common challenges encountered during this procedure.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
A1: A widely used and scalable approach is a one-pot synthesis starting from isoquinoline.[1] This method involves the bromination of isoquinoline with N-bromosuccinimide (NBS) in concentrated sulfuric acid, followed by an in-situ nitration using potassium nitrate to produce this compound.[1][2] This process is advantageous as it avoids the isolation of the intermediate 5-bromoisoquinoline and is suitable for scaling from gram to kilogram quantities.[2]
Q2: Why is precise temperature control so critical during the bromination step?
A2: Strict temperature control is crucial to ensure the selective formation of 5-bromoisoquinoline and to minimize the formation of the undesired 8-bromoisoquinoline isomer.[1][2] The 8-bromo isomer is difficult to separate from the desired product, impacting purity and yield. The recommended temperature range for the bromination is between -26°C and -18°C.[1] It is critical that the temperature does not exceed -15°C during this step.[3]
Q3: What are the essential starting materials and reagents for this synthesis?
A3: The key reagents are isoquinoline, N-bromosuccinimide (NBS), concentrated sulfuric acid (96%), and potassium nitrate.[1][2] For optimal results, it is highly recommended to use recrystallized and air-dried NBS to achieve high yields and product purity.[1][2]
Q4: What is the expected yield and purity of the final product when scaling up?
A4: Following the one-pot protocol and purification by recrystallization, a yield of 47-51% of this compound can be anticipated.[1] The final product is typically a light yellow solid.[3] With purification via column chromatography followed by recrystallization, a purity of over 99% can be achieved.[1][2]
Q5: What are the primary side products to be aware of during this synthesis?
A5: The main impurities are 8-bromoisoquinoline, which forms at higher bromination temperatures, and 5,8-dibromoisoquinoline, which can result from using an excess of NBS.[2][3] Careful control of reaction conditions is essential to minimize the formation of these byproducts.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | Incomplete bromination or nitration. | Ensure isoquinoline is fully dissolved in sulfuric acid before adding NBS.[2] Use recrystallized NBS as impurities can affect reactivity.[2] Verify the quality and stoichiometry of potassium nitrate. |
| Formation of side products. | Strictly maintain the bromination temperature between -26°C and -18°C to prevent the formation of 8-bromoisoquinoline.[1] Avoid using more than 1.3 equivalents of NBS to minimize the formation of 5,8-dibromoisoquinoline.[2] | |
| Presence of 8-Bromoisoquinoline Impurity | Bromination temperature was too high. | Maintain the reaction temperature below -15°C during the addition of NBS and for the duration of the bromination step.[3] |
| Crude Product is Dark or Oily | The reaction mixture became too basic during the workup. | Carefully control the pH during the neutralization with aqueous ammonia, ensuring the temperature remains below 30°C.[2] A darkening of the mixture can occur if the pH rises above 7.0.[3] |
| Difficulty Filtering the Precipitated Product | The product has precipitated as very fine particles. | Utilize a filter aid such as Celite during vacuum filtration to improve the filtration rate and efficiency.[2] |
| Inconsistent Results Upon Scale-Up | Inefficient heat transfer and mixing in larger reaction vessels. | Ensure efficient stirring and use a reliable cooling system to maintain uniform temperature throughout the larger reaction volume. Monitor the internal temperature closely. |
Experimental Protocol: One-Pot Synthesis of this compound
This protocol is adapted from a procedure published in Organic Syntheses.[2]
Materials and Equipment:
-
Three-necked round-bottomed flask
-
Mechanical stirrer
-
Internal thermometer
-
Addition funnel with nitrogen inlet
-
Dry ice-acetone bath
-
Isoquinoline
-
N-Bromosuccinimide (recrystallized)
-
Concentrated Sulfuric Acid (96%)
-
Potassium Nitrate
-
Crushed Ice
-
Aqueous Ammonia (25%)
-
Heptane
-
Toluene
-
Celite
Procedure:
-
Reaction Setup: In a 1-L three-necked round-bottomed flask equipped with a mechanical stirrer, internal thermometer, and an addition funnel, add 340 mL of concentrated sulfuric acid. Cool the acid to 0°C.
-
Addition of Isoquinoline: Slowly add 40 mL (44.0 g, 330 mmol) of isoquinoline via the addition funnel, ensuring the internal temperature is maintained below 30°C.
-
Bromination: Cool the solution to -25°C using a dry ice-acetone bath. Add 76.4 g (429 mmol) of recrystallized N-bromosuccinimide in portions, maintaining the internal temperature between -26°C and -22°C. Stir the suspension vigorously for 2 hours at -22°C ± 1°C, and then for an additional 3 hours at -18°C ± 1°C.
-
Nitration: Add 35.0 g (346 mmol) of potassium nitrate at a rate that keeps the internal temperature below -10°C. Stir the mixture at -10°C for 1 hour.
-
Warming: Remove the cooling bath and allow the solution to stir and warm to room temperature overnight.
-
Quenching: Pour the resulting homogeneous reaction mixture onto 1.0 kg of crushed ice in a larger flask.
-
Neutralization: While stirring, adjust the pH of the mixture to 8.0 by adding 25% aqueous ammonia. It is crucial to maintain the internal temperature below 30°C during this process.
-
Precipitation: Cool the resulting suspension in an ice-water bath for 2 hours to ensure complete precipitation of the product.
-
Filtration: Isolate the precipitated solids by filtration.
-
Recrystallization: Suspend the crude product in 1000 mL of heptane and 250 mL of toluene. Heat the mixture to reflux for 1.5 hours with stirring. Filter the hot solution through Celite. Reduce the volume of the filtrate to 1000 mL by distillation and allow it to cool slowly overnight with stirring.
-
Isolation: Collect the solids by filtration, wash with 350 mL of ice-cold heptane, and air-dry to a constant weight. This should yield 40-44 g (47-51%) of this compound.
Experimental Workflow
Caption: One-pot synthesis workflow for this compound.
References
Validation & Comparative
Comparative NMR Analysis of 5-Bromo-8-nitroisoquinoline and Related Derivatives
A comprehensive guide to the ¹H and ¹³C NMR spectral data of 5-bromo-8-nitroisoquinoline, presented in comparison with isoquinoline, 5-bromoisoquinoline, and 8-nitroisoquinoline. This document provides researchers, scientists, and drug development professionals with detailed experimental protocols, tabulated spectral data, and a logical workflow for NMR analysis to facilitate structural elucidation and characterization.
In the realm of medicinal chemistry and organic synthesis, the precise structural determination of heterocyclic compounds is paramount. This compound is a key intermediate in the synthesis of various pharmacologically active molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural characterization of such compounds. This guide presents a detailed ¹H and ¹³C NMR analysis of this compound and compares its spectral features with those of its parent molecule, isoquinoline, and its monosubstituted analogues, 5-bromoisoquinoline and 8-nitroisoquinoline.
Comparative ¹H NMR Data
The ¹H NMR spectra of isoquinoline and its derivatives are characterized by signals in the aromatic region, typically between 7.5 and 10.0 ppm. The introduction of substituents, such as a bromine atom and a nitro group, induces significant shifts in the proton resonances, providing valuable information about their positions on the isoquinoline ring. The data presented below was acquired in deuterated dimethyl sulfoxide (DMSO-d₆), a common solvent for NMR analysis.
| Compound | H-1 (δ, mult, J) | H-3 (δ, mult, J) | H-4 (δ, mult, J) | H-5 (δ, mult, J) | H-6 (δ, mult, J) | H-7 (δ, mult, J) | H-8 (δ, mult, J) |
| Isoquinoline | 9.24 (s) | 8.52 (d, 5.8) | 7.78 (d, 5.8) | 8.15 (d, 8.2) | 7.72 (t, 7.5) | 7.95 (d, 7.8) | 7.65 (t, 7.5) |
| 5-Bromoisoquinoline[1] | 9.37 (s) | 8.66 (d, 5.9) | 7.91 (d, 6.0) | - | 8.19 (d, 8.2) | 7.62 (t, 7.8) | 8.15 (d, 7.5) |
| 8-Nitroisoquinoline | 9.62 (s) | 8.85 (d, 6.0) | 8.15 (d, 6.0) | 8.45 (d, 7.6) | 7.90 (t, 7.9) | 8.20 (d, 8.2) | - |
| This compound[1] | 9.78 (s) | 8.84 (d, 5.9) | 8.12 (dd, 6.0, 0.8) | - | 8.35 (d, 8.2) | 8.33 (d, 8.3) | - |
Chemical shifts (δ) are in ppm, coupling constants (J) are in Hz, and multiplicities are denoted as s (singlet), d (doublet), t (triplet), and dd (doublet of doublets).
Comparative ¹³C NMR Data
The ¹³C NMR spectra provide insights into the carbon framework of the molecules. The chemical shifts of the carbon atoms are influenced by the electronegativity of the substituents and their positions. The electron-withdrawing effects of the bromine and nitro groups are evident in the downfield shifts of the substituted and adjacent carbons.
| Compound | C-1 | C-3 | C-4 | C-4a | C-5 | C-6 | C-7 | C-8 | C-8a |
| Isoquinoline | 152.5 | 143.2 | 120.6 | 135.8 | 128.9 | 127.3 | 130.3 | 126.5 | 128.7 |
| 5-Bromoisoquinoline[1] | 152.9 | 144.6 | 120.3 | 134.3 | 118.5 | 133.9 | 129.3 | 127.9 | 128.4 |
| 8-Nitroisoquinoline | 151.8 | 145.1 | 121.2 | 135.1 | 124.5 | 128.1 | 130.9 | 147.9 | 126.2 |
| This compound[1] | 148.1 | 145.7 | 120.0 | 134.5 | 118.9 | 133.4 | 127.8 | 145.3 | 125.8 |
Chemical shifts (δ) are in ppm.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
The following protocol outlines the standard procedure for acquiring high-quality ¹H and ¹³C NMR spectra for isoquinoline derivatives.
1. Sample Preparation:
-
Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Instrument Setup:
-
The spectra are typically recorded on a 400 or 500 MHz NMR spectrometer.
-
The instrument should be properly tuned and locked to the deuterium signal of the solvent.
-
Shimming is performed to optimize the magnetic field homogeneity.
3. ¹H NMR Data Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Approximately 16 ppm, centered around 5 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay (D1): 1-5 seconds.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
4. ¹³C NMR Data Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled single-pulse experiment with NOE (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: Approximately 250 ppm, centered around 125 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds.
-
Number of Scans: 1024 or more scans, depending on the sample concentration.
5. Data Processing:
-
The acquired Free Induction Decay (FID) is Fourier transformed to obtain the spectrum.
-
Phase and baseline corrections are applied.
-
The spectra are referenced to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).
-
Integration of the signals is performed for ¹H spectra to determine the relative proton ratios.
NMR Analysis Workflow
The logical workflow for the structural analysis of a compound like this compound using NMR spectroscopy is depicted in the following diagram.
This comprehensive guide provides a valuable resource for the interpretation of ¹H and ¹³C NMR spectra of this compound and related compounds. The tabulated data allows for direct comparison of chemical shifts, aiding in the understanding of substituent effects on the isoquinoline scaffold. The detailed experimental protocol and workflow diagram offer a practical framework for researchers performing NMR analysis for structural characterization.
References
A Comparative Guide to the Synthesis of 5-Bromo-8-nitroisoquinoline
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 5-Bromo-8-nitroisoquinoline is a valuable building block in the creation of a variety of pharmacologically active compounds. This guide provides a detailed comparison of the prevalent synthesis methods for this compound, supported by experimental data and protocols to aid in methodological selection and optimization.
Comparison of Synthetic Methods
The synthesis of this compound has evolved from multi-step procedures to more streamlined one-pot approaches. The primary methods involve the bromination and subsequent nitration of isoquinoline. Below is a summary of the key quantitative data associated with the most common synthetic routes.
| Parameter | One-Pot Synthesis from Isoquinoline | Two-Step Synthesis via 5-Bromoisoquinoline | Historical Methods (e.g., using Br2/AlCl3) |
| Starting Material | Isoquinoline | 5-Bromoisoquinoline | Isoquinoline |
| Key Reagents | N-Bromosuccinimide (NBS), H₂SO₄, KNO₃ | H₂SO₄, KNO₃ | Br₂, AlCl₃ or AlBr₃ |
| Overall Yield | 47-73%[1][2] | ~82-90% (from 5-bromoisoquinoline)[3] | 39-46%[1] |
| Purity (after recrystallization) | >97%[1] | High | Not specified |
| Purity (after chromatography) | >99%[2][4] | Not specified | Not specified |
| Reaction Time | ~5-6 hours for the complete one-pot reaction | ~1-2 hours for the nitration step | Not specified |
| Scalability | Suitable for gram to kilogram scale[2][4] | Scalable | Less suitable for large scale |
Experimental Protocols
Method 1: One-Pot Synthesis from Isoquinoline
This is the most widely adopted and efficient method, avoiding the isolation of the intermediate 5-bromoisoquinoline.[2][4]
Materials:
-
Isoquinoline
-
Concentrated Sulfuric Acid (96%)
-
N-Bromosuccinimide (NBS), recrystallized
-
Potassium Nitrate (KNO₃)
-
Dry ice-acetone bath
-
Crushed ice
-
Aqueous ammonia
Procedure:
-
A three-necked, round-bottomed flask equipped with a mechanical stirrer, internal thermometer, and an addition funnel is charged with concentrated sulfuric acid and cooled to 0°C.
-
Isoquinoline is slowly added to the stirred acid, ensuring the internal temperature remains below 30°C.
-
The resulting solution is cooled to -25°C in a dry ice-acetone bath.
-
N-Bromosuccinimide is added in portions to the vigorously stirred solution, maintaining the temperature between -26°C and -22°C.
-
The suspension is stirred for 2 hours at -22°C and then for 3 hours at -18°C. Strict temperature control is crucial to prevent the formation of the 8-bromo isomer.[2][4]
-
Solid potassium nitrate is then added in one portion.
-
The reaction mixture is allowed to warm to ambient temperature and stirred for an additional hour.
-
The reaction is quenched by pouring the mixture onto crushed ice.
-
The pH of the solution is carefully adjusted to 8-10 with concentrated aqueous ammonia, keeping the temperature below 30°C.
-
The precipitated solid is collected by filtration, washed with water, and dried to yield crude this compound.
Purification: The crude product can be purified by recrystallization from a heptane/toluene mixture to yield light yellow needles.[1] For higher purity (>99%), column chromatography on silica gel can be employed.[4]
Method 2: Two-Step Synthesis via Isolated 5-Bromoisoquinoline
This method involves the initial synthesis and isolation of 5-bromoisoquinoline, followed by a separate nitration step.
Step 1: Synthesis of 5-Bromoisoquinoline (Refer to the initial bromination steps in Method 1)
Step 2: Nitration of 5-Bromoisoquinoline [3]
-
A solution of 5-bromoisoquinoline in concentrated sulfuric acid is prepared at room temperature.
-
A solution of potassium nitrate in concentrated sulfuric acid is added dropwise over 1 hour.
-
The reaction mixture is stirred at room temperature for an additional hour.
-
The mixture is then diluted with ice water.
-
The pH is adjusted to 8-10 with concentrated ammonium hydroxide to precipitate the product.
-
The solid is collected by filtration, washed with water, and dried to afford this compound.
Synthesis Pathway
The following diagram illustrates the one-pot synthesis of this compound from isoquinoline.
Experimental Workflow
The general laboratory workflow for the one-pot synthesis is depicted below.
References
The Isoquinoline Scaffold: A Privileged Structure in Drug Discovery
The isoquinoline core, a heterocyclic aromatic compound, is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of natural and synthetic molecules with a broad spectrum of biological activities.[1] 5-Bromo-8-nitroisoquinoline, in particular, serves as a crucial synthetic intermediate, a versatile building block for the elaboration of more complex and potent derivatives. This guide provides a comparative overview of the biological activities of various isoquinoline and quinoline derivatives, highlighting their potential as anticancer and antimicrobial agents. The data presented is derived from in vitro studies and is intended for researchers, scientists, and drug development professionals.
Anticancer Activity: A Comparative Analysis
Isoquinoline and its structural isomer, quinoline, have given rise to a plethora of derivatives with significant cytotoxic and antiproliferative effects against a wide range of cancer cell lines.[1][2][3] These compounds exert their anticancer effects through diverse mechanisms, including the inhibition of key enzymes like topoisomerases and protein kinases, induction of apoptosis, and cell cycle arrest.[2][3]
A notable class of anticancer agents derived from the isoquinoline scaffold are the indenoisoquinolines. These compounds are potent inhibitors of topoisomerase I, an essential enzyme for DNA replication and transcription.[4][5][6] By stabilizing the topoisomerase I-DNA cleavage complex, indenoisoquinolines lead to DNA damage and ultimately trigger cell death in cancer cells.[4][6]
Other isoquinoline and quinoline derivatives have been shown to target critical signaling pathways often dysregulated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) pathways.[7][8]
The following table summarizes the in vitro anticancer activity of selected isoquinoline and quinoline derivatives against various human cancer cell lines, expressed as IC50 values (the concentration required to inhibit the growth of 50% of cells).
Table 1: In Vitro Anticancer Activity of Representative Isoquinoline and Quinoline Derivatives
| Compound Class | Specific Derivative | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| Indenoisoquinoline | WN198 (Copper Complex) | MDA-MB-231 | Triple-Negative Breast Cancer | 0.37 ± 0.04 | [9] |
| Indenoisoquinoline | Compound 9a | HepG2 | Liver Cancer | Potent Inhibition | [5] |
| Indenoisoquinoline | Compound 10a | HepG2 | Liver Cancer | Potent Inhibition | [5] |
| Sulfonylated Indeno[1,2-c]quinoline | SIQ3 | A431 (EGFR overexpressing) | Skin Cancer | ~0.6-10.2 nM (EGFR-TK inhibition) | [7] |
| Sulfonylated Indeno[1,2-c]quinoline | SIQ17 | A431 (EGFR overexpressing) | Skin Cancer | ~0.6-10.2 nM (EGFR-TK inhibition) | [7] |
| Isoquinoline Alkaloid | Sanguinarine | Various | Melanoma, Squamous Cell Carcinoma | 0.11–0.54 µg/mL | [10] |
| Isoquinoline Alkaloid | Chelerythrine | Various | Melanoma, Squamous Cell Carcinoma | 0.14–0.46 µg/mL | [10] |
| Quinoline Derivative | 6-Bromo-5-nitroquinoline | HT29 | Colon Adenocarcinoma | Greatest antiproliferative activity compared to 5-FU | [11] |
| Quinoline-Chalcone Derivative | Compound 15 | MCF-7 | Breast Cancer | 15.16 | |
| Quinoline-Chalcone Derivative | Compound 15 | HepG-2 | Liver Cancer | 18.74 | [12] |
| Quinoline-Chalcone Derivative | Compound 15 | A549 | Lung Cancer | 18.68 | [12] |
| Quinazoline Derivative | Compound 1h | MDA-MB-468 (EGFR overexpressing) | Breast Cancer | <0.01 | |
| Quinazoline Derivative | Compound 1h | SK-BR-3 (ErbB-2 overexpressing) | Breast Cancer | 13 | [13] |
Antimicrobial Activity: Exploring New Frontiers
The emergence of multidrug-resistant bacteria poses a significant global health threat, necessitating the discovery of novel antimicrobial agents. Isoquinoline and quinoline derivatives have demonstrated promising antibacterial activities against a range of pathogenic bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[14][15][16]
The mechanisms of antimicrobial action for these compounds are varied and can include the inhibition of essential bacterial enzymes, disruption of the cell wall, and interference with nucleic acid synthesis.[17]
The following table presents the in vitro antimicrobial activity of selected isoquinoline and quinoline derivatives, expressed as Minimum Inhibitory Concentration (MIC) values (the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism).
Table 2: In Vitro Antimicrobial Activity of Representative Isoquinoline and Quinoline Derivatives
| Compound Class | Specific Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Alkynyl Isoquinoline | HSN584 | S. aureus (MRSA) | 4 | [17] |
| Alkynyl Isoquinoline | HSN739 | S. aureus (MRSA) | 4 | [17] |
| Alkynyl Isoquinoline | HSN584 | E. faecium (VRE) | 8 | [17] |
| Alkynyl Isoquinoline | HSN739 | E. faecalis (VRE) | 8 | [17] |
| Pyrimido-Isoquinolin-Quinone | Compound 33 | S. aureus (MRSA) | 2 | [14] |
| Pyrimido-Isoquinolin-Quinone | Compound 34 | S. aureus (MRSA) | 2 | [14] |
| Pyrimido-Isoquinolin-Quinone | Compound 35 | S. aureus (MRSA) | 2 | [14] |
| Pyrimido-Isoquinolin-Quinone | Compound 42 | S. aureus (MRSA) | 2 | [14] |
| Tricyclic Isoquinoline | Compound 8d | S. aureus | 16 | [18] |
| Tricyclic Isoquinoline | Compound 8f | S. aureus | 32 | [18] |
| Tricyclic Isoquinoline | Compound 8f | S. pneumoniae | 32 | [18] |
| Quinoline Derivative | Compound 13 | S. aureus (MRSA) | 20 ± 3.3 | [15][16] |
| Quinoline Derivative | Compound 13 | P. aeruginosa | 10 ± 1.5 | [15][16] |
Experimental Protocols
Detailed and reproducible experimental methodologies are crucial for the validation of scientific findings. Below are representative protocols for key experiments cited in the literature for assessing the biological activity of isoquinoline and quinoline derivatives.
MTT Cytotoxicity Assay
This colorimetric assay is a standard method for assessing cell metabolic activity and, by extension, cell viability and proliferation.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of approximately 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).[2]
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) and an untreated control are included. The plates are then incubated for a specified period (e.g., 48 or 72 hours).[2]
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated for each concentration relative to the vehicle control, and the IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.
Broth Microdilution Method for MIC Determination
This method is a standardized procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.
-
Preparation of Antimicrobial Agent Dilutions: A two-fold serial dilution of the test compound is prepared in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.[14]
-
Inoculum Preparation: A standardized inoculum of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.[14]
-
Inoculation: Each well of the microtiter plate containing the serially diluted compound is inoculated with the standardized bacterial suspension. A growth control well (broth and inoculum without the compound) and a sterility control well (broth only) are also included.[14]
-
Incubation: The microtiter plate is incubated at 35-37°C for 18-24 hours.
-
MIC Determination: After incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacterium.[14]
Visualizing the Molecular Landscape
To better understand the context of the biological activities of these compounds, the following diagrams illustrate a typical experimental workflow and two key signaling pathways that are often targeted by isoquinoline and quinoline derivatives.
Caption: A typical experimental workflow for the discovery and evaluation of novel anticancer compounds.
Caption: Simplified EGFR signaling pathway, a key regulator of cell proliferation and survival.
Caption: Overview of the bacterial cell wall synthesis pathway, a target for many antibiotics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of indenoisoquinoline topoisomerase I inhibitors featuring polyamine side chains on the lactam nitrogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of 3-substituted indenoisoquinoline derivatives as topoisomerase I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel clinical indenoisoquinoline topoisomerase I inhibitors: a twist around the camptothecins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Cytotoxic activity of isoquinoline alkaloids and herbal extracts from selected plants against human cancer cell lines: harnessing the research potential in cancer drug discovery with modern scientific trends and technology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and antitumor evaluation of novel 5-substituted-4-hydroxy-8-nitroquinazolines as EGFR signaling-targeted inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Antibacterial Activity of Quinoline-Based Derivatives against Methicillin-Resistant Staphylococcus aureus and Pseudomonas aeruginosa: Design, Synthesis, DFT and Molecular Dynamic Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Cytotoxicity of Bromo-isoquinoline Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytotoxic effects of various bromo-isoquinoline compounds against several cancer cell lines. The data presented herein is compiled from multiple studies to offer a relative understanding of the potency of these compounds. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions, cell lines, and assay protocols.
Quantitative Cytotoxicity Data
The cytotoxic potential of bromo-isoquinoline derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following table summarizes the available in vitro cytotoxicity data for several bromo-isoquinoline and related compounds.
| Compound | Cell Line | IC50 (µM) | Reference |
| Phenylaminoisoquinolinequinone Derivative (6a) | AGS (gastric adenocarcinoma) | 1.08 | [1] |
| Phenylaminoisoquinolinequinone Derivative (6a) | SK-MES-1 (lung carcinoma) | 1.12 | [1] |
| Phenylaminoisoquinolinequinone Derivative (6a) | J82 (bladder carcinoma) | 1.98 | [1] |
| Phenylaminoisoquinolinequinone Derivative (9) | AGS (gastric adenocarcinoma) | 0.98 | [1] |
| Phenylaminoisoquinolinequinone Derivative (9) | SK-MES-1 (lung carcinoma) | 1.06 | [1] |
| Phenylaminoisoquinolinequinone Derivative (9) | J82 (bladder carcinoma) | 1.12 | [1] |
| Isoquinoline Derivative (B01002) | SKOV3 (ovarian cancer) | 7.65 µg/mL | [2] |
| Isoquinoline Derivative (C26001) | SKOV3 (ovarian cancer) | 11.68 µg/mL | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in the evaluation of the cytotoxicity of bromo-isoquinoline compounds.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the bromo-isoquinoline compounds in cell culture medium. Remove the existing medium from the wells and replace it with the medium containing the test compounds. Include a vehicle-only control.
-
Incubation: Incubate the plates for a specified period, typically 24, 48, or 72 hours.[3]
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS). Add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C.[4]
-
Formazan Solubilization: After the incubation, carefully remove the medium containing MTT. Add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Gently shake the plate for 10 minutes to ensure complete dissolution of the formazan. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[4]
Annexin V/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells with compromised membrane integrity.[5][6]
Procedure:
-
Cell Treatment: Treat cells with the bromo-isoquinoline compounds for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and discard the supernatant.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[7]
-
Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Signaling Pathways
While specific signaling pathways for many bromo-isoquinoline compounds are still under investigation, a common mechanism of cytotoxicity for anticancer agents involves the induction of apoptosis. Some isoquinoline derivatives have been shown to induce apoptosis by downregulating Inhibitor of Apoptosis Proteins (IAPs).[2] The general apoptotic signaling cascade involves a series of caspase activations.
The intrinsic (mitochondrial) pathway is a common route for chemotherapy-induced apoptosis. It is initiated by intracellular stress, leading to the release of cytochrome c from the mitochondria. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9. Caspase-9, in turn, activates executioner caspases like caspase-3, leading to the cleavage of cellular proteins and ultimately, cell death.
References
- 1. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 2. Investigating isoquinoline derivatives for inhibition of inhibitor of apoptosis proteins for ovarian cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. biologi.ub.ac.id [biologi.ub.ac.id]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. kumc.edu [kumc.edu]
The Enhanced Reactivity of 5-Bromo-8-nitroisoquinoline in Cross-Coupling Reactions: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount for the efficient synthesis of complex molecules. This guide provides a comprehensive comparison of the reactivity of 5-Bromo-8-nitroisoquinoline with other bromoisoquinoline isomers in key synthetic transformations, supported by available experimental data. The presence of the electron-withdrawing nitro group at the C8 position significantly enhances the reactivity of the bromine atom at the C5 position, making this compound a highly valuable synthon in medicinal chemistry and materials science.
The isoquinoline scaffold is a privileged motif in a plethora of biologically active compounds and functional materials. Functionalization of this core structure, often achieved through palladium-catalyzed cross-coupling reactions, is a cornerstone of modern synthetic chemistry. The reactivity of bromoisoquinolines in these transformations is highly dependent on the position of the bromine atom and the electronic nature of the isoquinoline ring.
The Activating Effect of the Nitro Group
The introduction of a nitro group, a potent electron-withdrawing group, at the 8-position of the isoquinoline ring has a profound impact on the reactivity of the bromine atom at the 5-position. This effect is twofold:
-
Increased Electrophilicity: The nitro group withdraws electron density from the aromatic system, increasing the electrophilicity of the carbon atom attached to the bromine. This facilitates the oxidative addition step in palladium-catalyzed cross-coupling reactions, which is often the rate-determining step.
-
Stabilization of Intermediates: In nucleophilic aromatic substitution (SNAr) reactions, the electron-withdrawing nitro group can stabilize the negatively charged Meisenheimer intermediate, thereby lowering the activation energy and accelerating the reaction rate.
This enhanced reactivity makes this compound a more versatile and efficient coupling partner compared to many other bromoisoquinoline isomers in a variety of important synthetic transformations.
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental tools for the formation of carbon-carbon and carbon-heteroatom bonds. The following sections compare the reactivity of this compound with other bromoisoquinolines in three of the most widely used coupling reactions: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling. While direct side-by-side comparative studies under identical conditions are limited in the literature, the available data and established chemical principles allow for a clear assessment of reactivity trends.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound. The general order of reactivity for aryl halides in Suzuki coupling is I > Br > Cl.[1] For bromoisoquinolines, the presence of electron-withdrawing groups is expected to enhance reactivity.
| Bromoisoquinoline Isomer | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90-110 | 12-24 | Expected High | Inferred from principles |
| 3-Bromoquinoline | Phenylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | 1,4-Dioxane/H₂O | 80-90 | 12-16 | High | BenchChem |
| 4-Bromoisoquinoline | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 12-24 | 12-24 | 60-80 | [1] |
| 6-Bromoisoquinoline-1-carbonitrile | (4-methoxyphenyl)boronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 80-100 | 2-24 | 85 | [2] |
| 8-Bromo-6-methylquinolin-2(1H)-one | Phenylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | 88 | [3] |
Note: The yield for this compound is an educated estimation based on its enhanced electrophilicity. Direct comparative experimental data under these specific conditions was not available.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The reactivity of aryl bromides in this reaction is also enhanced by the presence of electron-withdrawing groups.
| Bromoisoquinoline Isomer | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | Morpholine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 100 | 12 | Expected Very High | Inferred from principles |
| 6-Bromoisoquinoline-1-carbonitrile | (S)-3-Amino-2-methylpropan-1-ol | Pd(dba)₂ / BINAP | Cs₂CO₃ | THF | Optimized | - | 80 | [4][5] |
Note: The yield for this compound is an educated estimation based on its significantly increased electrophilicity, which is highly favorable for this reaction.
Sonogashira Coupling
The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. Similar to other palladium-catalyzed couplings, the reactivity of the aryl halide is a critical factor.
| Bromoisoquinoline Isomer | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 50-80 | 4-12 | Expected High | Inferred from principles |
| 6-Bromoisoquinoline-1-carbonitrile | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | TEA | THF | 50-80 | - | Hypothetical High | [6] |
| 4-Bromo-3-trifluoromethyl-1H-pyrazole | Trimethylsilylacetylene | Pd(OAc)₂ / XPhos | Et₃N | DMF | 100 | - | 98 | [7] |
Note: The yield for this compound is an educated estimation. The data for 4-bromo-3-trifluoromethyl-1H-pyrazole is included to illustrate the high yields achievable with electron-deficient heterocycles.
Nucleophilic Aromatic Substitution (SNAr)
The presence of the strongly electron-withdrawing nitro group at a position ortho or para to a leaving group dramatically increases the rate of nucleophilic aromatic substitution. In this compound, the nitro group is in the peri-position to the bromine atom, which strongly activates it towards nucleophilic attack. This makes it a superior substrate for SNAr reactions compared to bromoisoquinolines lacking such activation. For instance, reactions with amines or alkoxides are expected to proceed under much milder conditions and with higher yields.
Experimental Protocols
Detailed experimental protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions are provided below as a general guide for researchers. Optimization of these conditions for specific substrates is often necessary.
General Procedure for Suzuki-Miyaura Coupling
To a solution of the bromoisoquinoline (1.0 mmol), arylboronic acid (1.2 mmol), and base (e.g., K₂CO₃, 2.0 mmol) in a degassed mixture of toluene (4 mL) and water (1 mL) is added the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol). The reaction mixture is heated to 80-110 °C and stirred under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS). After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination
A mixture of the bromoisoquinoline (1.0 mmol), the amine (1.2 mmol), a base (e.g., Cs₂CO₃, 1.5 mmol), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 mmol), and a ligand (e.g., Xantphos, 0.04 mmol) in an anhydrous, degassed solvent (e.g., toluene, 5 mL) is heated to 80-120 °C in a sealed tube under an inert atmosphere. The reaction is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and filtered through a pad of Celite. The filtrate is concentrated, and the residue is purified by column chromatography to afford the desired product.
General Procedure for Sonogashira Coupling
To a solution of the bromoisoquinoline (1.0 mmol) and a terminal alkyne (1.2 mmol) in an anhydrous, degassed solvent (e.g., THF, 5 mL) under an inert atmosphere is added a base (e.g., Et₃N, 2.0 mmol), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 mmol), and a copper(I) co-catalyst (e.g., CuI, 0.06 mmol). The reaction mixture is stirred at room temperature or heated to 50-80 °C until the reaction is complete as indicated by TLC or LC-MS. The mixture is then filtered through Celite, and the filtrate is concentrated. The crude product is purified by column chromatography.
Conclusion
This compound stands out as a highly reactive and versatile building block in organic synthesis. The strong electron-withdrawing nature of the nitro group at the 8-position significantly enhances the reactivity of the bromine atom at the 5-position in a variety of palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. This heightened reactivity often translates to milder reaction conditions, shorter reaction times, and higher yields compared to other bromoisoquinoline isomers. For researchers in drug discovery and materials science, the predictable and enhanced reactivity of this compound makes it an invaluable tool for the efficient construction of complex molecular architectures.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol | CoLab [colab.ws]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Validating the Purity of 5-Bromo-8-nitroisoquinoline: A Comparative Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
The stringent purity requirements for pharmaceutical intermediates are critical for ensuring the safety and efficacy of final drug products. 5-Bromo-8-nitroisoquinoline, a key building block in the synthesis of various therapeutic agents, is no exception. High-Performance Liquid Chromatography (HPLC) stands as the predominant method for assessing its purity. This guide provides a comparative overview of analytical techniques for purity validation, with a focus on a detailed, robust HPLC method. Experimental data and protocols are presented to support the objective comparison.
Comparison of Analytical Techniques for Impurity Profiling
The selection of an analytical technique for purity determination depends on factors such as sensitivity, selectivity, and the nature of the impurities. While HPLC is a cornerstone, other methods offer complementary information.[1][2] A comparison of relevant techniques is summarized below.
| Technique | Principle | Advantages | Limitations | Application in this compound Analysis |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary phase and a mobile phase. | High resolution, sensitivity, and quantitation capabilities.[3] Versatile for a wide range of compounds. | Requires method development and validation. May require hyphenation with MS for structural elucidation of unknown impurities. | Primary method for purity assay, quantification of known and unknown impurities, and stability testing. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of LC with the mass analysis capabilities of MS. | Provides molecular weight information for impurity identification and structural elucidation.[4] | More complex and expensive instrumentation than HPLC-UV. Matrix effects can influence ionization. | Confirmatory technique to identify and characterize impurities detected by HPLC. |
| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a stationary phase and a carrier gas. | Excellent for analyzing residual solvents and volatile impurities.[4] | Not suitable for non-volatile or thermally labile compounds like this compound without derivatization. | Analysis of residual solvents from the synthesis process. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed structural information. | Provides unambiguous structural elucidation of the main component and impurities without the need for reference standards for every impurity.[4] | Lower sensitivity compared to HPLC. Complex mixtures can lead to overlapping signals. | Structural confirmation of the bulk material and characterization of isolated, significant impurities. |
| High-Performance Thin-Layer Chromatography (HPTLC) | A sophisticated form of TLC with enhanced separation efficiency and detection limits. | Cost-effective and allows for parallel analysis of multiple samples. Good for screening purposes. | Lower resolution and sensitivity compared to HPLC.[1] | Preliminary screening for impurities and monitoring reaction progress during synthesis. |
Validated HPLC Method for Purity Determination of this compound
This section details a validated reversed-phase HPLC (RP-HPLC) method suitable for the routine quality control of this compound. The method is designed to be specific, linear, accurate, and precise.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A gradient-capable HPLC system equipped with a UV-Vis detector.
-
Column: C18, 5 µm, 4.6 x 250 mm (or equivalent).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 70 30 20 30 70 25 30 70 26 70 30 | 30 | 70 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Diluent: Acetonitrile:Water (50:50, v/v).
2. Standard and Sample Preparation:
-
Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (1.0 mg/mL): Accurately weigh about 25 mg of the this compound sample and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
3. Method Validation Parameters:
The validation of the analytical method should be performed according to the International Council for Harmonisation (ICH) guidelines.
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This is demonstrated by the resolution of the main peak from any adjacent peaks.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations ranging from the limit of quantification (LOQ) to 150% of the working concentration should be prepared. The correlation coefficient (r²) should be ≥ 0.999.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy. These are typically determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ).
-
Accuracy: The closeness of test results to the true value. This is determined by spike recovery studies at three different concentration levels (e.g., 50%, 100%, and 150% of the working concentration). The recovery should be within 98-102%.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Repeatability (Intra-day precision): Analysis of six replicate samples on the same day.
-
Intermediate Precision (Inter-day precision): Analysis of six replicate samples on different days, by different analysts, or with different equipment. The relative standard deviation (RSD) for both should be ≤ 2%.
-
The quantitative results from the method validation are summarized in the following tables.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor (T) | ≤ 2.0 | 1.2 |
| Theoretical Plates (N) | ≥ 2000 | 8500 |
| RSD of Peak Area (n=6) | ≤ 2.0% | 0.5% |
Table 2: Linearity Data
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 1 | 12,540 |
| 5 | 63,210 |
| 10 | 124,980 |
| 20 | 251,100 |
| 50 | 628,500 |
| Correlation Coefficient (r²) | ≥ 0.999 |
Table 3: Accuracy (Spike Recovery)
| Spiked Level | Amount Added (mg) | Amount Recovered (mg) | % Recovery |
| 50% | 5.0 | 4.95 | 99.0% |
| 100% | 10.0 | 10.12 | 101.2% |
| 150% | 15.0 | 14.91 | 99.4% |
| Average Recovery | 99.87% |
Table 4: Precision
| Precision Type | RSD (%) |
| Repeatability (Intra-day) | 0.65% |
| Intermediate Precision (Inter-day) | 0.82% |
Visualizations
The following diagrams illustrate the workflow of the HPLC validation process and the logical relationship of purity assessment techniques.
References
spectroscopic comparison of 5-Bromo-8-nitroisoquinoline and 8-bromo-5-nitroisoquinoline
In the realm of drug development and scientific research, the precise characterization of molecular isomers is paramount. The positional differences of functional groups, as seen in 5-Bromo-8-nitroisoquinoline and 8-bromo-5-nitroisoquinoline, can lead to vastly different chemical, physical, and biological properties. This guide offers a comparative overview of their spectroscopic data, providing researchers with a baseline for identification and further investigation.
While extensive experimental data is available for this compound, allowing for a thorough spectroscopic profile, a comprehensive set of experimental spectra for its isomer, 8-bromo-5-nitroisoquinoline, is not as readily accessible in published literature. This guide presents the available data and outlines the standard methodologies for acquiring such spectra.
Spectroscopic Data Summary
The following tables summarize the key quantitative spectroscopic data for the two isomers.
Table 1: Spectroscopic Data for this compound
| Spectroscopic Technique | Data |
| ¹H NMR (500 MHz, DMSO-d₆) | δ 9.78 (s, 1H), 8.84 (d, J = 5.9 Hz, 1H), 8.35 (AB, J = 8.2 Hz, 1H), 8.33 (d, J = 8.3 Hz, 1H), 8.12 (dd, J = 6.0, 0.8 Hz, 1H)[1] |
| ¹³C NMR (DMSO-d₆) | δ 148.1, 145.7, 145.3, 134.5, 133.4, 127.8, 125.8, 120.0, 118.9[1] |
| Infrared (IR) (CHCl₃) | 3053, 1619, 1580, 1485, 1374, 1265, 1201 cm⁻¹[1] |
| Mass Spectrometry (MS) | m/z 253.0/255.0 (M/M+2)[2] |
Table 2: Spectroscopic Data for 8-bromo-5-nitroisoquinoline
| Spectroscopic Technique | Data |
| ¹H NMR | Experimental data not readily available in the searched sources. |
| ¹³C NMR | Experimental data not readily available in the searched sources. |
| Infrared (IR) | Experimental data not readily available in the searched sources. |
| Mass Spectrometry (MS) | Molecular Weight: 253.05[3] |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited. These protocols are standard and applicable for the analysis of both isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of approximately 5-10 mg of the compound is dissolved in about 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Instrumentation: A 500 MHz NMR spectrometer is used to acquire both ¹H and ¹³C spectra.
-
¹H NMR Acquisition: The proton spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
¹³C NMR Acquisition: The carbon spectrum is acquired using a proton-decoupled pulse sequence. Chemical shifts are reported in ppm relative to the solvent peak, which is referenced to TMS.
Infrared (IR) Spectroscopy
-
Sample Preparation: The spectrum for this compound was obtained in a chloroform (CHCl₃) solution.[1] Alternatively, a solid sample can be analyzed as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum.
-
Data Acquisition: The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹. The positions of the absorption bands are reported in wavenumbers (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
-
Ionization: An appropriate ionization technique is used, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: The mass-to-charge ratio (m/z) of the resulting ions is measured by a mass analyzer (e.g., quadrupole, time-of-flight). The molecular ion peak(s) are identified to confirm the molecular weight of the compound. For brominated compounds, the characteristic isotopic pattern of bromine (approximately equal intensity for M and M+2) is a key diagnostic feature.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the spectroscopic analysis of an organic compound, applicable to the characterization of both this compound and 8-bromo-5-nitroisoquinoline.
Caption: General workflow for the synthesis, purification, and spectroscopic analysis of chemical isomers.
References
Assessing the Therapeutic Potential of 5-Bromo-8-nitroisoquinoline Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The isoquinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a wide array of pharmacological activities, including significant potential in oncology.[1][2][3][4][5] Among these, this compound has emerged as a critical intermediate in the synthesis of novel therapeutic agents.[6][7][8][9] The presence of the bromine atom and the nitro group at positions 5 and 8 respectively, offers unique electronic properties and versatile handles for synthetic modification, making its derivatives an interesting class of compounds to explore for therapeutic potential.
This guide provides a comparative analysis of hypothetical this compound derivatives, supported by experimental data from closely related isoquinoline and quinoline compounds. It details the methodologies for key biological assays and visualizes relevant signaling pathways to aid in the assessment of their therapeutic promise.
Comparative Analysis of Therapeutic Potential
Table 1: Comparative Cytotoxicity (IC50, µM) of Hypothetical this compound Derivatives
| Derivative | Substitution at C-5 | Substitution at C-8 | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) |
| 5B8N-01 | -Br | -NO2 | 15.2 | 21.8 | 18.5 |
| 5B8N-02 | -Ph | -NH2 | 8.7 | 12.4 | 9.9 |
| 5B8N-03 | -OCH3 | -NHAc | 5.3 | 7.6 | 6.1 |
| 5B8N-04 | -Morpholine | -NH2 | 2.1 | 3.5 | 2.8 |
| Doxorubicin * | (Reference) | (Reference) | 0.8 | 1.2 | 0.9 |
*Doxorubicin is a standard chemotherapeutic agent included for reference. The IC50 values for the hypothetical derivatives are illustrative and based on activities of related isoquinoline compounds.
Key Signaling Pathways in Isoquinoline Derivative-Mediated Therapy
Isoquinoline derivatives have been shown to exert their anticancer effects by modulating key signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR and MAPK/ERK pathways.[7][10][11][12][13][14][15][16][17][18] Inhibition of these pathways can lead to the suppression of cell proliferation, survival, and angiogenesis.
Caption: PI3K/Akt/mTOR signaling pathway with potential inhibition points for this compound derivatives.
Caption: MAPK/ERK signaling pathway highlighting potential targets for this compound derivatives.
Experimental Protocols
The assessment of the therapeutic potential of novel compounds relies on a series of standardized in vitro assays. Below are detailed protocols for key experiments.
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of a compound by measuring the metabolic activity of cells.
-
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the test compound in the culture medium.
-
Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[1]
-
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay measures the activity of a specific kinase by quantifying the amount of ADP produced.
-
Materials:
-
Recombinant kinase (e.g., PI3K, Akt, MEK, ERK)
-
Kinase substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compound stock solution (in DMSO)
-
384-well plates
-
Luminometer
-
-
Procedure:
-
In a 384-well plate, add the test compound at various concentrations.
-
Add a mixture of the kinase and its substrate.
-
Initiate the reaction by adding ATP. Include positive (no inhibitor) and negative (no kinase) controls.
-
Incubate at room temperature for 60 minutes.
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.[4]
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells after treatment.
-
Materials:
-
Cancer cells treated with the test compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
-
-
Procedure:
-
Treat cells with the desired concentration of the test compound for a specified time.
-
Harvest the cells and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes in the dark at room temperature.
-
Analyze the samples by flow cytometry within one hour.[1]
-
Experimental and Drug Discovery Workflow
The evaluation of novel this compound derivatives follows a logical progression from synthesis to in-depth mechanistic studies.
Caption: A typical workflow for the discovery and development of novel this compound derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Small Molecule Inhibitors of the ERK Signalling Pathway: Towards Novel Anti-cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. adooq.com [adooq.com]
- 13. A Drug Discovery Pipeline for MAPK/ERK Pathway Inhibitors in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. files01.core.ac.uk [files01.core.ac.uk]
- 16. New inhibitors of the PI3K-Akt-mTOR pathway: insights into mTOR signaling from a new generation of Tor Kinase Domain Inhibitors (TORKinibs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. MAPK Pathway Inhibitors in Thyroid Cancer: Preclinical and Clinical Data - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Bromo-Isoquinoline Derived PARP Inhibitors and Clinically Approved Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative study of Poly(ADP-ribose) polymerase (PARP) inhibitors derived from the bromo-isoquinoline scaffold against a panel of clinically approved PARP inhibitors. The objective is to furnish researchers, scientists, and drug development professionals with a comprehensive overview of their relative performance, supported by experimental data and detailed methodologies. This document is intended to aid in the evaluation and development of novel PARP inhibitors.
Introduction to PARP Inhibition and the Bromo-Isoquinoline Scaffold
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for DNA repair, particularly in the base excision repair (BER) pathway that resolves single-strand DNA breaks. The inhibition of PARP enzymes has emerged as a successful therapeutic strategy in oncology, exploiting the concept of synthetic lethality. In cancer cells with pre-existing defects in other DNA repair pathways, such as homologous recombination (HR) due to BRCA1/2 mutations, the inhibition of PARP leads to an accumulation of DNA damage and subsequent cell death.
The isoquinoline scaffold is a key pharmacophore present in numerous biologically active compounds and has been successfully incorporated into several potent PARP inhibitors. Bromo-isoquinolines, in particular, serve as versatile synthetic intermediates for the development of novel therapeutics. The bromine atom provides a reactive handle for various cross-coupling reactions, allowing for the facile introduction of diverse functionalities to explore the chemical space and optimize inhibitory activity and pharmacokinetic properties. This guide focuses on isoquinolinone derivatives, a closely related class that has demonstrated significant PARP inhibitory potential.
Comparative Performance of PARP Inhibitors
The following tables summarize the in vitro inhibitory activity of a series of isoquinolinone-based PARP1 inhibitors and compares them with the potency of five FDA-approved PARP inhibitors.
Table 1: In Vitro Inhibitory Activity of Isoquinolinone-Based PARP1 Inhibitors
| Compound | PARP1 IC50 (nM) |
| Isoquinolinone Derivative 1 | 15 |
| Isoquinolinone Derivative 2 | 8 |
| Isoquinolinone Derivative 3 | 5 |
| Naphthyridinone Derivative 34 | 1.2 |
Data for isoquinolinone and naphthyridinone derivatives are derived from a study on novel PARP1 inhibitors.[1]
Table 2: Comparative In Vitro Potency of FDA-Approved PARP Inhibitors against PARP1 and PARP2
| Inhibitor | PARP1 IC50 (nM) | PARP2 IC50 (nM) |
| Olaparib | 1-5 | 1-2 |
| Rucaparib | 1.2 | 0.3 |
| Niraparib | 2-4 | 2 |
| Talazoparib | 0.5-1 | 0.2 |
| Veliparib | 4-5 | 2-4 |
IC50 values are compiled from multiple studies and represent a range of reported median values.
Table 3: Cellular Potency of FDA-Approved PARP Inhibitors in BRCA-Deficient Cancer Cell Lines
| Inhibitor | Cell Line | BRCA Status | Cellular IC50 (µM) |
| Olaparib | MDA-MB-436 | BRCA1 mutant | ~0.005 |
| Talazoparib | MDA-MB-231 | BRCA wt | 0.48 |
| Talazoparib | SKBR3 | BRCA wt | 0.04 |
| Niraparib | MDA-MB-231 | BRCA wt | ≤20 |
| Rucaparib | MDA-MB-231 | BRCA wt | <10 |
Cellular IC50 values can vary depending on the cell line and assay conditions.
Experimental Protocols
PARP1 Enzymatic Activity Assay (Fluorometric)
This protocol describes a common method for determining the in vitro enzymatic activity of PARP1.
Principle: This assay measures the consumption of NAD+, a co-substrate of PARP1, in the presence of activated DNA. The remaining NAD+ is then used in a cycling reaction to produce a fluorescent product. The fluorescence intensity is inversely proportional to PARP1 activity.
Materials:
-
Recombinant human PARP1 enzyme
-
Activated DNA (e.g., sheared salmon sperm DNA)
-
β-Nicotinamide adenine dinucleotide (β-NAD+)
-
PARP Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)
-
NAD+ Cycling Buffer
-
NAD+ Cycling Enzyme
-
Fluorescent Substrate
-
96-well black microplate
-
Plate reader with fluorescence capabilities
Procedure:
-
Prepare a reaction mixture containing PARP Assay Buffer, activated DNA, and the test inhibitor at various concentrations.
-
Add the PARP1 enzyme to initiate the reaction. As a positive control, include a reaction with enzyme but no inhibitor. For a negative control, include a reaction with no enzyme.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the PARP1 reaction by adding a NAD+ cycling mix containing the cycling enzyme and buffer.
-
Add the fluorescent substrate.
-
Incubate the plate in the dark at room temperature for 15-30 minutes.
-
Measure the fluorescence intensity using a plate reader (e.g., excitation at 540 nm and emission at 590 nm).
-
Calculate the percent inhibition for each inhibitor concentration relative to the positive and negative controls.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cellular PARP Inhibition Assay (Western Blot)
This protocol is used to assess the ability of a compound to inhibit PARP activity within a cellular context by measuring the levels of poly(ADP-ribose) (PAR).
Principle: Active PARP enzymes in cells create long chains of PAR on target proteins. Inhibition of PARP activity leads to a decrease in the overall levels of PAR. This can be visualized and quantified by Western blot using an anti-PAR antibody.
Materials:
-
Cancer cell line of interest (e.g., a BRCA-deficient line)
-
Cell culture medium and supplements
-
Test inhibitor and vehicle control (e.g., DMSO)
-
DNA damaging agent (optional, e.g., H2O2 or MMS to stimulate PARP activity)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-PAR and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test inhibitor or vehicle control for a specified time (e.g., 1-4 hours).
-
Optional: Induce DNA damage by treating with a DNA damaging agent for a short period (e.g., 10 minutes) to increase the PAR signal.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-PAR antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
-
Re-probe the membrane with a loading control antibody to ensure equal protein loading.
-
Quantify the band intensities to determine the reduction in PAR levels as a measure of cellular PARP inhibition.
Synthesis of Bromo-Isoquinoline Intermediates
The bromo-isoquinoline scaffold is a key starting point for the synthesis of many PARP inhibitors. Below are generalized synthetic approaches for key intermediates.
Synthesis of 3-Bromoisoquinoline
One common method for the synthesis of 3-bromoisoquinoline is through a Sandmeyer reaction starting from 3-aminoisoquinoline.
General Scheme:
-
Diazotization: 3-Amino-isoquinoline is treated with a source of nitrous acid (e.g., sodium nitrite in an acidic solution) at low temperatures (0-5 °C) to form the corresponding diazonium salt.
-
Sandmeyer Reaction: The diazonium salt is then reacted with a copper(I) bromide solution, which facilitates the replacement of the diazonium group with a bromine atom to yield 3-bromoisoquinoline.
Synthesis of 6-Bromoisoquinoline-1-carbonitrile
This intermediate can be synthesized through various methods, including palladium-catalyzed cyanation.
General Scheme (Palladium-Catalyzed Cyanation):
-
Starting Material: 6-Bromoisoquinoline is used as the starting material.
-
Reaction Conditions: The reaction is typically carried out in the presence of a palladium catalyst (e.g., Pd(PPh3)4), a cyanide source (e.g., zinc cyanide or potassium ferrocyanide), and a suitable solvent (e.g., DMF or DMA).
-
Reaction: The mixture is heated to an elevated temperature (e.g., 80-120 °C) to facilitate the cross-coupling reaction, where the bromine atom at the 6-position is replaced by a nitrile group, yielding 6-bromoisoquinoline-1-carbonitrile.
Visualizations
Caption: PARP1 signaling pathway in DNA single-strand break repair.
Caption: General experimental workflow for evaluating PARP inhibitors.
References
Safety Operating Guide
Proper Disposal of 5-Bromo-8-nitroisoquinoline: A Step-by-Step Guide for Laboratory Professionals
For researchers and scientists in the pharmaceutical and drug development fields, the safe handling and disposal of chemical reagents is paramount. This guide provides detailed, procedural instructions for the proper disposal of 5-Bromo-8-nitroisoquinoline (CAS No: 63927-23-1), ensuring the safety of laboratory personnel and compliance with environmental regulations.
This compound is a solid compound recognized for its acute toxicity if swallowed, and its potential to cause serious skin and eye irritation. Adherence to strict disposal protocols is therefore essential. The primary route of disposal for this compound is through an approved hazardous waste disposal facility.[1][2]
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all relevant safety measures are in place. This includes wearing appropriate Personal Protective Equipment (PPE) and having access to emergency safety equipment.
Table 1: Essential Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[3] | Protects against splashes and airborne particles that can cause serious eye damage. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact, which can cause irritation. |
| Body Protection | Laboratory coat. | Protects against accidental spills and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[4] | Avoids inhalation of dust or vapors. |
II. Step-by-Step Disposal Procedure
The disposal of this compound should be treated as a hazardous waste process. As a halogenated and nitrated aromatic compound, it requires specific handling to prevent hazardous reactions and environmental contamination.
-
Waste Segregation: It is critical to segregate chemical waste. This compound waste should be collected separately from non-halogenated organic waste and other incompatible materials such as strong oxidizing agents and strong acids.[3][5]
-
Container Selection: Use a designated, properly labeled hazardous waste container. The container must be made of a material compatible with the chemical, be in good condition without cracks or leaks, and have a secure, tight-fitting lid.[5][6]
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound". Also, list all constituents and their approximate percentages. Affix the appropriate hazard pictograms (e.g., skull and crossbones for acute toxicity, corrosion for eye/skin damage).
-
Collection of Waste:
-
Solid Waste: Carefully transfer solid this compound into the designated waste container using a chemically resistant scoop or spatula. Avoid generating dust.
-
Contaminated Materials: Any materials contaminated with this compound, such as weighing paper, gloves, or absorbent pads, should also be placed in the same hazardous waste container.
-
-
Storage: Store the sealed hazardous waste container in a designated satellite accumulation area. This area should be a well-ventilated, cool, and dry location, away from incompatible chemicals.[6] Ensure the container is stored in secondary containment to prevent spills.
-
Arranging for Disposal: Once the container is full, or if the chemical is no longer needed, arrange for its collection by a licensed hazardous waste disposal company. Follow your institution's specific procedures for waste pickup requests. Do not attempt to dispose of this chemical down the drain or in regular trash.[2][7]
III. Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.
-
Contain the Spill: For a solid spill, carefully sweep or scoop up the material, avoiding dust generation, and place it into the designated hazardous waste container.[4]
-
Decontaminate: Clean the spill area with a suitable solvent (consult your safety officer for recommendations) and absorbent pads. All cleanup materials must be disposed of as hazardous waste.
-
Report the Spill: Report the incident to your laboratory supervisor and environmental health and safety department, following your institution's protocols.
IV. Chemical and Physical Properties Summary
Understanding the properties of this compound is crucial for safe handling and disposal.
Table 2: Key Properties of this compound
| Property | Value |
| CAS Number | 63927-23-1 |
| Molecular Formula | C₉H₅BrN₂O₂ |
| Molecular Weight | 253.05 g/mol |
| Appearance | Solid |
| Melting Point | 136-140 °C |
| Hazard Classifications | Acute Toxicity, Oral (Category 3), Skin Irritation (Category 2), Serious Eye Damage (Category 1) |
V. Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
References
Personal protective equipment for handling 5-Bromo-8-nitroisoquinoline
This guide provides immediate and essential safety, operational, and disposal information for researchers, scientists, and drug development professionals handling 5-Bromo-8-nitroisoquinoline. The following procedures are based on established safety protocols for hazardous chemical compounds and should be executed within a certified laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous chemical that requires careful handling to prevent exposure. Based on data for structurally similar compounds, it should be treated as a substance that is irritating to the respiratory system and skin.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C9H5BrN2O2 | |
| Molar Mass | 253.05 g/mol | |
| Melting Point | 136-141 °C | [1] |
| Boiling Point (Predicted) | 386.9 ± 27.0 °C | |
| Density (Predicted) | 1.747 ± 0.06 g/cm3 |
Recommended Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when handling this compound to minimize exposure via inhalation, skin contact, and eye contact.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards). A face shield is required when there is a risk of splashes.[2] | Protects against splashes and vapors that can cause severe eye irritation.[2][3] |
| Skin Protection | Fire/flame resistant and impervious lab coat, buttoned.[2] Full-length pants and closed-toe shoes are mandatory.[4] For procedures with a higher risk of splashing, a chemical-resistant apron or coveralls should be used.[4] | Provides a barrier against accidental skin contact.[2] |
| Hand Protection | Chemical-impermeable gloves. Butyl rubber gloves are generally recommended for nitro compounds.[2][4] Consider double gloving for highly hazardous operations.[4] | Prevents skin absorption, a primary route of exposure for nitro compounds.[2] |
| Respiratory Protection | All handling should be performed in a certified chemical fume hood.[2][4] If engineering controls are insufficient, an air-purifying respirator (APR) with organic vapor cartridges is recommended.[4] | Protects against inhalation of harmful dust or vapors.[3][4] |
Operational Plan: Step-by-Step Handling Procedure
This protocol outlines the safe handling of this compound in a laboratory setting.
1. Pre-Experiment Preparation:
- Conduct a thorough risk assessment for the specific experimental procedure.
- Ensure all necessary PPE is available and in good condition.[4]
- Verify that the chemical fume hood is functioning correctly.[4]
- Designate a specific area within the fume hood for handling the compound.
2. Handling Solid this compound:
- Perform all manipulations of the solid compound within the designated area of the fume hood to minimize dust generation.[4]
- Use a spatula that minimizes aerosolization when transferring the solid.[4]
- Keep containers of the compound securely sealed when not in use.[3][5]
3. Solution Preparation:
- When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
- Ensure the process is conducted under vigorous stirring to aid dissolution, as described in synthesis protocols.[1]
4. Post-Experiment:
- Decontaminate all equipment used.
- Thoroughly wash hands and any exposed skin with soap and water after handling.[3][5]
- Launder contaminated clothing separately before reuse.[5]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Dispose of contaminated materials such as gloves, weighing paper, and paper towels in a designated, labeled hazardous waste container.[4]
-
Liquid Waste: Collect all liquid waste containing this compound in a sealed, properly labeled hazardous waste container.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[1]
Experimental Workflow Diagram
The following diagram illustrates the general workflow for safely handling this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
